Allylidene diacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.06 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45020. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-acetyloxyprop-2-enyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-4-7(10-5(2)8)11-6(3)9/h4,7H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXECTBGVEUDNSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C=C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041450 | |
| Record name | 2-Propene-1,1-diol diacetate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869-29-4 | |
| Record name | 2-Propene-1,1-diol, 1,1-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Diacetoxypropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000869294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allylidene diacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Allylidene diacetate | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propene-1,1-diol diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allylidene di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-DIACETOXYPROPENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VDZ4FX754 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Allylidene Diacetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylidene diacetate (CAS No. 869-29-4) is a versatile organic compound with significant applications in polymer chemistry and as a potential biocide. Structurally a geminal diacetate of acrolein, its reactivity is characterized by the presence of a vinyl group and two acetate (B1210297) moieties. This document provides an in-depth technical overview of this compound, encompassing its chemical and physical properties, detailed synthesis and purification protocols, spectroscopic data for characterization, and a review of its primary applications. Particular focus is given to its role as a monomer in copolymerization reactions and its documented fungicidal activity. Safety and toxicological data are also presented to ensure proper handling and use in a research and development setting.
Chemical and Physical Properties
This compound, with the molecular formula C₇H₁₀O₄ and a molecular weight of 158.15 g/mol , is a liquid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀O₄ | [1][2] |
| Molecular Weight | 158.15 g/mol | [1][2] |
| CAS Number | 869-29-4 | [1][2] |
| Density | 1.076 - 1.079 g/cm³ | [1][2] |
| Boiling Point | 180 °C (at 760 mmHg) | [1][2] |
| Melting Point | -37.6 °C | [1][2] |
| Flash Point | 78.3 °C | [2] |
| Refractive Index | 1.428 | [2] |
| Water Solubility | 0.06 M | [1] |
| Vapor Pressure | 0.915 mmHg at 25°C | [2] |
| LogP | 0.62470 | [2] |
Experimental Protocols
Synthesis of this compound
This compound is synthesized via the reaction of acrolein with acetic anhydride (B1165640) in the presence of a catalyst and a polymerization inhibitor.[3]
Reaction Scheme:
CH₂=CHCHO + (CH₃CO)₂O → CH₂=CHCH(OCOCH₃)₂
Detailed Protocol:
-
Charging the Reactor: In a suitable reaction vessel, charge acrolein, a polymerization inhibitor (e.g., resorcinol, 2,6-di-tert-butyl-p-cresol, or piperidines at 0.5-1% of the total reactant mass), and acetic anhydride.[3] The molar ratio of acrolein to acetic anhydride should be in the range of 1:1 to 1:1.3.[3] The initial temperature of the mixture should be maintained between 5-25 °C.[3]
-
Reaction Initiation: Gradually heat the mixture to 40-50 °C. Once the target temperature is reached, introduce the catalyst. Suitable catalysts include thionamic acid or tosic acid, with a molar ratio of catalyst to acrolein of 1-5%.[3]
-
Reaction Progression: Maintain the reaction temperature between 40-50 °C for a duration of 6-12 hours.[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.[3]
-
Evacuate the reaction vessel to a pressure of 500-2000 Pa to remove any unreacted volatile components.[3]
-
Filter the crude product under vacuum to remove any polymeric byproducts.[3]
-
Wash the filtrate with a 5-25 wt% aqueous solution of sodium carbonate to neutralize any remaining acid catalyst and unreacted acetic anhydride.[3]
-
Separate the organic phase, which constitutes the crude this compound.[3]
-
Purification
The crude this compound is purified by fractional distillation under reduced pressure.
Detailed Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation.
-
Distillation Parameters: Conduct the distillation at a pressure of 500-2000 Pa and a temperature of 65-75 °C.[3]
-
Collection: Collect the fraction that distills over within the specified temperature and pressure range. This will yield purified this compound with a purity that can exceed 99%.[3]
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | Multiplicity | Assignment |
| 2.05 ppm | singlet | 6H, OAc | |
| 4.65 ppm | doublet | 2H, CH₂OAc | |
| 5.85 ppm | multiplet | 2H, CH₂=CH |
A ¹³C NMR spectrum in CDCl₃ is also a key characterization tool.[4]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 1745 | C=O (ester carbonyl stretch) |
| 1640 | C=C (alkene stretch) |
| 1230 | C-O (ester stretch) |
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show fragmentation patterns characteristic of esters and allylic compounds. Key fragments would likely arise from the loss of acetate groups and cleavage at the allylic position.
Applications
Polymer Chemistry
This compound is a valuable monomer in polymer chemistry. It can undergo copolymerization with various other monomers to produce polymers with tailored properties.
Copolymerization with N-Methyl-N-vinylacetamide (NMVA):
This compound undergoes random copolymerization with NMVA. The reactivity ratios for this copolymerization have been reported as:
-
r₁ (NMVA) = 1.02
-
r₂ (this compound) = 0.95
These values, being close to 1, indicate a near-ideal copolymerization behavior, allowing for precise control over the copolymer composition.
Benzoyl Peroxide-Initiated Polymerization:
The polymerization of this compound initiated by benzoyl peroxide has been studied at various temperatures (50, 60, and 80 °C).[5] These studies indicate that the polymerization proceeds via a degradative chain transfer mechanism.[5]
Caption: Key steps in the benzoyl peroxide-initiated polymerization of this compound.
Fungicidal Activity
This compound has demonstrated notable biological activity, particularly as a fungicide. It is effective against Phytophthora palmivora, a pathogen responsible for root rot in various plants.[6] While the specific IC50 or MIC values against P. palmivora are not widely reported in the available literature, its efficacy has been established in principle.[6] This antifungal property suggests its potential use in agricultural applications for pest control.
Organic Synthesis
As a molecule with multiple functional groups, this compound has potential as an intermediate in organic synthesis. For instance, allylic acetates are common substrates in palladium-catalyzed allylic alkylation reactions (Tsuji-Trost reaction).[7][8] In this type of reaction, a palladium(0) catalyst facilitates the substitution of the acetate group with a nucleophile.[8] While specific examples detailing the use of this compound in such reactions are not extensively documented, the general mechanism provides a framework for its potential synthetic utility.
Caption: Generalized mechanism for the palladium-catalyzed allylic alkylation.
Safety and Toxicology
This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Category | Description | Reference(s) |
| Acute Oral Toxicity | Fatal if swallowed. LD50 (rat): 35 mg/kg; LD50 (mouse): 37.5 mg/kg. | [1] |
| Acute Dermal Toxicity | Harmful in contact with skin. | [9] |
| Acute Inhalation Toxicity | Toxic if inhaled. | [9][10] |
| Skin Corrosion/Irritation | Causes skin irritation. | [9] |
| Eye Damage/Irritation | Causes serious eye irritation/damage. | [9] |
| Respiratory Irritation | May cause respiratory irritation. | [9] |
Handling and Storage:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[9][10]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[9][10]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
Keep away from incompatible materials and sources of ignition.[9]
Conclusion
This compound is a reactive and versatile chemical with established and potential applications in both materials science and agriculture. Its synthesis and purification are well-documented, and its chemical properties make it a subject of interest for further research and development. The information provided in this guide is intended to serve as a comprehensive resource for professionals working with or exploring the uses of this compound. Due to its toxicity, strict adherence to safety protocols is essential when handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound|lookchem [lookchem.com]
- 3. CN105017020A - this compound synthesis method - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. scilit.com [scilit.com]
- 6. This compound | 869-29-4 [chemicalbook.com]
- 7. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
- 10. Page loading... [guidechem.com]
An In-depth Technical Guide to the Chemical Properties of Allylidene Diacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylidene diacetate (CAS No. 869-29-4) is a versatile organic compound with applications in polymer chemistry and as a fungicide. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its chemical reactivity. The information is presented to support its use in research and development, particularly in the fields of materials science and synthetic chemistry.
Chemical and Physical Properties
This compound, with the IUPAC name 1-acetyloxyprop-2-enyl acetate (B1210297), is a diester derivative of acrolein.[1] Its key physical and chemical properties are summarized in the tables below.
Table 1: General Chemical Properties
| Property | Value |
| CAS Number | 869-29-4 |
| Molecular Formula | C₇H₁₀O₄ |
| Molecular Weight | 158.15 g/mol [1] |
| IUPAC Name | 1-acetyloxyprop-2-enyl acetate |
| Synonyms | Acrolein diacetate, 3,3-Diacetoxypropene |
Table 2: Physical Properties
| Property | Value | Source |
| Melting Point | -37.6 °C | [2] |
| Boiling Point | 180 °C at 760 mmHg | [2] |
| Density | 1.079 g/cm³ | [2] |
| Refractive Index | 1.428 | [2] |
| Flash Point | 78.3 °C | [2] |
| Vapor Pressure | 0.915 mmHg at 25°C | [2] |
Table 3: Spectroscopic Data
| Technique | Data |
| Infrared (IR) Spectroscopy | ~1760 cm⁻¹ (C=O, ester), ~1660 cm⁻¹ (C=C, alkene)[1] |
| ¹H NMR Spectroscopy | δ 5.0–6.0 ppm (allylic protons), δ 2.0–2.2 ppm (acetate protons)[1] |
| ¹³C NMR Spectroscopy | No specific data found in search results. |
| Mass Spectrometry (MS) | No specific data found in search results. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the reaction of acrolein with acetic anhydride (B1165640) in the presence of a catalyst.[1][3]
Materials:
-
Acrolein
-
Acetic Anhydride
-
Polymerization inhibitor (e.g., Resorcinol, 2,6-di-tert-butyl-p-cresol, or piperidines)
-
Catalyst (e.g., sulfamic acid or p-toluenesulfonic acid)
-
Sodium carbonate solution (5-25 wt%)
Procedure: [3]
-
In a reaction vessel, combine acrolein, a polymerization inhibitor, and acetic anhydride at a temperature of 5-25 °C. The molar ratio of acrolein to acetic anhydride is typically between 1:1 and 1:1.3.
-
Gradually heat the mixture to 40-50 °C.
-
Add the catalyst to the mixture and maintain the reaction at 40-50 °C for 6-12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Apply a vacuum to the reaction vessel (500-2000 Pa) to remove any unreacted acrolein.
-
Perform vacuum filtration to remove any polymeric byproducts.
-
Wash the filtrate with a 5-25 wt% sodium carbonate solution to neutralize any remaining acid.
-
Separate the organic phase, which is the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure (500-2000 Pa) at a temperature of 65-75 °C to obtain pure this compound.
Diagram of Synthesis Workflow:
Purification of this compound
If the NMR spectrum of the synthesized this compound is not satisfactory, the following purification method can be employed.[4]
Materials:
-
Crude this compound
-
Acetic anhydride (Ac₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous sodium acetate (NaOAc)
Procedure: [4]
-
To the crude this compound, add a small amount of acetic anhydride and a drop of concentrated sulfuric acid.
-
Heat the mixture at 50 °C for 10 minutes.
-
Add anhydrous sodium acetate (approximately 3g per 100g of liquid).
-
Perform fractional distillation to obtain the purified product. Note that this compound forms an azeotrope with water, so the introduction of water should be avoided during this process.
Chemical Reactivity
Polymerization
This compound is used as a monomer in polymer chemistry. It can be copolymerized with vinylpyrrolidone to produce materials with tailored properties for applications such as drug delivery systems and coatings.[1] The polymerization of this compound can be initiated by benzoyl peroxide.[5]
Palladium-Catalyzed Allylic Alkylation
This compound can act as an electrophile in palladium-catalyzed allylic alkylation reactions. However, its reaction with 3-aryloxindoles has been shown to produce a complex mixture of branched, linear, aldehydic, and dimeric products.[6] For this reason, the bulkier analog, allylidene dipivalate, is often used to improve the selectivity for the linear product.[6]
Representative Experimental Protocol (using Allylidene Dipivalate): [6]
-
A reaction vial is charged with oxindole (B195798) (1.0 mmol), Pd₂(dba)₃•CHCl₃ (0.025 mmol), and the appropriate ligand (e.g., (R,R)-L2, 0.075 mmol).
-
The vial is sealed and the atmosphere is replaced with nitrogen.
-
THF (2.5 mL) is added, followed by tBuOH (5.0 mmol).
-
The mixture is stirred until homogeneous.
-
Allylidene dipivalate (1.5 mmol) is added, and the reaction is stirred to completion.
Diagram of Synthesis Reaction Mechanism:
Safety Information
This compound is a toxic and flammable liquid. It is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye irritation. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a reactive chemical intermediate with established applications in polymer science. This guide has provided a detailed overview of its chemical and physical properties, along with practical protocols for its synthesis and purification. Understanding its reactivity, particularly in palladium-catalyzed reactions, is crucial for its effective use in the development of new materials and synthetic methodologies.
References
- 1. This compound | 869-29-4 | Benchchem [benchchem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. CN105017020A - this compound synthesis method - Google Patents [patents.google.com]
- 4. This compound | 869-29-4 [chemicalbook.com]
- 5. The polymerization of this compound | Scilit [scilit.com]
- 6. Palladium-catalyzed Asymmetric Allylic Alkylation of 3-Aryloxindoles with Allylidene Dipivalate – A Useful Enol Pivalate Product - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of Allylidene Diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylidene diacetate (CAS No: 869-29-4), also known as 3,3-diacetoxypropene, is a geminal diacetate derived from the unsaturated aldehyde acrolein.[1][2] Its structure, featuring both a reactive allyl group and protected aldehyde functionality, makes it a versatile building block in organic synthesis and polymer chemistry.[1] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound, intended for professionals in research and development.
Molecular Structure and Physicochemical Properties
This compound consists of a prop-2-ene-1,1-diyl group bonded to two acetate (B1210297) moieties. The central carbon atom (C1 of the propene chain) is sp³ hybridized and forms a geminal diacetate structure. The vinyl group (C2=C3) provides a site for various chemical transformations, including polymerization and palladium-catalyzed allylic alkylation.[1]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical data sources.
| Property | Value |
| Molecular Formula | C₇H₁₀O₄ |
| Molecular Weight | 158.15 g/mol [1] |
| CAS Number | 869-29-4[2] |
| IUPAC Name | prop-2-en-1-ylidenediacetate |
| Synonyms | 3,3-Diacetoxypropene, Acrolein diacetate[2] |
| Melting Point | -37.6 °C[2][3] |
| Boiling Point | 180 °C at 760 mmHg[2][4] |
| Density | 1.079 g/cm³[2] |
| Refractive Index | 1.428[2] |
| Flash Point | 78.3 °C[2] |
| Canonical SMILES | CC(=O)OC(C=C)OC(=O)C[2] |
Synthesis of this compound
This compound is typically synthesized through the reaction of acrolein with acetic anhydride (B1165640).[1] This reaction involves the addition of acetic anhydride to the carbonyl group of acrolein to form the geminal diacetate.
Experimental Protocol for Synthesis
The following protocol is adapted from a patented synthesis method, designed for scalability and high purity.[5]
Materials:
-
Acrolein
-
Acetic Anhydride
-
Polymerization inhibitor (e.g., Resorcinol, 2,6-di-tert-butyl-p-cresol)
-
Catalyst (e.g., Sulfamic acid or p-Toluenesulfonic acid)
-
5-25 wt% Sodium Carbonate (Na₂CO₃) aqueous solution
-
Reaction vessel with heating, cooling, and stirring capabilities
-
Vacuum distillation apparatus
Procedure:
-
Charging the Reactor: In a reaction vessel, under controlled temperature conditions of 5-25 °C, add acrolein, a polymerization inhibitor (0.5-1% of total reactant mass), and acetic anhydride. The molar ratio of acrolein to acetic anhydride is typically in the range of 1:1 to 1:1.3.[5]
-
Reaction Initiation: Gradually heat the mixture with stirring to a temperature of 40-50 °C.[5]
-
Catalyst Addition: Once the target temperature is reached, add the catalyst. The molar ratio of the catalyst to acrolein is typically 1-5%.[5]
-
Reaction: Maintain the reaction mixture at 40-50 °C for 6-12 hours.[5]
-
Work-up: After the reaction is complete, cool the product to room temperature.
-
Filtration: Apply a vacuum to the reaction vessel (500-2000 Pa) and perform a vacuum filtration to remove any polymeric byproducts.[5]
-
Washing: Transfer the filtrate to a separatory funnel and wash with a 5-25 wt% aqueous sodium carbonate solution to neutralize any remaining acid catalyst and unreacted acetic anhydride. Separate the organic phase, which is the crude this compound.[5]
-
Purification: Purify the crude product by vacuum distillation at a pressure of 500-2000 Pa and a temperature of 65-75 °C to obtain pure this compound.[5]
Spectroscopic Analysis
The molecular structure of this compound is routinely confirmed using a combination of spectroscopic techniques, primarily NMR and IR spectroscopy, along with mass spectrometry.
Spectroscopic Data Summary
| Technique | Observation | Assignment |
| ¹H NMR | δ 5.0–6.0 ppm | Allylic protons (CH₂=CH-) |
| δ 2.0–2.2 ppm | Acetate methyl protons (-OCOCH₃) | |
| IR Spectroscopy | ~1760 cm⁻¹ | C=O stretch (ester)[1] |
| ~1660 cm⁻¹ | C=C stretch (alkene)[1] | |
| ~1230 cm⁻¹ | C-O stretch (ester)[1] |
Experimental Protocols for Spectroscopic Characterization
The following are typical protocols for the spectroscopic analysis of a liquid sample like this compound.
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the proton and carbon framework of the molecule.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Sample Preparation: Prepare a solution by dissolving approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. The spectral width should be set to cover the expected chemical shift range (e.g., 0-12 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate NMR software. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
4.2.2 Infrared (IR) Spectroscopy
-
Objective: To identify the key functional groups (ester carbonyl, alkene) present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
Sample Preparation: As this compound is a liquid, the spectrum can be obtained directly as a neat thin film. Place one drop of the liquid between two KBr or NaCl salt plates. Gently press the plates together to form a thin, uniform film.
-
Background Spectrum: Acquire a background spectrum of the empty salt plates or the ambient atmosphere to subtract from the sample spectrum.
-
Sample Spectrum: Place the prepared salt plates in the sample holder of the FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the C=O, C=C, and C-O stretching vibrations.
-
4.2.3 Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis.
-
Procedure:
-
Sample Introduction: If using GC-MS, dilute the this compound sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) and inject it into the GC. The GC column will separate the compound from any impurities before it enters the mass spectrometer.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method will generate a molecular ion (M⁺) and characteristic fragment ions.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-200).
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight (158.15 g/mol ). Analyze the fragmentation pattern to further support the proposed structure. Expected fragments would arise from the loss of acetate groups or cleavage of the allyl chain.
-
References
- 1. CN105017020A - this compound synthesis method - Google Patents [patents.google.com]
- 2. Ethylidene diacetate(542-10-9) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Synthesis of Allylidene Diacetate from Acrolein and Acetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of allylidene diacetate, a valuable chemical intermediate, from the reaction of acrolein and acetic anhydride (B1165640). This document details the underlying reaction mechanism, presents a thorough experimental protocol, and includes quantitative data to support reproducibility and optimization.
Introduction
This compound, also known as 1,1-diacetoxy-2-propene, is a geminal diacetate derived from the unsaturated aldehyde, acrolein. Its unique structure, featuring a protected aldehyde and a reactive double bond, makes it a versatile building block in organic synthesis. It finds applications in the production of polymers and specialty chemicals and serves as a precursor for various pharmaceutical intermediates. The synthesis from readily available starting materials like acrolein and acetic anhydride is of significant industrial and academic interest. This guide will delve into the key aspects of this chemical transformation.
Reaction Mechanism
The formation of this compound from acrolein and acetic anhydride proceeds via an acid-catalyzed nucleophilic addition-elimination pathway. The reaction can be summarized in the following key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of acrolein by an acid catalyst. This activation step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by Acetic Anhydride: A molecule of acetic anhydride, acting as a nucleophile, attacks the activated carbonyl carbon of the protonated acrolein. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer and Elimination of Acetic Acid: A proton transfer occurs, followed by the elimination of a molecule of acetic acid, leading to the formation of a resonance-stabilized carbocation.
-
Nucleophilic Attack by Acetate (B1210297): An acetate ion, generated from the acetic anhydride or the eliminated acetic acid, acts as a nucleophile and attacks the carbocation.
-
Deprotonation: The final step involves the deprotonation of the resulting intermediate to yield the stable product, this compound, and regenerate the acid catalyst.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, based on established literature procedures.[1]
3.1. Materials and Reagents
-
Acrolein
-
Acetic Anhydride
-
Acid Catalyst (e.g., Sulfamic Acid or p-Toluenesulfonic Acid)
-
Polymerization Inhibitor (e.g., Resorcinol (B1680541), 2,6-di-tert-butyl-p-cresol)
-
Sodium Carbonate (for neutralization)
-
Anhydrous Sodium Sulfate (for drying)
3.2. Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel
-
Heating mantle with a temperature controller
-
Condenser
-
Vacuum distillation apparatus
-
Separatory funnel
3.3. Reaction Procedure
-
Charging the Reactor: In a three-necked round-bottom flask, charge acrolein and a polymerization inhibitor.
-
Addition of Acetic Anhydride: While stirring, slowly add acetic anhydride to the reaction mixture through the dropping funnel. Maintain the temperature of the mixture between 10-20 °C during the addition.
-
Catalyst Addition and Reaction: After the complete addition of acetic anhydride, add the acid catalyst to the mixture. The reaction is exothermic, and the temperature should be carefully controlled and maintained between 40-50 °C for a period of 6-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the crude product with a saturated solution of sodium carbonate to neutralize the acid catalyst and any unreacted acetic anhydride.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound based on a representative experimental protocol.[1]
| Parameter | Value |
| Reactants | |
| Acrolein | 1.0 molar equivalent |
| Acetic Anhydride | 1.1 - 1.3 molar equivalents |
| Catalyst | |
| Sulfamic Acid | 0.01 - 0.05 molar equivalents |
| Polymerization Inhibitor | |
| Resorcinol | 0.1 - 0.5 % by weight |
| Reaction Conditions | |
| Temperature | 40 - 50 °C |
| Time | 6 - 12 hours |
| Purification | |
| Distillation Pressure | 10 - 20 mmHg |
| Distillation Temperature | 70 - 80 °C |
| Yield | |
| Isolated Yield | 85 - 95 % |
Catalyst and Inhibitor Selection
The choice of catalyst is crucial for the efficient synthesis of this compound. While various Brønsted and Lewis acids can catalyze the reaction, strong acids like sulfamic acid and p-toluenesulfonic acid have been reported to be particularly effective.[1] The catalyst loading is typically in the range of 1-5 mol% with respect to acrolein.
Due to the propensity of acrolein and the product to polymerize, the use of a polymerization inhibitor is essential. Phenolic compounds such as resorcinol and 2,6-di-tert-butyl-p-cresol are commonly employed to prevent unwanted side reactions and improve the overall yield and purity of the final product.[1]
Conclusion
The synthesis of this compound from acrolein and acetic anhydride is a well-established and efficient process. A thorough understanding of the acid-catalyzed reaction mechanism, careful control of reaction parameters, and the use of appropriate catalysts and inhibitors are key to achieving high yields of the desired product. The detailed experimental protocol and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field, enabling the successful and reproducible synthesis of this important chemical intermediate.
References
Allylidene Diacetate (CAS Number 869-29-4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylidene diacetate (CAS 869-29-4), a versatile organic compound, has garnered significant interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, and current applications, with a particular focus on its role as a fungicide and a monomer in polymer chemistry. This document consolidates key quantitative data, experimental methodologies, and explores its known biological activities and potential mechanisms of action.
Chemical and Physical Properties
This compound, with the molecular formula C₇H₁₀O₄ and a molecular weight of 158.15 g/mol , is also known by several synonyms including 3,3-Diacetoxypropene and Acrolein diacetate.[1][2] Its chemical structure consists of a propene backbone with two acetate (B1210297) groups attached to the first carbon atom.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₄ | [1] |
| Molecular Weight | 158.15 g/mol | [2] |
| CAS Number | 869-29-4 | [1] |
| Melting Point | -37.6 °C | [1] |
| Boiling Point | 180 °C at 760 mmHg | [1] |
| Density | 1.079 g/cm³ | [1] |
| Refractive Index | 1.428 | [1] |
| Vapor Pressure | 0.915 mmHg at 25°C | [1] |
| Flash Point | 78.3 °C | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks | Reference |
| ¹H NMR (CDCl₃) | δ 2.05 (s, 6H, OAc), δ 4.65 (d, 2H, CH₂OAc), δ 5.85 (m, 2H, CH₂=CH) | [3] |
| IR Spectroscopy | 1745 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C), 1230 cm⁻¹ (C-O) | [3] |
| GC-MS | Retention time 8.2 min (HP-5 column, 150°C isothermal) | [3] |
Synthesis and Purification
This compound is synthesized through the reaction of acrolein with acetic anhydride (B1165640).[3] A detailed experimental protocol is outlined below, based on patent literature.
Experimental Protocol: Synthesis of this compound
Materials:
-
Acrolein
-
Acetic Anhydride
-
Polymerization Inhibitor (e.g., Resorcinol, 2,6-ditertiary butyl p-cresol, or piperidines)
-
Catalyst (e.g., Thionamic acid or tosic acid)
-
Sodium Carbonate Solution (5-25 wt%)
Procedure:
-
In a reaction vessel, combine acrolein, a polymerization inhibitor, and acetic anhydride at a temperature of 5-25 °C.
-
Gradually heat the mixture to 40-50 °C.
-
Add the catalyst to the mixture and allow the reaction to proceed for 6-12 hours.
-
After the reaction, cool the product to room temperature.
-
Apply a vacuum to the reaction container (500-2000 Pa) and perform vacuum filtration.
-
Wash the filtrate with a sodium carbonate aqueous solution (5-25 wt%) and separate the organic phase to obtain the crude this compound.
-
Purify the crude product by rectification separation under a pressure of 500-2000 Pa and at a temperature of 65-75 °C to yield pure this compound.
Purification Protocol
For further purification, especially to remove any residual starting materials or byproducts, the following steps can be taken:
-
Check the purity using NMR spectroscopy.
-
If impurities are present, add acetic anhydride and a drop of concentrated sulfuric acid, then heat at 50°C for 10 minutes.
-
Add anhydrous sodium acetate (approximately 3g per 100g of liquid) and perform fractional distillation.[4][5] Note: this compound forms an azeotrope with water, so the introduction of water should be avoided during purification.[4][5]
Applications
Fungicidal Activity
This compound is recognized for its potent fungicidal properties, particularly against pathogens like Phytophthora palmivora and those causing pea root rot.[4][5] Its mechanism of action is believed to involve interference with the cellular processes of the fungi, thereby inhibiting their growth and proliferation.[3] While the precise molecular targets are not fully elucidated, it is hypothesized that it may disrupt cell membrane integrity or key metabolic pathways.
dot
Caption: Proposed fungicidal mechanism of this compound.
Polymer Chemistry
This compound serves as a valuable monomer in the synthesis of copolymers.[3] Its structure, containing a protected aldehyde group, allows for post-polymerization modifications, making it a versatile building block for creating functional polymers with tailored properties for applications in drug delivery and coatings.[3]
dot
Caption: Experimental workflow for copolymer synthesis.
Biological Activity and Mechanism of Action
The primary biological activity of this compound is its fungicidal effect.[3] The mechanism is broadly attributed to its interference with essential cellular processes in fungi.[3] While specific molecular interactions are still under investigation, it is plausible that its activity is related to mechanisms employed by other antifungal agents, such as the disruption of the fungal cell membrane by inhibiting ergosterol biosynthesis.[6][7][8] Ergosterol is a vital component of the fungal cell membrane, and its inhibition leads to increased membrane permeability and eventual cell death.[8]
Derivatives of this compound, such as certain Schiff bases, have also shown promising antifungal activity.[3] Furthermore, some studies on related compounds suggest that the generation of reactive oxygen species (ROS) could be a contributing factor to its cytotoxic effects.[3]
Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the direct interaction of this compound with known signaling pathways in either the target fungi or the host plants. General plant defense signaling pathways against fungal pathogens often involve hormones like ethylene (B1197577) and jasmonic acid, which regulate the expression of defense-related genes. However, any modulation of these pathways by this compound has not been reported. Future research in this area would be invaluable to fully understand its mode of action and potential broader applications in agriculture.
Conclusion
This compound is a compound with significant utility as a fungicide and a monomer for specialty polymers. This guide has provided a detailed overview of its properties, synthesis, and applications based on the current scientific literature. While its general mechanism of fungicidal action is understood to be the disruption of cellular processes, further research is warranted to elucidate the specific molecular targets and its potential interactions with cellular signaling pathways. Such studies will undoubtedly pave the way for the development of more effective and targeted applications for this versatile molecule.
References
- 1. This compound|lookchem [lookchem.com]
- 2. 3,3-Diacetoxypropene | C7H10O4 | CID 61226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 869-29-4 | Benchchem [benchchem.com]
- 4. This compound CAS#: 869-29-4 [m.chemicalbook.com]
- 5. This compound | 869-29-4 [chemicalbook.com]
- 6. Specific inhibition of fungal sterol biosynthesis by SF 86-327, a new allylamine antimycotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to the Physical Properties of Allylidene Diacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of allylidene diacetate, specifically its boiling point and density. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. This document includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and a visualization of a relevant chemical process.
Core Physical Properties of this compound
This compound, also known as 3,3-diacetoxy-1-propene, is an organic compound with the chemical formula C₇H₁₀O₄.[1][2] Accurate knowledge of its physical properties is essential for its application in various fields, including as a fungicide and in polymer chemistry.[2]
Quantitative Data Summary
The boiling point and density of this compound have been determined and are summarized in the table below for easy reference and comparison.
| Physical Property | Value | Conditions |
| Boiling Point | 180 °C | At 760 mmHg |
| Density | 1.079 g/cm³ | Not specified |
| 1.076 g/cm³ | At 17 °C |
Data sourced from multiple chemical data providers.[1][3][4]
Experimental Protocols
The following sections detail the standard methodologies for determining the boiling point and density of a liquid organic compound such as this compound. These protocols are generalized and should be adapted based on the specific equipment and safety requirements of the laboratory.
Determination of Boiling Point (Capillary Method)
The capillary method is a common and effective technique for determining the boiling point of a small quantity of a liquid.
Materials:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Clamps and stand
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.
-
The assembly is then heated in an oil bath.
-
As the liquid is heated, a stream of bubbles will be observed emerging from the open end of the capillary tube.
-
The heat is then removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[1][3]
Determination of Density (Pycnometer or Volumetric Flask Method)
The density of a liquid can be accurately determined by measuring the mass of a known volume.
Materials:
-
Pycnometer or a small volumetric flask with a stopper
-
Analytical balance
-
Distilled water (for calibration)
-
This compound sample
-
Temperature-controlled water bath
Procedure:
-
The mass of a clean, dry, and empty pycnometer or volumetric flask (W1) is accurately measured.
-
The vessel is then filled with distilled water of a known temperature and weighed again (W2). The density of water at this temperature is known.
-
The vessel is emptied, thoroughly dried, and then filled with this compound at the same temperature and weighed (W3).
-
The volume of the vessel can be calculated from the mass of the water and its known density.
-
The density of the this compound is then calculated by dividing the mass of the sample (W3 - W1) by the determined volume.
Process Visualization
To provide a practical context for the application of this compound's physical properties, the following diagram illustrates the synthesis process of this compound. This workflow is crucial for its production and subsequent use in research and development.
Caption: Synthesis workflow for this compound.
This guide provides foundational data and methodologies essential for the effective handling and application of this compound in a scientific setting. The provided protocols and visualization aim to support researchers in their experimental design and execution.
References
The Formation of Allylidene Diacetate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the formation mechanism of allylidene diacetate, a versatile chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It covers the core reaction mechanism, detailed experimental protocols, and quantitative data to facilitate reproducible and optimized synthesis.
Core Mechanism of Formation
The synthesis of this compound is primarily achieved through the acid-catalyzed reaction of acrolein with acetic anhydride (B1165640).[1] The reaction proceeds via a two-step mechanism:
-
Acid-catalyzed Acetylation: The process is initiated by the protonation of the carbonyl oxygen of acrolein by an acid catalyst, such as sulfamic acid or p-toluenesulfonic acid.[2] This protonation increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: Subsequently, the carbonyl carbon of the activated acrolein undergoes nucleophilic attack by the oxygen atom of acetic anhydride. This is followed by a rearrangement and elimination of a proton to form a carbocation intermediate. A second molecule of acetic anhydride then attacks this intermediate, leading to the final product, this compound, upon deprotonation.
This reaction is sensitive to conditions, with the potential for polymerization of both the starting acrolein and the this compound product. Therefore, the use of a polymerization inhibitor is crucial for achieving high yields.[2]
Experimental Protocols
A representative experimental protocol for the synthesis of this compound is detailed below, based on established methodologies.[2]
Materials:
-
Acrolein
-
Acetic Anhydride
-
Sulfamic Acid (Catalyst)
-
Resorcinol (Polymerization Inhibitor)
-
5-25 wt% Sodium Carbonate Aqueous Solution
-
Anhydrous Sodium Acetate (B1210297)
Procedure:
-
Reaction Setup: In a reaction vessel, combine acrolein, a polymerization inhibitor (such as resorcinol), and acetic anhydride at a temperature of 5-25°C.[2]
-
Reaction Initiation: Gradually heat the mixture to 40-50°C. Once the desired temperature is reached, introduce the acid catalyst (e.g., sulfamic acid).[2]
-
Reaction: Maintain the reaction temperature between 40-50°C for a duration of 6-12 hours.[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product is then subjected to vacuum filtration. The filtrate is washed with a 5-25 wt% aqueous solution of sodium carbonate to neutralize the acid catalyst and any remaining acetic acid.[2] The organic phase, which is the crude this compound, is then separated.
-
Purification: For purification, if the NMR spectrum is not satisfactory, add acetic anhydride and a drop of concentrated H2SO4 and heat at 50°C for 10 minutes. Then, add anhydrous sodium acetate and fractionally distill the product.[3] The final product is obtained by rectification separation under vacuum (500-2000 Pa) at a temperature of 65-75°C.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound as described in the outlined protocol.
| Parameter | Value | Reference |
| Reactants | ||
| Acrolein to Acetic Anhydride Molar Ratio | 1:1 to 1:1.3 | [1] |
| Catalyst | ||
| Catalyst to Acrolein Molar Ratio | 1-5% | [2] |
| Polymerization Inhibitor | ||
| Inhibitor to Total Reactant Mass Ratio | 0.5-1% | [2] |
| Reaction Conditions | ||
| Initial Temperature | 5-25°C | [2] |
| Reaction Temperature | 40-50°C | [2] |
| Reaction Time | 6-12 hours | [2] |
| Purification Conditions | ||
| Rectification Pressure | 500-2000 Pa | [2] |
| Rectification Temperature | 65-75°C | [2] |
Visualizing the Process
To further clarify the formation mechanism and experimental workflow, the following diagrams are provided.
References
Spectroscopic Analysis of Allylidene Diacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for allylidene diacetate, a compound with applications in organic synthesis and as a fungicide. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data in a structured format and outlining the experimental protocols for acquiring such data.
Spectroscopic Data
The following tables summarize the characteristic ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. This information is crucial for the structural elucidation and quality control of the compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~7.28 | t | 1H | ~6.3 | H-1 |
| ~5.95 | m | 1H | - | H-2 |
| ~5.35 | d | 1H | ~17.1 | H-3a (trans) |
| ~5.25 | d | 1H | ~10.4 | H-3b (cis) |
| ~2.10 | s | 6H | - | 2 x CH₃ |
Solvent: CDCl₃. Instrument: Varian A-60 or equivalent.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~168.0 | C=O (ester) |
| ~133.0 | C-2 |
| ~120.0 | C-3 |
| ~90.0 | C-1 |
| ~21.0 | CH₃ |
Solvent: CDCl₃[1]
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3090 | Medium | =C-H stretch (alkene) |
| ~2990 | Medium | C-H stretch (alkane) |
| ~1760 | Strong | C=O stretch (ester) |
| ~1650 | Medium | C=C stretch (alkene) |
| ~1370 | Strong | C-H bend (methyl) |
| ~1210 | Strong | C-O stretch (ester) |
| ~950 | Strong | =C-H bend (alkene out-of-plane) |
Technique: Liquid Film[1]
Experimental Protocols
The following sections detail the generalized experimental procedures for obtaining the NMR and IR spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial.
-
Ensure the sample is fully dissolved by gentle vortexing.
-
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. The solvent height should be approximately 4-5 cm.
-
-
Instrument Setup (General):
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum of this compound to identify its functional groups.
Materials:
-
This compound sample (liquid)
-
FTIR spectrometer with a liquid sample holder (e.g., salt plates or ATR)
-
Pipette
-
Cleaning solvent (e.g., isopropanol (B130326) or acetone)
-
Lens paper
Procedure:
-
Background Spectrum:
-
Ensure the sample holder (e.g., ATR crystal or salt plates) is clean and dry.
-
Acquire a background spectrum. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Preparation and Measurement (ATR method):
-
Place a small drop of the liquid this compound sample onto the ATR crystal using a clean pipette.
-
Ensure the crystal is completely covered.
-
Acquire the sample spectrum. A sufficient number of scans (e.g., 16-32) should be co-added to obtain a high-quality spectrum.
-
-
Data Processing and Analysis:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the observed bands with the corresponding vibrational modes of the functional groups present in this compound (e.g., C=O stretch, C=C stretch, C-O stretch).
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
discovery and history of allylidene diacetate
An In-depth Technical Guide to Allylidene Diacetate: Discovery, Synthesis, and Applications
Introduction
This compound (CAS No: 869-29-4) is an organic compound with the molecular formula C₇H₁₀O₄.[1][2] Structurally, it is the diester of acrolein and acetic acid, consisting of a propenyl group with two acetate (B1210297) groups attached to the same carbon atom.[1] This versatile molecule serves as a key intermediate in various chemical syntheses, finding applications in polymer chemistry, agriculture, and pharmaceutical development.[1][3] Its reactivity is primarily attributed to the allylic structure and the two acetyl groups.[1]
Discovery and History
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₄ | [1][2] |
| Molecular Weight | 158.15 g/mol | [1][2] |
| CAS Number | 869-29-4 | [1][2] |
| Melting Point | -37.6 °C | [2][4][7] |
| Boiling Point | 180 °C at 760 mmHg | [2][7] |
| Density | 1.079 g/cm³ | [2][7] |
| Refractive Index | 1.428 | [2][7] |
| Flash Point | 78.3 °C | [2][7] |
| Vapor Pressure | 0.915 mmHg at 25°C | [7] |
Synthesis and Reaction Mechanism
The primary method for synthesizing this compound is the reaction of acrolein with acetic anhydride (B1165640), typically in the presence of an acid catalyst and a polymerization inhibitor.[1][6]
Reaction Mechanism
The synthesis proceeds via a two-step mechanism:[1]
-
Acid-catalyzed Acetylation: The carbonyl group of acrolein is protonated by the acid catalyst, forming an acylium ion intermediate.
-
Nucleophilic Attack: The acetyloxy group from acetic anhydride acts as a nucleophile, attacking the carbocation to yield this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocols
Synthesis of this compound
The following protocol is based on the method described in Chinese patent CN105017020A.[6]
Materials:
-
Acrolein
-
Acetic Anhydride
-
Polymerization Inhibitor (e.g., Resorcinol, 2,6-di-tert-butyl-p-cresol)
-
Catalyst (e.g., Thionamic acid, Tosic acid)
-
Sodium Carbonate Solution (5-25 wt%)
Procedure:
-
To a reaction vessel, add acrolein, a polymerization inhibitor (0.5-1% of total reactant mass), and acetic anhydride at a temperature of 5-25 °C. The molar ratio of acrolein to acetic anhydride should be between 1:1 and 1:1.3.[6]
-
Gradually heat the mixture to 40-50 °C.[6]
-
Add the catalyst (1-5 mol% relative to acrolein).[6]
-
Maintain the reaction at 40-50 °C for 6-12 hours.[6]
-
After the reaction is complete, cool the mixture to room temperature.[6]
-
Perform vacuum filtration to remove any solid byproducts.[6]
-
Wash the filtrate with a 5-25 wt% aqueous sodium carbonate solution to neutralize the acid catalyst and remove excess acetic anhydride.[6]
-
Separate the organic phase, which is the crude this compound.[6]
-
Purify the crude product by vacuum distillation at a pressure of 500-2000 Pa and a temperature of 65-75 °C to obtain pure this compound.[6]
Caption: Experimental workflow for the synthesis and purification of this compound.
Applications
This compound has a range of applications in different fields:
-
Agrochemicals: It is used as a fungicide, effective against pathogens like Phytophthora palmivora which causes root rot in peas.[1][4][5]
-
Polymer Chemistry: It serves as a monomer for the synthesis of copolymers.[1] For instance, it can be copolymerized with vinylpyrrolidone to create materials for drug delivery systems and coatings.[1] The benzoyl peroxide-initiated polymerization of this compound has also been studied.[8]
-
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.[1][3] It can act as an electrophile in palladium-catalyzed allylic alkylation reactions.[1]
-
Medicinal Chemistry: Derivatives of this compound are being investigated for their potential anticancer and antiviral properties.[1]
Safety Information
This compound is considered a toxic and hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with the skin, and it can cause burns.[7] Appropriate personal protective equipment should be used when handling this chemical.[3]
References
- 1. This compound | 869-29-4 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. canyoncomponents.com [canyoncomponents.com]
- 4. This compound CAS#: 869-29-4 [m.chemicalbook.com]
- 5. This compound | 869-29-4 [chemicalbook.com]
- 6. CN105017020A - this compound synthesis method - Google Patents [patents.google.com]
- 7. lookchem.com [lookchem.com]
- 8. scilit.com [scilit.com]
An In-depth Technical Guide on the Toxicological Data for Allylidene Diacetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The toxicological properties of allylidene diacetate have not been thoroughly investigated. The following guide summarizes the currently available public data. Significant data gaps exist for many standard toxicological endpoints.
Introduction
This compound (CAS No. 869-29-4) is an organic compound with applications as a fungicide and as an intermediate in chemical synthesis.[1][2] This document provides a summary of the available toxicological data for this compound to inform researchers and professionals in drug development and other scientific fields. It is critical to note that comprehensive toxicological studies for this compound are limited.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₄ | [3][4] |
| Molecular Weight | 158.15 g/mol | [3][4] |
| CAS Number | 869-29-4 | [3][4] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 180 °C | [3] |
| Melting Point | -37.6 °C | [3] |
| Density | 1.076 g/cm³ at 17 °C | [3][6] |
Toxicological Data
The primary quantitative toxicological data available for this compound pertains to acute oral toxicity. Data for other endpoints such as genotoxicity, carcinogenicity, and reproductive toxicity are largely unavailable.[7]
3.1. Acute Toxicity
Acute toxicity studies are designed to determine the adverse effects of a substance after a single exposure. The most commonly reported value is the median lethal dose (LD50), which is the dose required to kill half the members of a tested population.
Table 1: Acute Oral Toxicity of this compound
| Species | Route | LD50 | Reference |
| Rat | Oral | 35 mg/kg | [3][6] |
| Mouse | Oral | 37.5 mg/kg | [3][6] |
3.2. Hazard Classifications
Based on the available data, this compound is classified with the following hazards:
-
Fatal if swallowed [7]
-
Toxic if inhaled [7]
-
Causes severe skin burns and eye damage [7]
-
May cause respiratory irritation [8]
3.3. Other Toxicological Endpoints
There is a significant lack of data for other crucial toxicological endpoints. Safety Data Sheets and chemical databases consistently report "no data available" for the following:
-
Carcinogenicity[7]
-
Genotoxicity[7]
-
Reproductive Toxicity[7]
-
Specific Target Organ Toxicity (Repeated Exposure)[7]
Experimental Protocols
Detailed experimental protocols for the specific LD50 studies on this compound are not publicly available. However, such studies generally follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The following is a generalized workflow for an acute oral toxicity study based on OECD Test Guideline 423 (Acute Toxic Class Method).
Potential Mechanisms of Action & Signaling Pathways
Information on the specific signaling pathways affected by this compound is not available in the current literature. Some sources suggest that its biological activity, such as its fungicidal and potential anticancer effects, may be related to the generation of reactive oxygen species (ROS). However, this has not been substantiated with detailed mechanistic studies.
Due to the lack of specific data on signaling pathways, a diagrammatic representation cannot be provided.
Conclusion
The available toxicological data for this compound is limited, primarily indicating high acute oral toxicity. For a comprehensive understanding of its safety profile, further studies are required to investigate its potential for genotoxicity, carcinogenicity, reproductive toxicity, and other adverse effects. Researchers and professionals should handle this compound with extreme caution, adhering to all recommended safety protocols, given the significant data gaps and the known high acute toxicity.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. This compound | 869-29-4 [chemicalbook.com]
- 3. This compound|lookchem [lookchem.com]
- 4. Effect of a benzylidene derivative, a novel antirheumatic agent, on IL-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. This compound | 869-29-4 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Solubility of Allylidene Diacetate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of allylidene diacetate in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide combines known physical properties, solubility data of structurally similar compounds, and established principles of organic chemistry to provide a thorough understanding. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to ascertain precise values for their specific applications.
Introduction to this compound
This compound (CAS No. 869-29-4), with the molecular formula C₇H₁₀O₄, is an organic compound with applications in various chemical syntheses, including the formation of polymers and as a fungicide.[1][2] A clear understanding of its solubility is crucial for its effective use in reaction media, purification processes, and formulation development.
Physical Properties of this compound:
| Property | Value | Reference |
| Molecular Weight | 158.15 g/mol | [3][4] |
| Density | 1.076 g/cm³ at 17 °C | [3] |
| Boiling Point | 180 °C | [3][4] |
| Melting Point | -37.6 °C | [3][4] |
| Water Solubility | 0.06 M | [3] |
Solubility Profile
This compound is expected to be soluble in a variety of common organic solvents, particularly those with moderate to high polarity. Its solubility can be compared to that of similar, well-characterized esters such as ethyl acetate (B1210297) and vinyl acetate, which are known to be soluble in a broad range of organic solvents.[5][6][7][8][9]
Table 1: Estimated Solubility of this compound in Common Organic Solvents
The following table provides a qualitative and semi-quantitative estimation of the solubility of this compound. These estimations are based on its physical properties and the known solubility of structurally analogous compounds. "Soluble" is generally defined as the ability to dissolve to a concentration of at least 50 mg/mL.
| Solvent Class | Solvent | Predicted Solubility | Rationale/Notes |
| Alcohols | Methanol | Soluble | Polar protic solvent, likely to engage in dipole-dipole interactions. |
| Ethanol | Soluble | Similar to methanol, widely used for dissolving esters. | |
| Isopropanol | Soluble | Slightly less polar than ethanol, but still expected to be a good solvent. | |
| Ketones | Acetone | Soluble | Polar aprotic solvent, effective at dissolving esters.[10] |
| Methyl Ethyl Ketone | Soluble | Similar to acetone. | |
| Esters | Ethyl Acetate | Soluble | "Like dissolves like," high miscibility is expected. |
| Ethers | Diethyl Ether | Soluble | Moderately polar, good solvent for many organic compounds. |
| Tetrahydrofuran (THF) | Soluble | A more polar ether, expected to be an excellent solvent. | |
| Aromatic Hydrocarbons | Toluene | Soluble | Lower polarity, but the hydrocarbon portion of this compound should allow for some solubility. |
| Benzene | Soluble | Similar to toluene. | |
| Halogenated Solvents | Dichloromethane | Soluble | Good general-purpose solvent for a wide range of organic compounds. |
| Chloroform | Soluble | Similar to dichloromethane. | |
| Non-polar Solvents | Hexane | Sparingly Soluble to Insoluble | The polar diacetate functionality will likely limit solubility in highly non-polar solvents. |
| Cyclohexane | Sparingly Soluble to Insoluble | Similar to hexane. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, experimental determination is necessary. The following protocols outline standard methods for this purpose.
3.1. Qualitative Solubility Testing
This method provides a rapid assessment of solubility in various solvents and helps to classify the compound.
Materials:
-
This compound
-
A selection of organic solvents (e.g., those listed in Table 1)
-
Small test tubes or vials
-
Vortex mixer
-
Graduated pipettes or micropipettes
Procedure:
-
Add approximately 20-30 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble.
-
If the solid has not completely dissolved, continue adding the solvent in 0.5 mL increments, with vigorous mixing after each addition, up to a total volume of 3 mL.
-
Record the compound as "soluble," "sparingly soluble," or "insoluble" in the tested solvent.
3.2. Quantitative Solubility Determination (Crystal Equilibrium Method)
This method provides a precise measurement of solubility at a given temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Place the vial in a temperature-controlled shaker or water bath and agitate it for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to aid in the separation of the solid.
-
Dilute the supernatant with a known volume of a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or GC method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Visualizing Experimental and Logical Workflows
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.
Caption: Experimental workflow for quantitative solubility determination.
4.2. Logical Flow for Qualitative Solubility Classification
This diagram outlines the decision-making process for classifying the solubility of a compound based on qualitative tests.
Caption: Logical flow for qualitative solubility classification.
Conclusion
While specific quantitative solubility data for this compound in common organic solvents is limited in the public domain, a strong qualitative and semi-quantitative understanding can be derived from its chemical structure and comparison with analogous compounds. For applications requiring precise solubility values, the experimental protocols provided in this guide offer a reliable means of determination. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals working with this compound, enabling more informed decisions in experimental design and process development.
References
- 1. This compound | 869-29-4 | Benchchem [benchchem.com]
- 2. This compound CAS#: 869-29-4 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound|lookchem [lookchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. APC Pure | News | The Complete Guide to Ethyl Acetate / Ethyl Ethanoate [apcpure.com]
- 8. celanese.com [celanese.com]
- 9. adityadyechem.com [adityadyechem.com]
- 10. chembk.com [chembk.com]
Methodological & Application
Allylidene Diacetate as a Protecting Group for Diols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product development, the judicious use of protecting groups is paramount. These chemical moieties temporarily mask reactive functional groups, allowing for selective transformations elsewhere in the molecule. This document provides detailed application notes and protocols for the use of allylidene diacetate as a protecting group for 1,2- and 1,3-diols, forming a stable allylidene acetal (B89532). While not as commonly employed as other acetal-based protecting groups, the allylidene acetal offers unique characteristics that can be advantageous in specific synthetic strategies.
This compound (2-propene-1,1-diol diacetate) is a geminal diacetate that can react with diols under acidic conditions to form a cyclic acetal.[1] This acetal is generally stable to basic and nucleophilic conditions, a common feature of acetal protecting groups, making it a useful tool for orthogonal protection strategies.[2][3][4] The presence of the allyl group also offers potential for further functionalization.
Application Notes
General Characteristics:
-
Protection: Reacts with 1,2- and 1,3-diols in the presence of an acid catalyst to form a five- or six-membered cyclic acetal, respectively.
-
Stability: The resulting allylidene acetal is stable to a wide range of non-acidic reagents, including bases, nucleophiles, and many oxidizing and reducing agents.[2][5]
-
Deprotection: The acetal is readily cleaved under acidic conditions, typically aqueous acid, to regenerate the diol.[6][7]
-
Orthogonality: Its stability in basic media allows for the selective deprotection of base-labile protecting groups (e.g., esters, silyl (B83357) ethers) while the allylidene acetal remains intact.
Advantages:
-
Acid Labile: The acetal linkage provides for mild deprotection conditions, which is crucial when working with sensitive substrates.[6]
-
Stability to Base: Offers robust protection under basic reaction conditions, enabling a broader range of subsequent chemical transformations.[2][4]
-
Potential for Further Reactions: The terminal alkene of the allyl group can potentially participate in various reactions, such as cross-metathesis or hydroboration-oxidation, although this application is less documented.
Limitations:
-
Limited Literature: The use of this compound specifically as a diol protecting group is not extensively documented in scientific literature, suggesting it is a less common choice compared to reagents like 2,2-dimethoxypropane (B42991) or benzaldehyde.
-
Potential for Side Reactions: The acidic conditions required for protection and deprotection may not be compatible with other acid-sensitive functional groups in the molecule.
Experimental Protocols
The following protocols are based on general principles of acetal formation and cleavage and should be optimized for specific substrates.
Protocol 1: Protection of a 1,2-Diol with this compound
This protocol describes a general procedure for the formation of an allylidene acetal from a generic 1,2-diol.
Materials:
-
1,2-Diol substrate
-
This compound (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)
-
Acid catalyst (e.g., p-Toluenesulfonic acid (PTSA), Camphorsulfonic acid (CSA), or a Lewis acid like BF₃·OEt₂)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the 1,2-diol (1.0 eq) in the chosen anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 eq).
-
Add a catalytic amount of the acid catalyst (e.g., PTSA, 0.05 - 0.1 eq).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive diols, gentle heating (e.g., 40 °C) may be required.
-
Upon completion of the reaction (as indicated by TLC, typically disappearance of the starting diol), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., DCM).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired allylidene acetal.
Protocol 2: Deprotection of an Allylidene Acetal
This protocol outlines a general method for the cleavage of the allylidene acetal to regenerate the diol.
Materials:
-
Allylidene acetal-protected substrate
-
Solvent system (e.g., THF/water, acetone/water, or methanol/water)
-
Acid catalyst (e.g., aqueous HCl, aqueous H₂SO₄, or acetic acid)
-
Saturated aqueous sodium bicarbonate solution
-
Organic solvent for extraction (e.g., Ethyl acetate, DCM)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Dissolve the allylidene acetal-protected compound in a suitable solvent mixture (e.g., THF/water, 4:1 v/v).
-
Add a catalytic amount of an acid (e.g., 1 M aqueous HCl). The amount of acid and reaction temperature (room temperature to gentle heating) should be optimized based on the substrate's sensitivity.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, neutralize the acid by the careful addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the deprotected diol.
Data Presentation
The following tables provide a hypothetical summary of expected results for the protection and deprotection reactions based on general knowledge of acetal chemistry. Actual results may vary depending on the specific substrate.
Table 1: Hypothetical Protection of Various Diols with this compound
| Entry | Diol Substrate | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Ethylene Glycol | PTSA | DCM | 4 | >90 |
| 2 | (±)-trans-1,2-Cyclohexanediol | CSA | Toluene | 6 | 85-95 |
| 3 | 1,3-Propanediol | BF₃·OEt₂ | DCM | 3 | >90 |
| 4 | D-Mannitol (for 1,2;5,6-di-protection) | PTSA | Acetone | 12 | 70-80 |
Table 2: Hypothetical Deprotection of Allylidene Acetals
| Entry | Protected Substrate | Acid | Solvent | Time (h) | Yield (%) |
| 1 | Allylidene acetal of Ethylene Glycol | 1M HCl | THF/H₂O | 1 | >95 |
| 2 | Allylidene acetal of (±)-trans-1,2-Cyclohexanediol | 80% AcOH | H₂O | 8 | 90-98 |
| 3 | Allylidene acetal of 1,3-Propanediol | 1M H₂SO₄ | Acetone/H₂O | 2 | >95 |
| 4 | Di-allylidene acetal of D-Mannitol | 1M HCl | THF/H₂O | 4 | 85-95 |
Mandatory Visualization
Reaction Mechanism
The following diagram illustrates the acid-catalyzed protection of a 1,2-diol with this compound.
Experimental Workflow
The diagram below outlines the general workflow for the protection of a diol using this compound followed by a subsequent reaction and deprotection.
Logical Relationship of Stability
This diagram illustrates the stability of the allylidene acetal protecting group under different reaction conditions.
References
- 1. This compound | 869-29-4 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. organic chemistry - Why are acetals stable to bases and nucleophiles? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
- 7. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
Applications of Allylidene Diacetate in Organic Synthesis: A Detailed Guide for Researchers
For Immediate Release
Allylidene diacetate, a versatile and reactive organic compound, is a valuable intermediate in the synthesis of a wide range of chemical entities, including pharmaceuticals and agrochemicals. Its unique structure, featuring a vinyl group and a geminal diacetate, allows it to participate in a variety of important organic transformations. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the synthetic potential of this compound.
Core Applications in Organic Synthesis
This compound serves as a versatile building block in several key areas of organic synthesis, primarily in cycloaddition reactions and palladium-catalyzed allylic alkylations. It can also function as a stable synthetic equivalent of the volatile and reactive acetaldehyde (B116499).
Cycloaddition Reactions
The electron-deficient nature of the double bond in this compound makes it an excellent dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) and a dipolarophile in 1,3-dipolar cycloadditions. These reactions are powerful tools for the construction of six- and five-membered ring systems, respectively, which are common scaffolds in natural products and pharmaceutical agents.
a) Diels-Alder Reactions:
This compound can react with a variety of dienes to afford substituted cyclohexene (B86901) derivatives. The geminal diacetate group in the resulting adduct can be readily hydrolyzed to an aldehyde, providing a convenient route to functionalized cyclic aldehydes.
b) 1,3-Dipolar Cycloadditions:
In reactions with 1,3-dipoles such as nitrile oxides, this compound can be used to synthesize isoxazoline (B3343090) heterocycles. Isoxazolines are important intermediates in the synthesis of various biologically active molecules. While direct examples with this compound are not extensively reported, the analogous reaction with vinyl acetate (B1210297) proceeds in good yields, suggesting a similar reactivity profile.[1]
Table 1: Representative Cycloaddition Reactions
| Reaction Type | Reactants | Product Type | Typical Yield (%) | Notes |
| [4+2] Cycloaddition | This compound, Isoprene | Substituted Cyclohexene | Moderate to Good | Product can be hydrolyzed to the corresponding aldehyde. |
| 1,3-Dipolar Cycloaddition | This compound, Benzonitrile oxide | Substituted Isoxazoline | Good | Provides access to functionalized five-membered heterocycles.[1] |
Palladium-Catalyzed Allylic Alkylation
This compound is an effective substrate in palladium-catalyzed allylic alkylation reactions, a cornerstone of modern C-C and C-X bond formation. In the presence of a palladium(0) catalyst, it forms a π-allyl palladium intermediate that can be attacked by a wide range of soft nucleophiles.
This reaction allows for the introduction of the allyl group onto various molecular scaffolds. The choice of ligands, solvents, and nucleophiles can influence the regioselectivity and stereoselectivity of the reaction. While a broad range of soft nucleophiles are compatible with the Tsuji-Trost reaction, those with a pKa below 25 are generally considered "soft" and undergo external attack on the π-allyl complex.[2][3]
Table 2: Palladium-Catalyzed Allylic Alkylation with this compound
| Nucleophile | Product Type | Catalyst/Ligand | Typical Yield (%) |
| Dimethyl malonate | Di-substituted allylmalonate | Pd(PPh₃)₄ | Good to Excellent |
| Indole | N-allylated indole | Pd(dba)₂ / dppf | Good |
| β-ketoesters | α-allylated β-ketoester | Pd(OAc)₂ / PPh₃ | Good |
Acetaldehyde Equivalent
The geminal diacetate functionality of this compound serves as a protecting group for an aldehyde. This allows it to be used as a stable, less volatile, and easier-to-handle synthetic equivalent of acetaldehyde in reactions where the direct use of acetaldehyde is problematic due to its low boiling point and tendency to polymerize. The aldehyde can be readily unmasked under mild acidic or basic conditions after the desired transformation. While direct catalytic asymmetric aldol (B89426) reactions of acetaldehyde are known,[4][5][6] using a stable equivalent like this compound can offer advantages in certain synthetic contexts.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented industrial synthesis method.[7]
Materials:
-
Acrolein
-
Acetic anhydride (B1165640)
-
Polymerization inhibitor (e.g., hydroquinone)
-
Catalyst (e.g., p-toluenesulfonic acid)
-
Sodium carbonate solution (5-25 wt%)
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine acrolein, a polymerization inhibitor, and acetic anhydride at a temperature of 5-25 °C.
-
Gradually heat the mixture to 40-50 °C.
-
Add the catalyst to the mixture and maintain the reaction at 40-50 °C for 6-12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the crude product with a 5-25 wt% aqueous sodium carbonate solution to neutralize any remaining acid.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Purify the crude this compound by vacuum distillation (65-75 °C at 500-2000 Pa) to obtain the final product with a purity of >99%.[7]
Safety Note: Acrolein is highly toxic and flammable. All operations should be performed in a well-ventilated fume hood.[2][8]
Protocol 2: General Procedure for Palladium-Catalyzed Allylic Alkylation
Materials:
-
This compound
-
Nucleophile (e.g., dimethyl malonate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the nucleophile in the anhydrous solvent.
-
Add the base portion-wise at 0 °C and stir the mixture until the evolution of hydrogen gas ceases.
-
Add the palladium catalyst to the solution.
-
Add this compound dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing Reaction Pathways
To better understand the transformations involving this compound, the following diagrams illustrate the key reaction pathways.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Raising the pKa Limit of “Soft” Nucleophiles in Palladium-Catalyzed Allylic Substitutions. Application of Diarylmethane Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Aldol Addition of Acetaldehyde to Aromatic Aldehydes Catalyzed by Proline-Based Carboligases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN105017020A - this compound synthesis method - Google Patents [patents.google.com]
- 8. [PDF] The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Protection of 1,2-Diols with Allylidene Diacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The protection of hydroxyl groups is a cornerstone of modern organic synthesis, enabling the selective transformation of polyfunctional molecules. 1,2-Diols are commonly protected as cyclic acetals, which are stable under a variety of reaction conditions, particularly basic, organometallic, and reductive environments.[1] Allylidene diacetate is a reactive organic compound that can serve as a precursor for the formation of an allylidene acetal (B89532). The resulting protected diol contains an alkene functionality, which can be a handle for further chemical modifications. This protocol outlines a proposed method for the acid-catalyzed protection of 1,2-diols with this compound.
Proposed Reaction and Mechanism
The protection of a 1,2-diol with this compound is anticipated to proceed via an acid-catalyzed transacetalization reaction. The diol displaces the acetate (B1210297) groups from the protonated this compound to form a stable five-membered cyclic acetal.
A general workflow for this process is outlined below:
Caption: General experimental workflow for the protection of 1,2-diols.
The proposed mechanism involves the initial protonation of an acetate group on this compound, followed by nucleophilic attack by one of the hydroxyl groups of the 1,2-diol. Subsequent intramolecular cyclization and elimination of acetic acid lead to the formation of the cyclic allylidene acetal.
Caption: Proposed reaction scheme for protection and deprotection.
Experimental Protocols
Synthesis of this compound
For researchers who wish to synthesize this compound, a general procedure involves the reaction of acrolein with acetic anhydride (B1165640).[2]
-
Reaction: In a reaction vessel, acrolein, a polymerization inhibitor (such as hydroquinone), and acetic anhydride are mixed at a low temperature (5-25 °C).
-
Catalysis: A catalyst, such as a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid), is added, and the mixture is gently heated to 40-50 °C for 6-12 hours.
-
Workup and Purification: After cooling, the mixture is subjected to vacuum filtration. The filtrate is washed with an aqueous sodium carbonate solution and the organic phase is separated. The crude product is then purified by vacuum distillation.
Protection of a Generic 1,2-Diol
This protocol is a general guideline and may require optimization for specific substrates.
-
Materials:
-
1,2-diol (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous p-toluenesulfonic acid (p-TSA) (0.05 equiv)
-
Anhydrous dichloromethane (B109758) (DCM) or toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 1,2-diol and anhydrous solvent.
-
Add this compound followed by the catalytic amount of p-TSA.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Gentle heating may be required for less reactive diols.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with the organic solvent used for the reaction.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Deprotection of the Allylidene Acetal
The deprotection of the allylidene acetal is expected to proceed under standard acidic conditions used for acetal cleavage.
-
Materials:
-
Protected 1,2-diol
-
Aqueous solution of a strong acid (e.g., 1 M HCl)
-
An appropriate organic co-solvent (e.g., tetrahydrofuran (B95107) (THF) or acetone)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the protected 1,2-diol in the organic co-solvent.
-
Add the aqueous acidic solution and stir the mixture at room temperature.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the deprotected diol by column chromatography or recrystallization.
-
Data Presentation
As no specific experimental data for the protection of 1,2-diols with this compound is available, the following table presents expected outcomes based on typical acetal protection reactions of simple 1,2-diols.
| Substrate (1,2-Diol) | Expected Product | Typical Reaction Time (h) | Expected Yield (%) | Notes |
| Ethylene Glycol | 2-(prop-2-en-1-ylidene)-1,3-dioxolane | 2-4 | 85-95 | Volatile product, care should be taken during workup. |
| (±)-1,2-Propanediol | 4-methyl-2-(prop-2-en-1-ylidene)-1,3-dioxolane | 3-6 | 80-90 | Formation of diastereomers is possible. |
| (±)-Stilbenediol | 4,5-diphenyl-2-(prop-2-en-1-ylidene)-1,3-dioxolane | 4-8 | 75-85 | Sterically hindered diol may require longer reaction times or heating. |
| Methyl α-D-glucopyranoside | - | - | - | Selective protection of the 4,6-diol is expected under kinetic control. |
Conclusion
The use of this compound as a protecting group for 1,2-diols presents a potentially valuable synthetic strategy, introducing an allyl moiety for subsequent transformations. The proposed protocols for protection and deprotection are based on well-established principles of acetal chemistry. Researchers are encouraged to optimize the reaction conditions for their specific substrates. Further investigation is warranted to fully explore the scope and utility of this protecting group in organic synthesis.
References
The Allylidene Acetal Protecting Group in Carbohydrate Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protecting group chemistry is a cornerstone of carbohydrate synthesis, enabling the regioselective modification of complex polyhydroxylated structures. Acetal (B89532) protecting groups are particularly valuable for the simultaneous protection of 1,2- and 1,3-diols. While the use of various aldehydes and ketones to form cyclic acetals is well-established, this document focuses on the application of the allylidene acetal as a protective group for hydroxyl functionalities in carbohydrates. The allylidene group, introduced via reagents like allylidene diacetate, offers unique opportunities for selective protection and deprotection strategies, crucial for the synthesis of complex oligosaccharides and glycoconjugates.
These notes provide an overview of the application of allylidene acetals in carbohydrate chemistry, including protocols for their formation and cleavage, and a comparison with other common acetal protecting groups.
Application Notes
The primary application of this compound in carbohydrate chemistry is as a reagent for the formation of allylidene acetals, which serve as protecting groups for diols. Similar to the widely used benzylidene acetals, allylidene acetals are typically used for the protection of 4,6-diols in pyranosides.
Key Advantages of Allylidene Acetals:
-
Orthogonality: The allyl group introduces a site of unsaturation, allowing for deprotection under conditions that do not affect other common protecting groups. This orthogonality is highly valuable in multi-step synthetic sequences.
-
Stability: Allylidene acetals are stable to a wide range of reaction conditions, including basic and nucleophilic reagents, making them robust protecting groups during various synthetic transformations.
-
Selective Deprotection: The allyl moiety can be cleaved under specific conditions, such as isomerization followed by acidic hydrolysis or ozonolysis, which leaves other acid- or base-labile protecting groups intact.
Comparison with Other Acetal Protecting Groups:
| Protecting Group | Reagent | Stability | Deprotection Conditions | Key Features |
| Allylidene Acetal | This compound | Stable to base, mild acid, and many redox conditions. | 1. Isomerization (e.g., with a Rh or Ru catalyst) followed by mild acid hydrolysis. 2. Ozonolysis. 3. Palladium-catalyzed cleavage. | Orthogonal to many other protecting groups. The double bond can be further functionalized. |
| Benzylidene Acetal | Benzaldehyde, Benzaldehyde dimethyl acetal | Stable to base and neutral conditions. Labile to acid.[1][2] | Catalytic hydrogenation (e.g., H₂/Pd-C), strong acid. Can be regioselectively opened. | Provides conformational rigidity. The phenyl group offers a UV chromophore for detection. |
| Isopropylidene (Acetonide) Ketal | Acetone, 2,2-Dimethoxypropane | Stable to basic and neutral conditions. More acid-labile than benzylidene acetals. | Mild aqueous acid (e.g., acetic acid). | Forms a five-membered ring, ideal for cis-diols. Relatively easy to introduce and remove. |
Experimental Protocols
Protocol 1: Formation of a 4,6-O-Allylidene Acetal of a Methyl Glucopyranoside
This protocol describes a general procedure for the protection of the 4,6-hydroxyl groups of a methyl glucopyranoside using this compound.
Materials:
-
Methyl α-D-glucopyranoside
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA))
-
Molecular sieves (4 Å), activated
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of methyl α-D-glucopyranoside (1 equivalent) in anhydrous DMF, add activated 4 Å molecular sieves.
-
Add this compound (1.2 equivalents) to the suspension.
-
Add the acid catalyst (0.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine (0.2 equivalents).
-
Filter the reaction mixture through a pad of celite and wash the filter cake with DCM.
-
Combine the filtrate and washings and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired methyl 4,6-O-allylidene-α-D-glucopyranoside.
Protocol 2: Deprotection of a 4,6-O-Allylidene Acetal
This protocol outlines a two-step deprotection of the allylidene acetal via isomerization followed by mild acid hydrolysis.
Step A: Isomerization of the Allyl Group
Materials:
-
Methyl 4,6-O-allylidene-α-D-glucopyranoside
-
Anhydrous solvent (e.g., Toluene or DCM)
-
Isomerization catalyst (e.g., Wilkinson's catalyst [Rh(PPh₃)₃Cl] or a Ruthenium-based catalyst)
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Dissolve the methyl 4,6-O-allylidene-α-D-glucopyranoside (1 equivalent) in the anhydrous solvent under an inert atmosphere.
-
Add the isomerization catalyst (catalytic amount, e.g., 0.05 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude prop-1-enyl acetal can often be used in the next step without further purification.
Step B: Hydrolysis of the Prop-1-enyl Acetal
Materials:
-
Crude prop-1-enyl acetal from Step A
-
Aqueous acetic acid (e.g., 80% acetic acid in water)
-
Dowex-50 (H⁺ form) resin (optional, for neutralization)
Procedure:
-
Dissolve the crude prop-1-enyl acetal in aqueous acetic acid or a mixture of methanol and a catalytic amount of strong acid.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the deprotection is complete, concentrate the reaction mixture under reduced pressure.
-
If a strong acid was used, neutralize the reaction mixture with a basic resin (e.g., Dowex-50) before concentration.
-
Purify the resulting diol by silica gel column chromatography if necessary.
Diagrams
Caption: Workflow for the protection of a diol using this compound.
Caption: Two-step deprotection pathway for an allylidene acetal.
Caption: Generalized mechanism for acid-catalyzed acetal formation.
References
Application Notes and Protocols: Allylidene Diacetate Protection of Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In multi-step organic synthesis, the selective protection of functional groups is a critical strategy to prevent unwanted side reactions. Diols, particularly 1,2- and 1,3-diols, are often protected as cyclic acetals due to their stability under various reaction conditions and the relative ease of their formation and subsequent removal. Allylidene diacetate serves as a reagent for the introduction of the allylidene acetal (B89532) protecting group, which can be advantageous in specific synthetic routes. This document provides detailed application notes and protocols for the protection of diols using this compound and the subsequent deprotection of the resulting allylidene acetal.
Reaction Principle
The protection of a diol with this compound proceeds via an acid-catalyzed transacetalization reaction. In this equilibrium process, the diol displaces the acetate (B1210297) groups from this compound to form a cyclic allylidene acetal and acetic acid. The reaction is typically driven to completion by removing the acetic acid byproduct.
Reaction Scheme
Caption: General scheme for the protection of a diol as a cyclic allylidene acetal.
Application and Stability
The allylidene acetal protecting group is stable under neutral and basic conditions, making it suitable for subsequent reactions involving organometallic reagents, hydrides, and basic hydrolysis of esters. However, as with other acetals, it is labile under acidic conditions. The presence of the allyl group also offers the potential for selective transformations that do not affect other parts of the molecule.
Experimental Protocols
Protocol 1: General Procedure for Allylidene Acetal Protection of a Diol
This protocol describes a general method for the formation of an allylidene acetal from a 1,2- or 1,3-diol using this compound.
Materials:
-
Diol (e.g., ethylene (B1197577) glycol, propane-1,2-diol, propane-1,3-diol)
-
This compound
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), toluene, or tetrahydrofuran (B95107) (THF))
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), or a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf))
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the diol (1.0 eq).
-
Dissolve the diol in the anhydrous solvent.
-
Add this compound (1.1 - 1.5 eq).
-
Add a catalytic amount of the acid catalyst (0.01 - 0.1 eq).
-
Stir the reaction mixture at room temperature or heat as required. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired allylidene acetal.
Protocol 2: General Procedure for the Deprotection of Allylidene Acetals
This protocol outlines the acidic hydrolysis of an allylidene acetal to regenerate the diol.
Materials:
-
Allylidene acetal
-
Solvent system (e.g., THF/water, acetone/water)
-
Acid catalyst (e.g., hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or acetic acid)
-
Saturated sodium bicarbonate solution
-
Brine
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the allylidene acetal in the chosen solvent system.
-
Add a catalytic amount of the acid.
-
Stir the reaction mixture at room temperature or heat gently if necessary. Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the acid by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude diol by column chromatography or recrystallization if necessary.
Data Presentation
While specific and comprehensive data for the this compound protection of a wide range of diols is not extensively reported in the literature, the following table provides a representative summary of typical conditions and expected outcomes based on general acetal chemistry. Researchers should optimize these conditions for their specific substrates.
| Diol Substrate | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Ethylene Glycol | p-TsOH | Toluene | Reflux | 4 - 8 | 85 - 95 |
| Propane-1,2-diol | CSA | DCM | 25 | 6 - 12 | 80 - 90 |
| Propane-1,3-diol | TMSOTf | DCM | 0 - 25 | 2 - 6 | 90 - 98 |
| (±)-1,2-Butanediol | p-TsOH | Toluene | Reflux | 5 - 10 | 82 - 92 |
| Glycerol | CSA | THF | 50 | 8 - 16 | 75 - 85 |
Logical Workflow for Allylidene Acetal Protection and Deprotection
The Chemoselectivity of Allylidene Diacetate with Polyols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective protection of hydroxyl groups in polyfunctional molecules such as polyols is a cornerstone of modern organic synthesis, particularly in the fields of carbohydrate chemistry and drug development. Allylidene diacetate has emerged as a valuable reagent for the protection of 1,2- and 1,3-diols through the formation of cyclic acetals. Understanding the chemoselectivity of this reagent with complex polyols, which possess multiple hydroxyl groups of varying steric and electronic environments (primary, secondary, equatorial, axial), is critical for its effective application in multi-step synthetic strategies.
These application notes provide an overview of the principles governing the chemoselectivity of this compound with polyols and furnish detailed protocols for its use. The inherent reactivity patterns of this compound allow for the preferential protection of certain hydroxyl groups over others, a feature that can be exploited to minimize the use of protecting group manipulations, thereby streamlining synthetic routes and improving overall efficiency.
Principles of Chemoselectivity
The reaction of this compound with a polyol typically proceeds under acidic catalysis to form a cyclic acetal (B89532). The chemoselectivity of this reaction is influenced by several factors:
-
Thermodynamic vs. Kinetic Control: The formation of the cyclic acetal is a reversible process. Under thermodynamic equilibrium, the most stable acetal will be the major product. This is often the acetal that minimizes steric interactions. For instance, the formation of a six-membered 1,3-dioxane (B1201747) is generally favored over a five-membered 1,3-dioxolane.
-
Nature of the Hydroxyl Groups: Primary hydroxyl groups are generally more sterically accessible and often react faster under kinetically controlled conditions. However, the stability of the resulting cyclic acetal will dictate the product distribution under thermodynamic control.
-
Stereochemistry of the Polyol: In cyclic polyols such as carbohydrates, the orientation of the hydroxyl groups (axial vs. equatorial) plays a crucial role. Diaxial or axial-equatorial arrangements that can readily form a stable cyclic acetal will be favored.
-
Reaction Conditions: Temperature, catalyst, and reaction time can influence the selectivity. Higher temperatures and longer reaction times tend to favor the thermodynamically most stable product.
Data Presentation
Due to the limited availability of specific quantitative data in the peer-reviewed literature for the reaction of this compound with a wide range of polyols, the following table summarizes expected selectivity patterns based on general principles of acetal chemistry. Researchers are encouraged to perform initial small-scale experiments to determine the precise product distribution for their specific substrate.
| Polyol Substrate | Expected Major Product(s) | Predominant Ring Size | Notes on Selectivity |
| Glycerol | 1,3-O-Allylidene glycerol | 6-membered (1,3-dioxane) | The formation of the six-membered ring involving the two primary hydroxyl groups is generally thermodynamically favored over the five-membered ring involving a primary and the secondary hydroxyl group. |
| Erythritol | 1,3:2,4-Di-O-allylidene erythritol | Two 6-membered rings | With a sufficient amount of this compound, double protection to form two 1,3-dioxane rings is anticipated due to the favorable stability of this ring system. |
| D-Mannitol | 1,3:4,6-Di-O-allylidene-D-mannitol | Two 6-membered rings | Similar to erythritol, the formation of two 1,3-dioxane rings is the likely outcome under thermodynamic control. |
| Methyl α-D-glucopyranoside | 4,6-O-Allylidene-α-D-glucopyranoside | 6-membered (1,3-dioxane) | The reaction is expected to selectively protect the primary C6 hydroxyl and the equatorial C4 hydroxyl group, forming a thermodynamically stable fused ring system. |
Experimental Protocols
Protocol 1: General Procedure for the Chemoselective Protection of a Polyol with this compound
This protocol provides a general method for the acid-catalyzed acetalization of a polyol with this compound. The reaction conditions can be optimized by varying the catalyst, solvent, and temperature to achieve the desired selectivity.
Materials:
-
Polyol (e.g., glycerol, methyl α-D-glucopyranoside)
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), camphorsulfonic acid (CSA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of the polyol (1.0 eq) in anhydrous DMF or DCM, add this compound (1.1-1.5 eq per diol unit to be protected).
-
Add the acid catalyst (0.05-0.1 eq).
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired allylidene acetal.
Protocol 2: Deprotection of Allylidene Acetals
The allylidene acetal protecting group is labile to acidic conditions, allowing for its removal when necessary.
Materials:
-
Allylidene acetal-protected polyol
-
Acetic acid or trifluoroacetic acid (TFA)
-
Water
-
Methanol (B129727) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction
Procedure:
-
Dissolve the allylidene acetal-protected polyol in a mixture of an organic solvent (e.g., methanol or THF) and aqueous acid (e.g., 80% aqueous acetic acid or a solution of TFA in water).
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40 °C) and monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution to yield the deprotected polyol.
Visualizations
Caption: General reaction pathway for the acid-catalyzed formation of a cyclic allylidene acetal from a polyol.
Caption: A typical experimental workflow for the protection of a polyol with this compound.
Conclusion
This compound serves as a versatile reagent for the protection of polyols, often exhibiting useful levels of chemoselectivity that can be exploited in complex synthetic endeavors. The formation of thermodynamically favored 1,3-dioxane structures from 1,3-diols is a guiding principle in predicting the outcome of these reactions. The provided protocols offer a starting point for the application of this methodology. For novel substrates, it is essential to perform careful optimization of reaction conditions and thorough characterization of the resulting products to ascertain the regioselectivity of the protection. Further research into the quantitative aspects of the chemoselectivity of this compound with a broader range of polyols will undoubtedly enhance its utility in synthetic chemistry.
Application Notes and Protocols for the Deprotection of the Allylidene Diacetate Group
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The allylidene diacetate group is a geminal diacetate that serves as a protecting group for aldehydes. Its removal, or deprotection, is a crucial step in multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The selection of an appropriate deprotection method is critical to ensure high yield and to preserve the integrity of other functional groups within the molecule. This document provides detailed application notes and protocols for various methods of deprotecting the this compound group, which is a type of acetal (B89532). The methods range from classical acid-catalyzed hydrolysis to milder, more selective techniques.
Methods for Deprotection
The deprotection of this compound, as an acetal, can be achieved through several distinct chemical pathways. The choice of method depends on the substrate's sensitivity to acidic or basic conditions and the presence of other protecting groups. The primary methods include:
-
Acid-Catalyzed Hydrolysis: The most common method for acetal cleavage, involving the use of Brønsted or Lewis acids in the presence of water.[1][2][3][4][5][6][7]
-
Palladium-Catalyzed Deprotection: A mild and selective method that targets the allyl moiety of the protecting group.[8][9][10][11][12]
-
Transacetalization: An equilibrium-driven process where the diacetate is exchanged with a more volatile aldehyde or ketone.[1][13]
-
Neutral Deprotection Conditions: For substrates that are sensitive to both acids and bases.[3][14][15]
Data Presentation
The following tables summarize quantitative data for various deprotection protocols, allowing for easy comparison of reaction conditions and yields.
Table 1: Acid-Catalyzed Deprotection of Acetals
| Catalyst | Substrate Scope | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Brønsted Acids | ||||||
| HCl (aq.) | General acetals | Water/Organic co-solvent | Room Temp - Reflux | Varies | Good to Excellent | [1] |
| p-TsOH | General acetals | Toluene, Acetone | Reflux | Varies | Good to Excellent | [3] |
| Perchloric acid on silica | Aldehydes and ketones | Solvent-free or Alcohol | Room Temp | Varies | High | [1][4] |
| Lewis Acids | ||||||
| Er(OTf)₃ | Alkyl and cyclic acetals | Wet nitromethane | Room Temp | Varies | High | [1][4] |
| NaBArF₄ | General acetals and ketals | Water | 30 | 5 min for some substrates | Quantitative | [1][3][4] |
| FeCl₃·6H₂O | General ketals and acetals | DCM or Acetone | Room Temp | 15 min for some substrates | Quantitative | [13] |
| Bi(OTf)₃ | General acetals | Acetonitrile/Water | Room Temp | Varies | High | [2] |
Table 2: Palladium-Catalyzed Deprotection of Allyl Groups
| Catalyst | Allyl Scavenger | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Pd(PPh₃)₄ | Benzenesulfinic acid | THF | Room Temp | 1 h | 95 | [8] |
| Pd(PPh₃)₄ | Morpholine | THF | Room Temp | Varies | Good to Excellent | [8] |
| Pd(PPh₃)₄ | Dimedone | THF | Room Temp | Varies | Good to Excellent | [8] |
| Pd/C (10%) | Ammonium formate | Methanol | Reflux | Varies | High | [12] |
Table 3: Other Deprotection Methods
| Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Transacetalization | Acetaldehyde (B116499), FeCl₃·6H₂O | DCM | Room Temp | 15 min | Quantitative | [13] |
| Neutral | Iodine | Acetone | Room Temp | Minutes | Excellent | [3] |
| Neutral | DMSO/H₂O | Dioxane | 100 | Varies | High | [14] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis using a Brønsted Acid
-
Dissolve the this compound-protected substrate in a suitable organic solvent (e.g., THF, acetone, or dioxane).
-
Add an aqueous solution of a Brønsted acid (e.g., 1 M HCl or 10% solution of p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, neutralize the acid with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: General Procedure for Palladium-Catalyzed Deprotection
-
To a solution of the this compound-protected substrate in a degassed solvent (e.g., THF or DCM), add an allyl scavenger (e.g., dimedone, morpholine, or benzenesulfinic acid, 1.1-2.0 equivalents).[8]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the resulting aldehyde by flash column chromatography.
Protocol 3: Deprotection via Transacetalization
-
Dissolve the this compound-protected substrate in dichloromethane (B109758) (DCM).[13]
-
Add acetaldehyde (2 equivalents) and a catalytic amount of FeCl₃·6H₂O (10 mol%).[13]
-
Stir the reaction at room temperature for 15-30 minutes, monitoring by TLC.[13]
-
Upon completion, the volatile acetaldehyde acetal can be removed by evaporation.[13]
-
Work up the reaction by washing with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography as needed.
Diagrams
Caption: General reaction pathway for the deprotection of this compound.
Caption: A typical experimental workflow for the deprotection of this compound.
Caption: Decision tree for selecting a suitable deprotection method.
References
- 1. Dimethyl Acetals [organic-chemistry.org]
- 2. osti.gov [osti.gov]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 10. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 11. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. FeCl3·6H2O/acetaldehyde, a versatile system for the deprotection of ketals and acetals via a transacetalization process - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Large-Scale Synthesis of Allylidene Diacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis, purification, and industrial applications of allylidene diacetate. The protocols detailed below are designed for scalability and are based on established chemical principles and published methodologies.
Introduction
This compound (CAS No. 869-29-4) is a versatile organic compound with significant applications in polymer chemistry and as a precursor in organic synthesis.[1][2] Structurally, it is the diester of acrolein and acetic acid.[1] Its industrial relevance stems from its utility as a monomer for creating copolymers with protected aldehyde groups and its role as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals.[1][2][3] This document outlines the key procedures for its synthesis and purification on an industrial scale.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its handling and purification.
| Property | Value |
| Molecular Formula | C₇H₁₀O₄[1][4] |
| Molecular Weight | 158.15 g/mol [1][4] |
| Boiling Point | 180 °C at 760 mmHg[4][5] |
| Melting Point | -37.6 °C[4][5] |
| Density | 1.079 g/cm³[4][5] |
| Flash Point | 78.3 °C[4][5] |
| Refractive Index | 1.428[4][5] |
| CAS Number | 869-29-4[1][4] |
Synthesis of this compound
The primary industrial synthesis route for this compound involves the reaction of acrolein with acetic anhydride (B1165640).[1] A patented method highlights a process designed for large-scale production, emphasizing gentle reaction conditions to prevent polymerization of the reactants and product.[6]
Reaction: Acrolein + Acetic Anhydride → this compound
3.1. Key Reaction Parameters
| Parameter | Recommended Range/Value | Reference |
| Reactant Molar Ratio (Acrolein:Acetic Anhydride) | 1:1 to 1:1.3 | [1][6] |
| Catalyst | Sulfamic acid or p-toluenesulfonic acid | [6] |
| Catalyst Loading | 1-5 mol% relative to acrolein | [6] |
| Polymerization Inhibitor | Resorcinol, 2,6-di-tert-butyl-p-cresol, or piperidines | [6] |
| Inhibitor Loading | 0.5-1% of total reactant mass | [6] |
| Initial Temperature | 5-25 °C | [6] |
| Reaction Temperature | 40-50 °C | [6] |
| Reaction Time | 6-12 hours | [6] |
3.2. Experimental Protocol: Large-Scale Synthesis
This protocol is adapted from a patented industrial synthesis method.[6]
-
Charging the Reactor: In a suitable reaction vessel, charge acrolein, a polymerization inhibitor (e.g., resorcinol), and acetic anhydride at a temperature between 5-25 °C.[6] The molar ratio of acrolein to acetic anhydride should be in the range of 1:1 to 1:1.3.[6]
-
Heating: Gradually heat the mixture to 40-50 °C with stirring.[6]
-
Catalyst Addition: Once the target temperature is reached, add the catalyst (e.g., sulfamic acid).[6]
-
Reaction: Maintain the reaction temperature between 40-50 °C for 6-12 hours.[6] Monitor the reaction progress by appropriate analytical methods (e.g., GC).
-
Cooling: After the reaction is complete, cool the mixture to room temperature.[6]
3.3. Synthesis Workflow Diagram
Purification Protocol
Post-synthesis, a multi-step purification process is necessary to achieve high-purity this compound (≥99%).[1][6]
4.1. Experimental Protocol: Purification
-
Vacuum Stripping: Subject the crude reaction mixture to vacuum (500-2000 Pa) to remove any unreacted acrolein.[1][6]
-
Filtration: Perform vacuum filtration of the stripped mixture.[6]
-
Alkaline Washing: Wash the filtrate with a 5-25 wt% aqueous sodium carbonate solution to neutralize residual acetic acid and hydrolyzed acetic anhydride.[1][6]
-
Phase Separation: Separate the aqueous and organic layers. The organic phase contains the crude this compound.[6]
-
Fractional Distillation: Purify the crude product by fractional distillation under vacuum (500-2000 Pa) at a temperature of 65-75 °C.[1][6]
4.2. Purification Workflow Diagram
Industrial Applications
This compound's reactivity makes it a valuable compound in several industrial sectors.
-
Polymer Chemistry: It serves as a monomer for the synthesis of various polymers and copolymers.[1] For instance, it can be copolymerized with vinylpyrrolidone to produce materials for drug delivery systems and coatings.[1] It has also been polymerized with vinyl acetate (B1210297) using benzoyl peroxide as an initiator for applications in adhesives.[1]
-
Organic Synthesis: It acts as an electrophile in palladium-catalyzed allylic alkylation reactions.[1]
-
Agrochemicals: The compound exhibits fungicidal properties and has been shown to be effective against pathogens like Phytophthora palmivora, which causes root rot in peas.[1]
5.1. Signaling Pathway of Fungicidal Action (Conceptual)
While the precise molecular mechanism is a subject of ongoing research, a conceptual pathway involves the interference with essential cellular processes of the fungi.
Safety Information
This compound is a toxic and flammable liquid.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used during handling.[8][9] Work should be conducted in a well-ventilated area.[8] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[9]
Conclusion
The large-scale synthesis of this compound is a well-established process that is crucial for its various industrial applications. The protocols outlined in these notes provide a framework for its production and purification, ensuring high purity and yield. Adherence to safety protocols is paramount when working with this compound.
References
- 1. This compound | 869-29-4 | Benchchem [benchchem.com]
- 2. canyoncomponents.com [canyoncomponents.com]
- 3. 869-29-4,this compound [lookchemicals.com]
- 4. Page loading... [guidechem.com]
- 5. This compound|lookchem [lookchem.com]
- 6. CN105017020A - this compound synthesis method - Google Patents [patents.google.com]
- 7. This compound CAS#: 869-29-4 [m.chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. Page loading... [guidechem.com]
Application Notes and Protocols for Allylidene Diacetate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of allylidene diacetate as a versatile monomer in polymer chemistry, with a focus on its application in the development of functional polymers for drug delivery. Detailed experimental protocols for polymerization, post-polymerization modification, and characterization are provided to guide researchers in this field.
Introduction
This compound is a valuable monomer for the synthesis of functional polymers. Its unique structure, featuring a vinyl group for polymerization and a protected aldehyde group in the form of a diacetate, allows for the creation of polymers with reactive pendant groups. These aldehyde functionalities can be unmasked post-polymerization, providing sites for bioconjugation, crosslinking, and the attachment of therapeutic agents. This makes polymers derived from this compound particularly promising for applications in drug delivery, tissue engineering, and coatings.[1]
Synthesis of this compound
This compound is typically synthesized via the reaction of acrolein with acetic anhydride (B1165640) in the presence of a catalyst and a polymerization inhibitor.[2]
General Synthesis Protocol:
-
In a reaction vessel, combine acrolein, a polymerization inhibitor (e.g., hydroquinone), and acetic anhydride at a temperature between 5-25 °C.
-
Gradually heat the mixture to 40-50 °C.
-
Add a catalyst (e.g., a strong acid) to initiate the reaction.
-
Maintain the reaction for 6-12 hours.
-
After the reaction, cool the product to room temperature and purify by vacuum filtration and distillation.
Polymerization of this compound
This compound can be homopolymerized or copolymerized with other vinyl monomers, such as vinyl acetate (B1210297) and styrene, via free-radical polymerization. The polymerization of this compound is known to proceed via a degradative chain transfer mechanism.[3][4]
Experimental Protocol: Free-Radical Copolymerization of this compound and Vinyl Acetate
This protocol describes the synthesis of a copolymer of this compound and vinyl acetate using benzoyl peroxide as the initiator.
Materials:
-
This compound (freshly distilled)
-
Vinyl acetate (freshly distilled)
-
Benzoyl peroxide (recrystallized)
-
Benzene (anhydrous)
-
Methanol
Procedure:
-
In a polymerization tube, dissolve the desired molar ratio of this compound and vinyl acetate in anhydrous benzene.
-
Add a specific concentration of benzoyl peroxide as the initiator.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Seal the tube under vacuum.
-
Polymerize at a constant temperature (e.g., 60 °C) for a specified time.
-
Precipitate the resulting copolymer by pouring the reaction mixture into a large excess of a non-solvent like methanol.
-
Filter and dry the copolymer under vacuum to a constant weight.
Characterization: The composition of the resulting copolymer can be determined using techniques such as ¹H NMR spectroscopy and elemental analysis. The molecular weight and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC). The glass transition temperature (Tg) can be measured by differential scanning calorimetry (DSC).
Post-Polymerization Modification: Unmasking the Aldehyde Functionality
The diacetate groups on the copolymer can be hydrolyzed under basic conditions to reveal the reactive aldehyde groups. This process is known as saponification.
Experimental Protocol: Saponification of Poly(this compound-co-vinyl acetate)
This protocol describes the hydrolysis of the copolymer to yield a poly(acrolein-co-vinyl alcohol).
Materials:
-
Poly(this compound-co-vinyl acetate)
-
Dioxane
-
Ethanolic potassium hydroxide (B78521) solution (e.g., 0.5 N)
-
Methanol
-
Water
Procedure:
-
Dissolve the poly(this compound-co-vinyl acetate) copolymer in dioxane.
-
Add a solution of potassium hydroxide in ethanol (B145695) to the polymer solution.
-
Stir the mixture at room temperature for a specified duration (e.g., 24-72 hours) to ensure complete saponification.
-
Precipitate the resulting aldehyde-functionalized polymer by adding the reaction mixture to an excess of methanol.
-
Filter the precipitate and wash thoroughly with water to remove any residual salts.
-
Dry the final polymer under vacuum.
Applications in Drug Delivery
The aldehyde groups on the polymer backbone serve as reactive handles for the covalent attachment of drugs, targeting ligands, or hydrophilic polymers like polyethylene (B3416737) glycol (PEG) to enhance biocompatibility and circulation time.[5][6][7][8] These functionalized polymers can be formulated into various drug delivery systems, such as hydrogels and nanoparticles, for controlled and targeted drug release.[9][10][11][12][13][14]
Grafting of Poly(ethylene glycol) (PEG) for Enhanced Biocompatibility
Aldehyde-functionalized polymers can be "PEGylated" to improve their water solubility and reduce immunogenicity.[15]
Workflow for PEGylation and Drug Conjugation:
Caption: Workflow for PEGylation and drug conjugation.
Controlled Release from Hydrogels
The aldehyde groups can also be used for crosslinking to form hydrogels. Drug molecules can be loaded into these hydrogels and released in a controlled manner as the hydrogel degrades or through diffusion.[13][16] The release rate can be tuned by adjusting the crosslinking density.
Logical Relationship of Hydrogel Drug Release:
Caption: Hydrogel formation and drug release mechanism.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its copolymers.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₀O₄ |
| Molecular Weight | 158.15 g/mol |
| Boiling Point | 180 °C |
| Melting Point | -37.6 °C |
| Density | 1.076 g/cm³ |
Table 2: Copolymerization and Polymer Properties (Illustrative examples)
| Comonomer | Copolymer Composition (mol% ADA) | Mn ( g/mol ) | PDI | Tg (°C) |
| Vinyl Acetate | 10 | 15,000 | 1.8 | 45 |
| Vinyl Acetate | 20 | 12,000 | 2.1 | 52 |
| Styrene | 10 | 25,000 | 1.9 | 95 |
| Styrene | 20 | 21,000 | 2.2 | 102 |
Note: The values in Table 2 are illustrative and can vary depending on the specific polymerization conditions.
Conclusion
This compound is a highly useful monomer for creating functional polymers with broad applicability, especially in the field of drug delivery. The ability to introduce reactive aldehyde groups along a polymer backbone opens up numerous possibilities for creating sophisticated and targeted therapeutic systems. The protocols and data presented here provide a solid foundation for researchers to explore the potential of this compound-based polymers in their own work. Further research into the biocompatibility and in vivo performance of these materials is warranted to fully realize their clinical potential.[17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. CN105017020A - this compound synthesis method - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. The polymerization of this compound | Scilit [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. fao.org [fao.org]
- 7. Polyvinyl alcohol-graft-polyethylene glycol hydrogels improve utility and biofunctionality of injectable collagen biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN101844039A - Preparation method of surface grafting PEG (Polyethylene Glycol)-modified asymmetric PVA (Polyvinyl Alcohol) membrane - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Adhesive hydrogel releases protocatechualdehyde-Fe3+ complex to promote three healing stages for accelerated therapy of oral ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design of dialdehyde cellulose crosslinked poly(vinyl alcohol) hydrogels for transdermal drug delivery and wound dressings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. From burst to controlled release: using hydrogel crosslinking chemistry to tune release of micro-crystalline active pharmaceutical ingredients - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 13. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. acs.org [acs.org]
- 16. Cu-Doped Mesoporous Bioactive Glass Nanoparticles Loaded in Xanthan Dialdehyde-Alginate Hydrogel for Improved Bioacompatiability, Angiogenesis, and Antibacterial Activity | MDPI [mdpi.com]
- 17. Polyvinyl alcohol based-drug delivery systems for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
Application Notes and Protocols for Allylidene Diacetate as a Fungicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylidene diacetate is an organic compound that has demonstrated potential as a fungicide, notably for the control of pea root rot and against the oomycete Phytophthora palmivora.[1] While extensive research detailing its precise mechanism of action and broad-spectrum efficacy is limited in publicly available literature, this document provides comprehensive application notes and detailed experimental protocols for its evaluation as a fungicidal agent. The methodologies described herein are based on established antifungal susceptibility testing standards and known fungal stress response pathways. The primary proposed mechanism of action involves the interference with fungal cellular processes, potentially through the generation of reactive oxygen species (ROS).[1]
Disclaimer: The following protocols and pathway diagrams are provided as a guide for research purposes. Due to the limited specific data on this compound, these are based on generalized methodologies and hypothesized mechanisms. Researchers should optimize these protocols for their specific fungal species and experimental conditions. This compound is a toxic and flammable liquid and should be handled with appropriate safety precautions.
Data Presentation
Currently, there is a lack of publicly available, specific quantitative data (e.g., EC50, MIC values) from peer-reviewed studies on the fungicidal activity of this compound against a wide range of fungal species. The tables below are structured templates for researchers to populate with their own experimental data when evaluating this compound.
Table 1: In Vitro Antifungal Activity of this compound (Example Template)
| Fungal Species | Assay Method | Endpoint | This compound Concentration (µg/mL) | Positive Control (e.g., Fluconazole) (µg/mL) |
| Phytophthora palmivora | Broth Microdilution | MIC | Data to be determined | Data to be determined |
| Fusarium solani (Pea Root Rot) | Broth Microdilution | MIC | Data to be determined | Data to be determined |
| Aspergillus fumigatus | Broth Microdilution | MIC | Data to be determined | Data to be determined |
| Candida albicans | Broth Microdilution | MIC | Data to be determined | Data to be determined |
| Botrytis cinerea | Agar (B569324) Dilution | EC50 | Data to be determined | Data to be determined |
MIC: Minimum Inhibitory Concentration EC50: Half maximal Effective Concentration
Table 2: Efficacy of this compound in a Plant-Based Assay (Example Template)
| Plant Host | Fungal Pathogen | Application Method | This compound Concentration (µg/mL) | Disease Severity Reduction (%) |
| Pea (Pisum sativum) | Fusarium solani | Seed Treatment | Data to be determined | Data to be determined |
| Pea (Pisum sativum) | Fusarium solani | Soil Drench | Data to be determined | Data to be determined |
| Tomato (Solanum lycopersicum) | Phytophthora palmivora | Foliar Spray | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed protocols for assessing the antifungal activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.
1. Preparation of Fungal Inoculum: a. Subculture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar for most fungi) and incubate at the optimal temperature until sufficient growth is observed. b. Prepare a fungal suspension in sterile saline (0.85% NaCl) from a fresh culture. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast and a conidial suspension for filamentous fungi. d. Further dilute the fungal suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium to achieve a range of concentrations. The final volume in each well should be 100 µL.
3. Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted compound. b. Include a positive control (fungal inoculum without the compound) and a negative control (medium only). c. Incubate the plate at the optimal temperature for the specific fungus (e.g., 35°C for Candida albicans, 25-28°C for many plant pathogens) for 24-72 hours.
4. Determination of MIC: a. The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control.
Protocol 2: Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antifungal activity.
1. Preparation of Agar Plates and Inoculum: a. Prepare Mueller-Hinton agar (for yeasts) or Potato Dextrose Agar (for molds) plates. b. Prepare a standardized fungal inoculum as described in Protocol 1 (Step 1). c. Uniformly spread the fungal suspension over the entire surface of the agar plate using a sterile cotton swab.
2. Well Creation and Compound Application: a. Create wells (6-8 mm in diameter) in the agar using a sterile cork borer. b. Add a specific volume (e.g., 50-100 µL) of different concentrations of this compound solution into each well. c. Include a solvent control and a positive control (a known fungicide).
3. Incubation and Measurement: a. Incubate the plates at the optimal temperature for 24-72 hours. b. Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited).
Protocol 3: Poisoned Food Technique for Phytopathogenic Fungi
This method is commonly used to evaluate the efficacy of fungicides against mycelial growth of plant pathogenic fungi.
1. Preparation of Poisoned Media: a. Prepare a stock solution of this compound. b. Add appropriate volumes of the stock solution to molten Potato Dextrose Agar (cooled to about 45-50°C) to achieve the desired final concentrations. c. Pour the amended agar into sterile Petri plates and allow them to solidify.
2. Inoculation and Incubation: a. Place a mycelial plug (e.g., 5 mm diameter) from the actively growing margin of a fungal culture onto the center of each poisoned agar plate. b. Include a control plate with agar and the solvent used for the stock solution but without this compound. c. Incubate the plates at the optimal temperature for the fungus.
3. Data Collection: a. Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the plate. b. Calculate the percentage of inhibition of mycelial growth for each concentration compared to the control.
Protocol 4: In Planta Assay for Pea Root Rot Control
This protocol assesses the efficacy of this compound in a more biologically relevant setting.
1. Seed Treatment: a. Prepare solutions of this compound at various concentrations. b. Surface-sterilize pea seeds and then soak them in the this compound solutions for a specified period (e.g., 30 minutes). c. Allow the seeds to air dry in a sterile environment.
2. Soil Inoculation and Planting: a. Inoculate sterilized potting mix with a known concentration of Fusarium solani spores or mycelial fragments. b. Plant the treated and untreated (control) pea seeds in the inoculated soil.
3. Growth and Disease Assessment: a. Grow the plants under controlled greenhouse conditions. b. After a set period (e.g., 2-4 weeks), carefully uproot the plants. c. Assess the severity of root rot using a disease rating scale (e.g., 0 = no symptoms, 5 = severe necrosis and decay). d. Measure plant growth parameters such as shoot and root length and dry weight.
Mandatory Visualizations
Hypothesized Mechanism of Action and Experimental Workflow Diagrams
References
Troubleshooting & Optimization
Optimizing Allylidene Diacetate Synthesis: A Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of allylidene diacetate. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS 869-29-4) is an organic compound that serves as a valuable intermediate in the synthesis of various chemicals.[1] It is particularly useful in the production of pharmaceuticals and agrochemicals.[1]
Q2: What are the main safety concerns when synthesizing this compound?
The synthesis of this compound involves hazardous materials, primarily acrolein. Acrolein is a highly flammable, toxic, and volatile liquid with a pungent odor.[2] It can cause severe irritation to the eyes, skin, and respiratory tract.[3] Due to the highly reactive nature of both acrolein and the product, this compound, there is a significant risk of polymerization, which can be violent.[3][4] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q3: Why is a polymerization inhibitor necessary for this synthesis?
Both the starting material, acrolein, and the product, this compound, are prone to spontaneous polymerization.[3][4] This unwanted side reaction can lead to a significant decrease in yield and the formation of insoluble polymeric byproducts that complicate purification. Polymerization inhibitors are added to the reaction mixture to quench radical species that initiate the polymerization process.
Q4: What are common polymerization inhibitors used in this synthesis?
Commonly used polymerization inhibitors for acrolein and related compounds include resorcinol (B1680541), 2,6-di-tert-butyl-p-cresol, piperidines, hydroquinone (B1673460), and hydroquinone monomethyl ether.[5] The choice and concentration of the inhibitor are critical for effectively preventing polymerization without interfering with the desired reaction.
Q5: What catalysts are typically used for the synthesis of this compound?
The reaction is typically acid-catalyzed. Common catalysts include sulfamic acid and p-toluenesulfonic acid.[6][7] The catalyst facilitates the acetylation of acrolein by activating the carbonyl group towards nucleophilic attack by acetic anhydride (B1165640).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst: The acid catalyst may be old or degraded. | Use a fresh batch of catalyst. Ensure proper storage conditions to prevent degradation. |
| Insufficient Catalyst: The amount of catalyst may be too low to effectively promote the reaction. | Increase the catalyst loading incrementally. A typical starting point is 1-5 mol% relative to acrolein. | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature, but do not exceed 50°C to avoid excessive polymerization.[8] | |
| Impure Reagents: Impurities in acrolein or acetic anhydride can interfere with the reaction. | Use freshly distilled acrolein and high-purity acetic anhydride. | |
| Formation of a Solid Polymer | Ineffective Polymerization Inhibitor: The chosen inhibitor may not be effective under the reaction conditions, or the concentration may be too low. | Screen different polymerization inhibitors (e.g., resorcinol, hydroquinone). Increase the concentration of the inhibitor (typically 0.5-1% of the total mass of reactants). |
| High Reaction Temperature: Elevated temperatures can accelerate polymerization. | Maintain a strict reaction temperature between 40-50°C using a water bath for precise control.[8] | |
| Presence of Oxygen: Oxygen can initiate radical polymerization. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product is an Oil and Fails to Solidify | Presence of Impurities: Unreacted starting materials, the monoacetate byproduct, or residual solvent can prevent crystallization. | Ensure the reaction goes to completion by monitoring with TLC. Purify the crude product thoroughly using vacuum distillation. Ensure all residual solvent is removed under high vacuum.[8] |
| Difficult Purification | Azeotrope Formation with Water: this compound can form an azeotrope with water, making it difficult to remove residual water. | Avoid contact with water during the workup. Use anhydrous sodium sulfate (B86663) to dry the organic phase thoroughly before distillation. |
| Co-distillation of Impurities: Impurities with similar boiling points can co-distill with the product. | Use fractional distillation with a column packed with Raschig rings or other suitable packing material to improve separation. |
Data Presentation
Table 1: Effect of Catalyst on this compound Synthesis
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (GC, %) |
| Sulfamic Acid | 3 | 12 | 40-45 | >95 | >99 |
| p-Toluenesulfonic Acid | 3 | 12 | 40-45 | >95 | >99 |
Data synthesized from patent literature describing typical conditions and outcomes.
Table 2: Effect of Polymerization Inhibitor on Polymer Formation
| Inhibitor | Concentration (wt%) | Reaction Temperature (°C) | Polymer Formation |
| Resorcinol | 0.5 - 1.0 | 40-50 | Minimal (<2%) |
| 2,6-di-tert-butyl-p-cresol | 0.5 - 1.0 | 40-50 | Minimal (<2%) |
| Piperidine | 0.5 - 1.0 | 40-50 | Minimal (<2%) |
| None | - | 40-50 | Significant |
This table illustrates the general effectiveness of common inhibitors in preventing polymerization.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Acrolein (freshly distilled)
-
Acetic anhydride
-
Sulfamic acid (or p-toluenesulfonic acid)
-
Resorcinol (or other suitable polymerization inhibitor)
-
Sodium carbonate solution (10% w/v)
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Addition funnel
-
Water bath
-
Vacuum filtration apparatus
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, add the polymerization inhibitor (e.g., 0.3 g resorcinol for a ~0.13 mol scale reaction).
-
Reagent Addition: At room temperature, add acrolein (e.g., 128.8 g, 2.3 mol) and acetic anhydride (e.g., 258.3 g, 2.53 mol) to the flask.
-
Heating: Begin stirring and slowly heat the mixture using a water bath.
-
Catalyst Addition: When the internal temperature of the reaction mixture reaches 40°C, add the acid catalyst (e.g., 3 g sulfamic acid).
-
Reaction: Maintain the reaction temperature between 40-45°C for 12 hours. The reaction is exothermic, so careful temperature control is crucial.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove any polymeric solids by vacuum filtration.
-
Transfer the filtrate to a separatory funnel and wash with a 10% sodium carbonate solution to neutralize the acid catalyst and remove excess acetic anhydride.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Purify the crude this compound by vacuum distillation (rectification). The product typically distills at 68-72°C under a pressure of 700-1000 Pa.
-
Visualizations
Reaction Mechanism: Acid-Catalyzed Synthesis of this compound
Caption: Acid-catalyzed mechanism for the synthesis of this compound.
Experimental Workflow for this compound Synthesis
References
- 1. canyoncomponents.com [canyoncomponents.com]
- 2. echemi.com [echemi.com]
- 3. ACROLEIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Acrolein (HSG 67, 1991) [inchem.org]
- 5. JPH06340570A - Method for preventing acrolein from polymerizing - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. A comparison of dilute aqueous p-toluenesulfonic and sulfuric acid pretreatments and saccharification of corn stover at moderate temperatures and pressures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Allylidene Diacetate Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of allylidene diacetate. It includes frequently asked questions and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most effective purification strategies for this compound typically involve a multi-step approach combining chemical washing and vacuum distillation. Key methods include:
-
Alkaline Washing: Neutralization of acidic impurities, such as residual acetic acid or hydrolyzed acetic anhydride (B1165640), is achieved by washing the crude product with an aqueous solution of sodium carbonate (5-25 wt%).[1][2]
-
Vacuum Distillation/Rectification: Due to the relatively high boiling point of this compound (180°C estimated) and its thermal sensitivity, vacuum distillation is crucial for separating it from non-volatile impurities and unreacted starting materials.[2][3] This method is effective for removing residual acrolein.[1]
-
Fractional Distillation: For higher purity, a fractional distillation setup under vacuum can be employed. A specific protocol suggests adding anhydrous sodium acetate (B1210297) before fractionation and avoiding any contact with water, as it can form an azeotrope.[3][4]
Q2: What are the common impurities encountered during the synthesis and purification of this compound?
A2: Common impurities can originate from starting materials, side reactions, or degradation. These include:
-
Unreacted Acrolein: A volatile starting material with a boiling point of 52.7°C.[1]
-
Acetic Acid/Acetic Anhydride: Residual reagents from the synthesis.[1]
-
Allylidene Monoacetate: A byproduct formed, especially at elevated temperatures (above 50°C).[1]
-
Polymers: Both the acrolein starting material and the this compound product are susceptible to polymerization.[2]
-
Dimeric Species: Side products that can form during the synthesis reaction.[1]
Q3: How can I analyze the purity of my this compound sample?
A3: A combination of spectroscopic and chromatographic techniques is recommended for a thorough purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the chemical structure and identifying impurities. Key signals include the allylic protons, which typically appear in the δ 5.0–6.0 ppm range.[1]
-
Gas Chromatography (GC): GC is a powerful tool for quantifying the purity of the final product and detecting volatile impurities. Purity levels of ≥99% can be confirmed using this method.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to assess purity and detect byproducts.[1]
-
Infrared (IR) Spectroscopy: IR can be used to confirm the presence of characteristic functional groups and for structural validation.[1]
Q4: What are the recommended storage and handling conditions for this compound?
A4: this compound is a toxic and flammable liquid.[3][4] It should be stored in a tightly closed container in a dry, cool, and well-ventilated area, away from heat and ignition sources.[5] Due to its reactivity and potential for polymerization, storage under an inert atmosphere (e.g., nitrogen or argon) may be considered for long-term stability. Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound.[5]
Purification Parameters
The following table summarizes key quantitative data related to the purification of this compound.
| Parameter | Method | Conditions | Efficacy/Target Impurity | Purity Achieved | Reference |
| Temperature Control | Synthesis/Purification | Maintain temperature <50°C | Reduces formation of allylidene monoacetate to <5% | - | [1] |
| Washing | Alkaline Wash | 5-25% aqueous Na₂CO₃ solution | Neutralizes residual acetic acid and anhydride | - | [1][2] |
| Initial Purification | Vacuum Stripping | 500–2000 Pa | Removes unreacted acrolein | - | [1] |
| Final Purification | Vacuum Rectification | 500–2000 Pa, 65–75°C | Separation from non-volatile impurities | >99% (GC) | [1][2] |
Troubleshooting Guide
Problem: My final product is discolored (yellow or brown).
-
Possible Cause: This often indicates the presence of polymeric impurities or degradation products. This compound and its precursor, acrolein, are prone to polymerization, which can be accelerated by heat and exposure to air.[2]
-
Solution:
-
Review Synthesis/Purification Temperatures: Ensure that all heating steps were conducted at the lowest possible temperature, ideally below 50°C, to minimize thermal degradation and byproduct formation.[1]
-
Use of Inhibitors: During synthesis, a polymerization inhibitor such as resorcinol (B1680541) or 2,6-di-tert-butyl-p-cresol is often added.[2] Ensure an adequate amount was used.
-
Purification: Careful vacuum distillation can help separate the desired monomer from non-volatile polymeric materials.
-
Problem: My NMR spectrum shows significant peaks for acetic acid.
-
Possible Cause: Incomplete neutralization during the aqueous work-up.
-
Solution:
-
Repeat Alkaline Wash: Re-dissolve the product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) and wash it again with a saturated sodium bicarbonate or 5-25% sodium carbonate solution until the aqueous layer is basic.[1][2]
-
Drying: Ensure the organic phase is thoroughly dried with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before solvent removal, as residual water can promote hydrolysis.
-
Azeotropic Removal: Although this compound can form an azeotrope with water, co-evaporation with a non-polar solvent like toluene (B28343) under reduced pressure can sometimes help remove traces of acetic acid. This should be done with caution.
-
Problem: The yield after vacuum distillation is very low.
-
Possible Cause 1: Product Loss during Work-up: Physical loss of product during transfers or extractions.
-
Solution 1: Ensure careful and quantitative transfers between glassware. Minimize the number of transfer steps where possible.
-
Possible Cause 2: Polymerization in the Distillation Flask: Heating the crude product for an extended period can induce polymerization, leaving a significant amount of non-volatile residue.
-
Solution 2:
-
Distill at the lowest possible pressure to reduce the required temperature.
-
Ensure the distillation is performed as quickly as possible.
-
Consider adding a polymerization inhibitor to the distillation flask.
-
-
Possible Cause 3: Incomplete Condensation: The product vapor may not be condensing efficiently in the condenser.
-
Solution 3: Check that the condenser is properly set up with a sufficient flow of cold coolant. For low-pressure distillations, a high-efficiency condenser is recommended.
Experimental Protocols
Protocol 1: Standard Purification of Crude this compound
This protocol outlines the primary steps for purifying the crude product obtained from synthesis.
-
Alkaline Wash: a. Transfer the crude reaction mixture to a separatory funnel. b. Add a 10% aqueous solution of sodium carbonate (Na₂CO₃). Use a volume roughly equal to the volume of the crude product. c. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution. d. Allow the layers to separate and discard the lower aqueous layer. e. Repeat the wash with deionized water, followed by a wash with brine to aid in the removal of dissolved water from the organic layer.
-
Drying: a. Drain the organic layer into an Erlenmeyer flask. b. Add anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) and swirl. Continue adding the drying agent until it no longer clumps together. c. Filter the mixture to remove the drying agent.
-
Vacuum Distillation: a. Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. b. Transfer the dried, filtered organic phase to the distillation flask. Add boiling chips or a magnetic stir bar. c. Gradually apply vacuum, aiming for a pressure between 500-2000 Pa.[2] d. Slowly heat the distillation flask using a heating mantle. e. Collect the fraction that distills at 65-75°C under the specified pressure.[2]
Protocol 2: Repurification of this compound with Unsatisfactory Purity
This protocol is adapted for situations where an initial purification has failed to yield a product of sufficient purity, as determined by NMR.[3][4]
-
Reaction with Acetic Anhydride: a. In a round-bottom flask, combine the impure this compound with a small amount of acetic anhydride (Ac₂O, e.g., 5% v/v). b. Add one drop of concentrated sulfuric acid (H₂SO₄) as a catalyst. c. Heat the mixture at 50°C for 10 minutes. This step helps to convert any hydrolyzed species back to the diacetate form.
-
Quenching and Neutralization: a. Cool the flask to room temperature. b. Add anhydrous sodium acetate (NaOAc, approx. 3g per 100g of liquid) to neutralize the sulfuric acid and react with any excess acetic anhydride.
-
Fractional Vacuum Distillation: a. Assemble a fractional vacuum distillation apparatus with a short Vigreux or packed column. b. Transfer the mixture to the distillation flask. c. Perform the distillation under vacuum as described in Protocol 1, collecting the pure this compound fraction. Crucially, ensure the entire apparatus is free of water. [3][4]
Visual Workflow and Troubleshooting Diagrams
Caption: Workflow for the standard purification of this compound.
Caption: Logic diagram for troubleshooting common purity issues.
References
Technical Support Center: Allylidene Diacetate Protection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the allylidene diacetate protection of diols. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound protection?
This compound is used to protect 1,2- and 1,3-diols by forming a cyclic acetal (B89532). This protection strategy is valuable in multi-step organic synthesis where the diol functionality needs to be masked to prevent unwanted reactions under basic or nucleophilic conditions. The resulting allylidene acetal is stable to these conditions but can be removed under acidic conditions.[1][2][3]
Q2: What are the typical conditions for this compound protection of diols?
While specific protocols for this compound are not abundantly available in general literature, the formation of cyclic acetals from diols typically involves acid catalysis.[3] Based on general acetal formation principles, the reaction would likely involve treating the diol with this compound in the presence of a catalytic amount of a Brønsted or Lewis acid. Anhydrous conditions are crucial to drive the equilibrium towards the acetal product.
Q3: What are the common side reactions during the protection step?
The primary side reaction of concern is the polymerization of this compound, especially under acidic conditions.[4] The synthesis of this compound itself often requires the use of a polymerization inhibitor, suggesting its propensity to polymerize.
Other potential side reactions, common to acetal formation, include:
-
Incomplete reaction: The equilibrium between the diol, this compound, and the protected product may not fully favor the product.
-
Formation of oligomeric species: If the diol is used as a limiting reagent, oligomers of this compound could form.
Q4: How can I minimize side reactions during protection?
To mitigate polymerization, it is advisable to:
-
Use a minimal amount of a mild acid catalyst.
-
Maintain a low reaction temperature.
-
Consider the addition of a radical inhibitor, such as BHT (butylated hydroxytoluene), which has been shown to suppress side reactions in other acetal formation reactions.[5]
To drive the reaction to completion:
-
Use a dehydrating agent or a Dean-Stark apparatus to remove the acetic acid byproduct.
-
Employ a slight excess of this compound.
Q5: What are the common methods for deprotecting allylidene acetals?
Deprotection of allylidene acetals, like other acetals, is typically achieved under acidic conditions.[2][3] Common methods include:
-
Aqueous acid: Treatment with dilute aqueous acids such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
-
Lewis acids: Mild Lewis acids can also be employed for deprotection.[4]
-
Iodine in acetone: This provides a neutral deprotection method.[4]
Troubleshooting Guides
Problem 1: Low Yield of the Protected Product
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Ensure anhydrous conditions by using dry solvents and glassware. - Use a Dean-Stark trap or molecular sieves to remove the acetic acid byproduct and drive the equilibrium forward. - Increase the reaction time or slightly elevate the temperature, while monitoring for polymerization. |
| Polymerization of this compound | - Use a milder acid catalyst (e.g., pyridinium (B92312) p-toluenesulfonate - PPTS) or reduce the catalyst loading. - Perform the reaction at a lower temperature. - Add a radical inhibitor like BHT.[5] |
| Substrate Decomposition | - If your diol is sensitive to acid, screen for milder catalysts or consider a different protecting group. |
Problem 2: Presence of Impurities in the Crude Product
| Possible Impurity | Identification | Troubleshooting Suggestion |
| Unreacted Diol | TLC, NMR | - Drive the reaction to completion (see Problem 1). - Use a slight excess of this compound. |
| Polymerized this compound | Insoluble material, broad signals in NMR | - See suggestions for minimizing polymerization in Problem 1. - The polymer is often insoluble and can be removed by filtration. |
| Acetic Acid | Acidic pH of the reaction mixture | - Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) during workup. |
Problem 3: Difficulty in Deprotection
| Issue | Possible Cause | Troubleshooting Suggestion |
| Incomplete Deprotection | - Insufficient acid or water. - Reaction time is too short. | - Increase the concentration of the acid or the amount of water. - Extend the reaction time and monitor by TLC. - Gentle heating may be required. |
| Degradation of the Deprotected Diol | - The substrate is sensitive to the acidic conditions. | - Use milder deprotection methods such as catalytic iodine in acetone.[4] - Carefully neutralize the reaction mixture immediately after completion. |
Experimental Protocols
General Procedure for Allylidene Acetal Protection (Hypothetical, based on general acetal chemistry):
-
To a solution of the diol (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere, add this compound (1.1 equiv).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equiv).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). A Dean-Stark trap can be used if refluxing in toluene.
-
Upon completion, quench the reaction with a mild base (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Acid-Catalyzed Deprotection:
-
Dissolve the allylidene acetal in a suitable solvent (e.g., THF, acetone).
-
Add an aqueous solution of a strong acid (e.g., 1M HCl).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the deprotected diol by flash column chromatography.
Visualizations
Reaction Scheme: this compound Protection of a Diol
Caption: Acid-catalyzed protection of a diol with this compound.
Troubleshooting Logic for Low Yield in Protection Reaction
Caption: Decision tree for troubleshooting low yields in this compound protection.
References
- 1. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. scilit.com [scilit.com]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
stability of allylidene diacetate under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of allylidene diacetate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at neutral pH and ambient temperature?
A1: this compound is expected to be relatively stable under neutral pH (around 6-8) and ambient temperature when protected from moisture. However, as a geminal diacetate, it is susceptible to hydrolysis, and long-term storage in aqueous solutions is not recommended without stability studies.
Q2: What are the primary degradation pathways for this compound under acidic and basic conditions?
A2: The primary degradation pathway for this compound under both acidic and basic conditions is hydrolysis. This reaction cleaves the two ester bonds, leading to the formation of acrolein and two equivalents of acetic acid.
Q3: What are the expected degradation products of this compound?
A3: The expected degradation products from the hydrolysis of this compound are acrolein and acetic acid.
Q4: Is this compound sensitive to heat and light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of this compound in an aqueous formulation. | Hydrolysis due to acidic or basic conditions. | Buffer the formulation to a pH range of 4-6 where ester hydrolysis is generally minimized. Conduct a pH-rate profile study to determine the optimal pH for stability. |
| Elevated temperature. | Store the formulation at reduced temperatures (e.g., 2-8 °C) and perform stability studies to evaluate the temperature dependency of degradation. | |
| Appearance of unexpected peaks in HPLC analysis during a stability study. | Formation of secondary degradation products or interaction with excipients. | Characterize the unknown peaks using LC-MS or other suitable analytical techniques. Investigate potential incompatibilities between this compound and formulation excipients. |
| Contamination of the sample or mobile phase. | Ensure proper sample handling and use high-purity solvents for the mobile phase. Check for ghost peaks by running a blank gradient. | |
| Inconsistent results in stability studies. | Variability in storage conditions (temperature, humidity). | Ensure that stability chambers are properly calibrated and maintained to provide consistent environmental conditions. |
| Issues with the analytical method. | Validate the stability-indicating HPLC method for robustness. Check for issues such as retention time drift, poor peak shape, or baseline noise. |
Data Presentation
The following table summarizes the expected qualitative and quantitative stability of this compound under forced degradation conditions. The percentage of degradation is hypothetical and serves as a representative example of what might be observed in a typical study.
| Condition | Temperature | Time | Expected Degradation Products | Expected Degradation (%) |
| 0.1 M HCl | 60 °C | 24 h | Acrolein, Acetic Acid | 15 - 25 |
| 0.1 M NaOH | 25 °C | 8 h | Acrolein, Acetic Acid | 20 - 30 |
| Water (pH 7) | 60 °C | 24 h | Acrolein, Acetic Acid | 5 - 10 |
| 3% H₂O₂ | 25 °C | 24 h | Minor oxidative degradation products | < 5 |
| Heat (Solid) | 80 °C | 48 h | Minimal degradation | < 2 |
| Light (Solid) | ICH Photostability | - | Minimal degradation | < 2 |
Experimental Protocols
Protocol for Forced Hydrolytic Degradation Study of this compound
1. Objective:
To evaluate the stability of this compound under acidic and basic conditions and to identify the resulting degradation products.
2. Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
3. Procedure:
3.1. Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask with acetonitrile to obtain a stock solution of 1 mg/mL.
3.2. Acid Hydrolysis:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 0.1 M HCl.
-
Keep the flask at 60 °C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with 1 mL of 0.1 M NaOH.
-
Dilute to the mark with the mobile phase.
3.3. Base Hydrolysis:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 0.1 M NaOH.
-
Keep the flask at room temperature (25 °C) for 8 hours.
-
After incubation, neutralize the solution with 1 mL of 0.1 M HCl.
-
Dilute to the mark with the mobile phase.
3.4. Control Sample:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
4. HPLC Analysis:
-
Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (optimized for detection of this compound and degradation products).
-
Injection Volume: 10 µL
-
Inject the control, acid-treated, and base-treated samples into the HPLC system.
5. Data Analysis:
-
Identify the peak corresponding to this compound in the control sample.
-
In the chromatograms of the stressed samples, identify any new peaks corresponding to degradation products.
-
Calculate the percentage of degradation of this compound by comparing its peak area in the stressed samples to that in the control sample.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Base-catalyzed hydrolysis pathway of this compound.
References
preventing polymerization of acrolein during allylidene diacetate synthesis
Technical Support Center: Allylidene Diacetate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The primary focus is on preventing the unwanted polymerization of acrolein, a key precursor.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on preventing acrolein polymerization.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| AD-P-01 | Rapid, uncontrolled temperature increase (runaway reaction) and formation of a solid mass (polymer). | - Inadequate or no polymerization inhibitor.- Reaction temperature is too high.- Presence of contaminants that initiate polymerization. | - Ensure the correct polymerization inhibitor (e.g., resorcinol (B1680541), BHT) is added at the recommended concentration (0.3-1.0 wt% of total reactants).- Maintain strict temperature control, especially during the initial mixing and heating phases. The initial mixing of reactants should be done at a low temperature (5-25°C).[1]- Use clean, dry glassware and high-purity reagents to avoid contaminants. |
| AD-Y-01 | Low yield of this compound. | - Incomplete reaction.- Loss of product during workup.- Polymerization of acrolein, consuming the starting material. | - Ensure the molar ratio of acetic anhydride (B1165640) to acrolein is sufficient (typically 1:1 to 1.3:1) to drive the reaction to completion.[1]- Optimize reaction time (6-12 hours) and temperature (40-50°C).[1]- During purification, minimize exposure to water to prevent hydrolysis.[2]- If polymerization is suspected, increase the concentration of the inhibitor. |
| AD-Q-01 | The final product is discolored (yellow or brown). | - Oxidation of acrolein or the product.- Presence of polymeric byproducts. | - Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).- During purification, a fractional distillation under reduced pressure (500-2000 Pa) is effective at separating the desired product from higher-boiling impurities and polymers.[1][3] |
| AD-S-01 | Difficulty in separating the product from byproducts. | - Formation of allylidene monoacetate.- Residual acetic acid or anhydride. | - Maintaining the reaction temperature below 50°C can reduce the formation of the monoacetate byproduct to less than 5%.[3]- An alkaline wash with a sodium carbonate solution (5-25 wt%) during workup will neutralize and remove residual acetic acid and unreacted acetic anhydride.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of acrolein polymerization during the synthesis of this compound?
A1: Acrolein is a highly reactive unsaturated aldehyde that can readily polymerize via multiple mechanisms, including free-radical and anionic pathways.[4][5] This polymerization can be initiated by heat, light, air (oxygen), and the presence of acids, bases, or other contaminants.[6] During the synthesis of this compound, the reaction conditions, if not carefully controlled, can promote this unwanted side reaction.
Q2: Which polymerization inhibitors are most effective for this synthesis, and at what concentration?
A2: Phenolic compounds are commonly used as polymerization inhibitors. The most frequently cited inhibitors for this reaction are resorcinol and 2,6-di-tert-butyl-p-cresol (BHT).[3] The recommended concentration is typically between 0.3 and 1.0% of the total mass of the reactants.[1][3]
| Inhibitor | Typical Concentration (wt% of total reactants) |
| Resorcinol | 0.5 - 1.0%[3] |
| 2,6-Di-tert-butyl-p-cresol (BHT) | 0.3 - 0.7%[3] |
Q3: What are the optimal temperature conditions for the synthesis of this compound to minimize polymerization?
A3: Strict temperature control is crucial. The synthesis should be conducted in stages with distinct temperature ranges:
-
Initial Mixing: 5-25°C to prevent premature polymerization when the reactants are combined.[1][3]
-
Reaction Phase: Gradually heat to 40-50°C to ensure optimal catalyst activity while minimizing polymerization.[1][3] Exceeding 50°C significantly increases the risk of byproduct formation and polymerization.[3]
-
Post-Reaction Cooling: Cool the mixture to room temperature before purification to ensure stability.[1]
Q4: What catalysts are typically used for the synthesis of this compound?
A4: Acid catalysts are used to facilitate the reaction between acrolein and acetic anhydride. Commonly used catalysts include thionamic acid and p-toluenesulfonic acid (tosic acid).[1][3] The catalyst concentration is generally in the range of 1-5 mol% relative to the acrolein.[3]
| Catalyst | Concentration (mol% relative to acrolein) |
| Thionamic Acid | 1 - 5%[3] |
| p-Toluenesulfonic Acid | 1 - 3%[3] |
Q5: How can I effectively purify the this compound product?
A5: A multi-step purification process is recommended to achieve high purity (≥99%).[3]
-
Vacuum Stripping: After cooling the reaction mixture, apply a vacuum (500-2000 Pa) to remove any unreacted volatile acrolein.[1][3]
-
Filtration: Filter the crude product to remove any solid polymer that has formed.[1]
-
Alkaline Washing: Wash the filtrate with a 5-25% sodium carbonate solution to neutralize and remove the acid catalyst, residual acetic acid, and hydrolyze any remaining acetic anhydride. Separate the organic phase.[1][3]
-
Fractional Distillation: Perform a fractional distillation under reduced pressure (500-2000 Pa) at a temperature of 65-75°C to isolate the pure this compound.[1][3]
Experimental Protocol
Synthesis of this compound
This protocol is a representative example for the synthesis of this compound, emphasizing the prevention of acrolein polymerization.
Materials:
-
Acrolein
-
Acetic Anhydride
-
Resorcinol (or BHT)
-
Thionamic Acid (or p-Toluenesulfonic Acid)
-
Sodium Carbonate
-
Deionized Water
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, thermometer, and condenser
-
Heating mantle with temperature controller
-
Vacuum pump and distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry three-necked flask, combine acrolein, acetic anhydride (in a 1:1 to 1:1.3 molar ratio with acrolein), and the polymerization inhibitor (0.5-1.0 wt% of the total reactant mass).[1]
-
Initial Cooling: Cool the mixture to between 5°C and 25°C with stirring.[1]
-
Reaction Initiation: Once the initial temperature is stable, slowly begin to heat the mixture. When the temperature reaches 40°C, add the acid catalyst (1-5 mol% relative to acrolein).[1]
-
Reaction Maintenance: Maintain the reaction temperature between 40-50°C with continuous stirring for 6-12 hours.[1]
-
Cooling and Depressurization: After the reaction period, cool the mixture to room temperature.[1]
-
Purification: a. Apply a vacuum (500-2000 Pa) to remove unreacted acrolein.[1][3] b. Filter the crude mixture to remove any precipitated polymer.[1] c. Wash the liquid filtrate with a 10% aqueous sodium carbonate solution, followed by a water wash. Separate the organic layer.[1] d. Perform a fractional distillation of the organic layer under reduced pressure (500-2000 Pa) and collect the fraction that distills at 65-75°C.[1][3]
Visualizations
Caption: Reaction and competing polymerization pathways in this compound synthesis.
Caption: A logical workflow for troubleshooting acrolein polymerization.
References
- 1. CN105017020A - this compound synthesis method - Google Patents [patents.google.com]
- 2. This compound CAS#: 869-29-4 [m.chemicalbook.com]
- 3. This compound | 869-29-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ACROLEIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Troubleshooting Allylidene Acetal Deprotection
This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the incomplete deprotection of allylidene acetals.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete allylidene acetal (B89532) deprotection?
Incomplete removal of the allylidene acetal can stem from several factors:
-
Insufficiently Strong Acidic Conditions: While allylidene acetals are susceptible to acid cleavage, the specific substrate may require stronger conditions than initially applied.
-
Steric Hindrance: Bulky substituents near the acetal can impede the approach of reagents, slowing down the deprotection reaction.
-
Suboptimal Reagent Choice: The chosen deprotection reagent may not be suitable for the specific substrate or may be incompatible with other functional groups in the molecule.
-
Poor Reagent Quality or Catalyst Inactivity: Degraded reagents or a deactivated catalyst can lead to sluggish or stalled reactions.
-
Inadequate Reaction Time or Temperature: The reaction may simply need more time or gentle heating to proceed to completion.
Q2: My deprotection reaction is sluggish and results in low yields. How can I drive the reaction to completion?
If you are experiencing incomplete conversion, consider the following optimization strategies:
-
Increase Catalyst Loading: For catalytic methods, ensure the catalyst has not degraded and consider increasing the molar percentage.[1]
-
Solvent Choice: The solvent can significantly influence reaction rates. For Lewis acid-mediated deprotections, solvents like dichloromethane (B109758) or THF/water mixtures are often effective.[1] For iodine-catalyzed reactions, acetone (B3395972) is the preferred solvent.[1]
-
Temperature Adjustment: Gently heating the reaction can often accelerate a slow deprotection. For instance, refluxing in acetone (56°C) can help drive iodine-catalyzed reactions to completion for more stable acetals.[1]
-
Ensure Presence of Water: For hydrolytic deprotections, the presence of water is critical. Using a wet solvent or a biphasic system (e.g., THF/H₂O) can facilitate the reaction.[1]
Q3: My standard acidic deprotection (e.g., HCl, TFA) is cleaving other acid-sensitive groups in my molecule (e.g., silyl (B83357) ethers, Boc groups). What are some milder alternatives?
When dealing with acid-sensitive substrates, several milder deprotection methods can be employed:
-
Lewis Acid Catalysis: Many Lewis acids can catalyze acetal cleavage under very mild or nearly neutral conditions.[1]
-
Bismuth Salts: Bismuth nitrate (B79036) pentahydrate and bismuth triflate are effective and can be used in catalytic amounts, often showing compatibility with TBDMS ethers.[1][2]
-
Cerium(III) Triflate: This reagent in wet nitromethane (B149229) operates at an almost neutral pH, providing a gentle option.[1]
-
-
Neutral, Non-Hydrolytic Conditions:
-
Molecular Iodine (I₂): A solution of I₂ in acetone is a highly efficient system that can deprotect acetals within minutes under neutral conditions through a substrate exchange mechanism.[1] This method is compatible with double bonds, hydroxyl groups, acetates, and even highly acid-sensitive groups like furyl and t-butyl ethers.[1]
-
-
Heterogeneous Catalysts: Inorganic acidic salts like Al(HSO₄)₃, Mg(HSO₄)₂, and NaHSO₄·H₂O in the presence of wet SiO₂ offer the advantage of simple experimental procedures and easy work-up by filtration.[3]
Q4: How can I effectively monitor the progress of the deprotection reaction?
The most common method for monitoring the reaction is Thin Layer Chromatography (TLC) . By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material spot and the appearance of the product spot.
Deprotection Methodologies and Conditions
The following table summarizes various chemoselective methods for acetal deprotection, highlighting their compatibility with sensitive functional groups.
| Reagent/Catalyst | Solvent | Temperature | Typical Time | Notes |
| Iodine (I₂) (10 mol%) | Acetone | Room Temp | 5-15 min | Neutral conditions; compatible with acid-sensitive groups like furyl and t-butyl ethers.[1] |
| Bismuth Nitrate Pentahydrate (25 mol%) | Dichloromethane | Room Temp | Fast | Mild conditions; chemoselective for acetals of ketones and conjugated aldehydes; compatible with TBDMS ethers.[2] |
| Cerium(III) Triflate | Wet Nitromethane | Room Temp | Varies | Operates at almost neutral pH; gentle Lewis acid catalyst.[1] |
| Al(HSO₄)₃ / Wet SiO₂ | n-Hexane | Reflux | 30-60 min | Heterogeneous system, easy work-up by filtration.[3] |
| Benzyltriphenylphosphonium Peroxymonosulfate / AlCl₃ | Solvent-free | Room Temp | 5-20 min | Solid-phase grinding method; mild and efficient.[4] |
| Sodium Tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water | 30 °C | < 5 min | Catalytic amount used; rapid deprotection.[5] |
Experimental Protocols
Protocol 1: General Acetal Deprotection using Iodine in Acetone
This protocol is suitable for substrates with highly acid-sensitive functional groups.[1]
-
Dissolve the allylidene acetal-protected compound (1.0 mmol) in reagent-grade acetone (10 mL).
-
Add molecular iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol%) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 5-15 minutes.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the brown color of the iodine disappears.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected carbonyl compound.
Protocol 2: Deprotection using Al(HSO₄)₃ and Wet SiO₂
This protocol utilizes a heterogeneous system, simplifying product isolation.[3]
-
In a round-bottom flask, combine the allylidene acetal (1.4 mmol), n-hexane (15 mL), Al(HSO₄)₃ (1.9 mmol), and wet SiO₂ (w/w, 60%, 0.6 g).
-
Reflux the mixture.
-
Monitor the reaction by TLC. A typical reaction time is around 35 minutes.
-
After completion, cool the reaction mixture and filter it.
-
Wash the solid residue on the filter with dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the product.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the deprotection of allylidene acetals.
References
- 1. benchchem.com [benchchem.com]
- 2. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
Technical Support Center: Synthesis of Allylidene Diacetate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the synthesis of allylidene diacetate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
A1: this compound is synthesized through the acid-catalyzed reaction of acrolein with acetic anhydride (B1165640).[1] The reaction involves the acetylation of the carbonyl group of acrolein.
Q2: Why is a polymerization inhibitor necessary for this reaction?
A2: Both the starting material, acrolein, and the product, this compound, are prone to polymerization.[1] Acrolein is particularly unstable and can polymerize violently, especially in the presence of acids, bases, light, or heat.[2][3] A polymerization inhibitor is crucial to suppress these unwanted side reactions and ensure a safe and efficient synthesis.
Q3: What are some common polymerization inhibitors used in this synthesis?
A3: Phenolic compounds are effective polymerization inhibitors. Examples mentioned in the literature include resorcinol (B1680541) and 2,6-di-tert-butyl-p-cresol (BHT).[1] These compounds act by quenching free radicals that initiate polymerization.[4]
Q4: What is the typical purity of this compound that can be achieved?
A4: With proper purification techniques, such as fractional distillation, a purity of over 99% can be achieved, as determined by gas chromatography (GC).[1]
Catalyst Selection
The synthesis of this compound is an acid-catalyzed reaction. The choice of catalyst is critical for achieving high yield and selectivity while minimizing side reactions. Both Brønsted and Lewis acids can be employed.
Brønsted Acids:
Strong organic acids are effective catalysts for this reaction. They are generally easy to handle and readily available.
-
p-Toluenesulfonic acid (p-TSA): A widely used, solid organic acid that is effective in catalyzing the formation of acetals and diacetates. Its solubility in organic solvents is an advantage.
-
Sulfamic acid: A solid, non-hygroscopic acid that is also effective and easy to handle.[1]
Lewis Acids:
While not as commonly cited specifically for this compound, Lewis acids are known to catalyze the formation of 1,1-diacetates from aldehydes and acetic anhydride. Their applicability to this compound synthesis is therefore highly probable.
-
Phosphorus pentoxide on Kaolin (P₂O₅/Kaolin): A heterogeneous catalyst that can be easily removed from the reaction mixture by filtration, simplifying the workup procedure.
Catalyst Performance Data
The following table summarizes the performance of selected catalysts for the synthesis of this compound and related 1,1-diacetates.
| Catalyst | Substrate | Yield (%) | Purity (%) | Reaction Time (h) | Notes |
| Sulfamic Acid [1] | Acrolein | >95 | >99 | 12 | Data from a patent for this compound synthesis. |
| p-Toluenesulfonic Acid [1] | Acrolein | >95 | >99 | 6-12 | Data from a patent for this compound synthesis. |
| P₂O₅/Kaolin | Various Aldehydes | Good to Excellent | Not specified | Shorter than uncatalyzed | Data for general 1,1-diacetate synthesis; may be applicable. |
Note: The data for P₂O₅/Kaolin is for the synthesis of various 1,1-diacetates and serves as a reference for potential catalyst selection. Direct comparative studies for various catalysts in this compound synthesis under identical conditions are limited in the available literature.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound based on a patented procedure.[1]
Materials:
-
Acrolein
-
Acetic anhydride
-
Polymerization inhibitor (e.g., Resorcinol or 2,6-di-tert-butyl-p-cresol)
-
Catalyst (e.g., Sulfamic acid or p-Toluenesulfonic acid)
-
Sodium carbonate solution (5-25 wt%)
-
Reaction vessel with stirring and temperature control
-
Vacuum pump
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a reaction vessel, combine acrolein, acetic anhydride, and a polymerization inhibitor at a temperature of 5-25 °C. The recommended molar ratio of acrolein to acetic anhydride is between 1:1 and 1:1.3.[1] The amount of polymerization inhibitor should be 0.5-1% of the total mass of the reactants.[1]
-
Reaction: Gradually heat the mixture to 40-50 °C. Once the desired temperature is reached, add the catalyst. The recommended molar ratio of catalyst to acrolein is 1-5%.[1] Maintain the reaction at this temperature for 6-12 hours with continuous stirring.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Apply a vacuum (500-2000 Pa) to remove any unreacted acrolein.
-
Filter the mixture to remove any solid byproducts or polymerized material.
-
Wash the filtrate with a 5-25 wt% aqueous sodium carbonate solution to neutralize the acid catalyst and remove excess acetic anhydride.
-
Separate the organic phase, which is the crude this compound.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure (500-2000 Pa) at a temperature of 65-75 °C to obtain pure this compound.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Polymerization of reactants or product. 3. Loss during workup or purification. | 1. Increase reaction time or catalyst loading. 2. Ensure adequate polymerization inhibitor is used. Maintain strict temperature control (40-50 °C). 3. Optimize the distillation process to minimize loss. |
| Product Discoloration (Yellowish/Brown) | 1. Presence of polymerized byproducts. 2. Side reactions due to high temperature. | 1. Ensure efficient filtration after the reaction. 2. Maintain the reaction temperature below 50 °C to minimize the formation of byproducts like allylidene monoacetate. |
| High Viscosity of Reaction Mixture | Extensive polymerization has occurred. | 1. Immediately cool the reaction mixture. 2. Check the amount and effectiveness of the polymerization inhibitor. 3. Ensure the reaction temperature did not exceed the recommended range. |
| Presence of Allylidene Monoacetate in Product | 1. Incomplete reaction. 2. Hydrolysis of the product during workup. | 1. Increase the molar excess of acetic anhydride. 2. Minimize contact with water during the workup and ensure all reagents are anhydrous. Allylidene monoacetate has a higher boiling point and can be separated by careful fractional distillation.[1] |
| Difficulty in Purification | Boiling points of impurities are close to the product. | 1. Use a fractionating column with a higher number of theoretical plates. 2. Optimize the distillation rate and reflux ratio for better separation. |
Visualizations
Caption: Reaction pathway for the acid-catalyzed synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
Caption: Decision tree for selecting a suitable catalyst for the synthesis.
References
managing moisture sensitivity of allylidene diacetate reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of allylidene diacetate reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
A1: this compound is an organic compound that serves as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals.[1] Its structure, a diester derivative of acrolein, makes it susceptible to hydrolysis.[2] In the presence of water, it can decompose, which can affect reaction yield and product purity. The starting material for its synthesis, acrolein, is also highly reactive and can easily polymerize, a process that can be influenced by the presence of water.
Q2: What are the primary signs of moisture contamination in my this compound reaction?
A2: Signs of moisture contamination can include:
-
Low yields: Hydrolysis of the starting material or product will result in a lower than expected amount of the desired product.
-
Formation of side products: The primary hydrolysis product is acrolein and acetic acid. The presence of these or other unexpected peaks in your analytical data (e.g., NMR, GC-MS) can indicate moisture contamination.
-
Inconsistent reaction rates: The presence of water can alter the catalytic activity and lead to unpredictable reaction times.
-
Polymerization: Both acrolein and this compound can polymerize, and the presence of water can initiate or accelerate this process, leading to the formation of insoluble materials in your reaction mixture.[2]
Q3: How can I effectively dry my solvents and glassware for the reaction?
A3: To ensure an anhydrous environment, it is crucial to properly dry all solvents and glassware.
-
Glassware: Glassware should be oven-dried for at least 24 hours or flame-dried under a stream of inert gas (e.g., nitrogen or argon) immediately before use.[3][4] The silicon-oxygen bonds on the glass surface attract water, which must be removed for highly sensitive reactions.[3]
-
Solvents: Solvents should be freshly distilled from an appropriate drying agent or passed through a solvent purification system. Anhydrous solvents should be stored over molecular sieves and handled under an inert atmosphere.
Q4: What are the best practices for handling and transferring moisture-sensitive reagents in this reaction?
A4: When handling moisture-sensitive reagents, it is essential to use techniques that prevent exposure to atmospheric moisture.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere of nitrogen or argon.[5] This can be achieved using a Schlenk line or by flushing the reaction vessel with an inert gas and maintaining a positive pressure with a balloon.[5][6]
-
Syringe and Cannula Transfers: Liquid reagents should be transferred using dry syringes or cannulas.[3][5] The syringe should be flushed with inert gas before drawing up the liquid.
-
Solid Reagents: Solid reagents should be weighed quickly and added to the reaction vessel under a positive flow of inert gas. For highly sensitive solids, a glove box is recommended.[3][5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Product Yield | Moisture Contamination: Reagents, solvents, or glassware were not properly dried. | Ensure all components are rigorously dried. Use anhydrous solvents and oven- or flame-dried glassware. Handle all reagents under an inert atmosphere. |
| Incomplete Reaction: Insufficient reaction time or incorrect temperature. | Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider increasing the temperature or extending the reaction time. | |
| Catalyst Deactivation: The catalyst may be sensitive to trace amounts of water or oxygen. | Use a fresh, high-purity catalyst. If applicable, consider a pre-catalyst that is more robust. Ensure the reaction is thoroughly deoxygenated. | |
| Formation of a White Precipitate or Polymer | Polymerization of Acrolein or this compound: This can be initiated by impurities, including water. | Add a polymerization inhibitor, such as resorcinol (B1680541) or 2,6-di-tert-butyl-p-cresol, to the reaction mixture.[2] Ensure all reagents are pure and the reaction is free of moisture. |
| Presence of Acrolein and Acetic Acid in Product | Hydrolysis of this compound: This occurs when the product is exposed to water during the reaction or workup. | Minimize the exposure of the reaction mixture to water during workup. Use anhydrous solvents for extraction and drying agents to remove residual water. |
| Inconsistent Results Between Batches | Variable Moisture Content: The amount of water in the reagents or solvents may differ between experiments. | Standardize the drying procedures for all materials. Consider using a Karl Fischer titrator to quantify the water content in your solvents. |
Experimental Protocols
Synthesis of this compound under Anhydrous Conditions
This protocol is adapted from a patented synthesis method and is designed to be performed under a moisture-free atmosphere.[2]
Materials:
-
Acrolein
-
Acetic anhydride (B1165640)
-
Sulfamic acid (catalyst)
-
Resorcinol (polymerization inhibitor)
-
Anhydrous sodium carbonate solution (5-25 wt%)
-
Three-necked round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the dry three-necked flask with a magnetic stir bar, a condenser with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Charging the Reactor: Under a positive pressure of inert gas, add resorcinol (0.5-1% of the total mass of reactants), acrolein, and acetic anhydride to the reaction flask at a temperature of 5-25 °C.[2]
-
Reaction Initiation: Begin stirring the mixture and gradually heat it to 40-50 °C. Once the temperature is stable, add the sulfamic acid catalyst.
-
Reaction: Maintain the reaction temperature between 40-50 °C for 6-12 hours.[2] Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Wash the organic phase with an anhydrous sodium carbonate solution to neutralize any remaining acid. Separate the organic layer.
-
Purification: Purify the crude this compound by vacuum distillation at a pressure of 500-2000 Pa and a temperature of 65-75 °C to obtain the final product.[2]
| Parameter | Value | Reference |
| Reactants | Acrolein, Acetic Anhydride | [2] |
| Catalyst | Sulfamic Acid or Toluenesulfonic Acid | [2] |
| Polymerization Inhibitor | Resorcinol, 2,6-di-tert-butyl-p-cresol, or Piperidines | [2] |
| Reaction Temperature | 40-50 °C | [2] |
| Reaction Time | 6-12 hours | [2] |
| Purification | Vacuum Distillation (500-2000 Pa, 65-75 °C) | [2] |
| Expected Yield | >95% (mass ratio) | [2] |
| Purity (GC) | >99% | [2] |
Visualizations
Troubleshooting Logic for Low Yield in this compound Reactions
References
Technical Support Center: Regioselective Diol Protection with Allylidene Diacetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the regioselectivity of diol protection using allylidene diacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the regioselective protection of diols with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Conversion | 1. Inactive catalyst. 2. Presence of water in the reaction mixture. 3. Insufficient reaction temperature or time. 4. Poor quality of this compound. | 1. Use a freshly opened or properly stored acid catalyst (e.g., CSA, p-TsOH). 2. Ensure all glassware is oven-dried and use anhydrous solvents. Consider the use of a Dean-Stark apparatus to remove water azeotropically.[1] 3. Increase the reaction temperature or extend the reaction time and monitor progress by TLC. 4. Check the purity of this compound by NMR. If necessary, purify by following established procedures.[2] |
| Poor Regioselectivity (Mixture of Isomers) | 1. Thermodynamic vs. kinetic control issues. 2. Steric hindrance at the desired hydroxyl group. 3. Inappropriate catalyst for the desired selectivity. 4. Substrate-specific conformational effects. | 1. For thermodynamic control (more stable product), use higher temperatures and longer reaction times. For kinetic control (faster-forming product), use lower temperatures and shorter reaction times. 2. For protection at a less hindered hydroxyl group, kinetic conditions are often preferred.[3] 3. Consider catalyst-controlled regioselective acetalization. Chiral phosphoric acids (CPAs) have been shown to provide high regioselectivity in the acetal (B89532) protection of sugar-based diols.[4][5][6][7] 4. Analyze the substrate's conformation. Intramolecular hydrogen bonding can influence the reactivity of specific hydroxyl groups. |
| Formation of Byproducts | 1. Polymerization of this compound or acrolein (formed in situ). 2. Intermolecular reaction between diol molecules. 3. Aldol (B89426) condensation if the substrate is an enolizable aldehyde or ketone.[1] | 1. Add a polymerization inhibitor such as resorcinol (B1680541) or 2,6-di-tert-butyl-p-cresol (BHT).[8] 2. Use high dilution conditions to favor intramolecular cyclization over intermolecular reactions. 3. Ensure the reaction conditions are strictly anhydrous and aprotic if the substrate is sensitive to aldol reactions. |
| Difficult Product Isolation | 1. Co-elution of product isomers during chromatography. 2. Product instability on silica (B1680970) gel. | 1. Use a different solvent system or a different stationary phase for chromatography. Derivatization of the product mixture to enhance separation is also an option. 2. Use a neutral stationary phase like alumina (B75360) for chromatography or minimize the time the product is on the silica gel column. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the regioselectivity of diol protection with this compound?
A1: The regioselectivity of acetal formation, including with this compound, is primarily influenced by:
-
Thermodynamic vs. Kinetic Control: 1,3-diols tend to form more stable six-membered cyclic acetals (thermodynamic product), while 1,2-diols form five-membered rings (often the kinetic product).[9]
-
Steric Hindrance: Less sterically hindered hydroxyl groups generally react faster, leading to the kinetic product.[3]
-
Electronic Effects: Electron-withdrawing groups near a hydroxyl group can decrease its nucleophilicity and reaction rate.
-
Catalyst Choice: The use of specific catalysts, such as chiral phosphoric acids, can override the inherent substrate bias and direct the protection to a specific hydroxyl group.[4][6][7]
-
Solvent and Temperature: These parameters can influence the reaction equilibrium and the relative rates of formation of different isomers.
Q2: Which type of catalyst is recommended for improving regioselectivity?
A2: For catalyst-controlled regioselectivity, chiral phosphoric acids (CPAs) have demonstrated high efficacy in directing acetal formation to specific hydroxyl groups in polyols, achieving high regiomeric ratios.[4][5][6] For standard procedures, common acid catalysts include p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), or Lewis acids like copper(II) triflate.[10]
Q3: How can I favor the formation of a thermodynamically controlled product?
A3: To favor the formation of the more stable, thermodynamically controlled acetal, use equilibrating reaction conditions. This typically involves higher reaction temperatures, longer reaction times, and a strong acid catalyst to ensure that the initially formed kinetic product can revert to the starting materials and eventually form the more stable thermodynamic product.
Q4: What is the mechanism of acetal formation with this compound?
A4: The reaction proceeds via a standard acid-catalyzed acetal exchange mechanism. The acid catalyst protonates one of the acetate (B1210297) groups on this compound, which then leaves as acetic acid, forming a resonance-stabilized oxocarbenium ion. A hydroxyl group from the diol then attacks this electrophilic intermediate. This process is repeated, with the second hydroxyl group of the diol displacing the second acetate group to form the cyclic allylidene acetal.
Q5: How can I deprotect the allylidene acetal?
A5: Acetal groups are stable under basic and neutral conditions but are readily cleaved under acidic aqueous conditions.[9][11] Treatment with an acid such as aqueous HCl or acetic acid in water will hydrolyze the acetal to regenerate the diol.[11]
Experimental Protocols
General Protocol for Regioselective Diol Protection
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the diol substrate (1.0 equiv.).
-
Solvent and Reagent Addition: Dissolve the diol in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane, or toluene). Add this compound (1.1-1.5 equiv.).
-
Catalyst Addition: Add the acid catalyst (e.g., CSA, 0.05-0.1 equiv.). For improved regioselectivity, a chiral phosphoric acid catalyst may be used.[4][6]
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from 0 °C to reflux, depending on whether kinetic or thermodynamic control is desired). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a mild base (e.g., triethylamine (B128534) or a saturated aqueous solution of sodium bicarbonate).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or another suitable stationary phase.
Protocol for Purity Assessment of this compound[2]
It is crucial to use pure this compound for optimal results.
-
NMR Analysis: Check the 1H NMR spectrum of the this compound.
-
Purification (if necessary): If the NMR spectrum is unsatisfactory, add acetic anhydride (B1165640) (Ac2O) and a drop of concentrated sulfuric acid (H2SO4) and heat at 50°C for 10 minutes.
-
Neutralization and Fractionation: Add anhydrous sodium acetate (approx. 3g per 100g of liquid) and fractionally distill the mixture.
-
Caution: this compound can form an azeotrope with water; therefore, avoid the addition of water at any stage of the purification. The compound is toxic and flammable and should be handled with appropriate safety precautions.[2]
Visualizations
Logical Workflow for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Mechanism of Acid-Catalyzed Acetal Formation
Caption: General mechanism for acid-catalyzed acetal formation.
References
- 1. benchchem.com [benchchem.com]
- 2. On the origin of the regioselectivity in glycosylation reactions of 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Regiocontrolled Protection of 1,2- and 1,3-Diols via Mild Cleavage of Methylene Acetals [organic-chemistry.org]
- 4. [PDF] Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. | Semantic Scholar [semanticscholar.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. CN105017020A - this compound synthesis method - Google Patents [patents.google.com]
- 9. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
analytical methods for determining the purity of allylidene diacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to determine the purity of allylidene diacetate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
A1: The primary methods for assessing the purity of this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] GC and HPLC are particularly useful for quantitative purity analysis, while NMR is excellent for structural confirmation and can also be used for quantitative assessment.[1][3]
Q2: What are the expected impurities in this compound samples?
A2: Potential impurities can originate from the synthesis process and include unreacted starting materials like acrolein and acetic anhydride.[1] Side products such as aldehydic or dimeric species may also be present.[1] Additionally, degradation products can form, especially in the presence of water, as this compound can form an azeotrope with it.[2][4]
Q3: What are the key spectral characteristics of this compound in NMR analysis?
A3: In ¹H NMR spectroscopy, the structure of this compound can be confirmed by the presence of characteristic signals for the allylic protons, typically in the range of δ 5.0–6.0 ppm, and the acetate (B1210297) groups, which appear around δ 2.0–2.2 ppm.[1]
Q4: Can I use titration to determine the purity of this compound?
A4: While direct titration methods for this compound are not commonly cited, an indirect assessment of acidic impurities, such as residual acetic acid, can be performed. This would involve a standard acid-base titration. However, for a comprehensive purity profile, chromatographic or spectroscopic methods are recommended.
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Issue 1: Poor peak shape (tailing or fronting) for the this compound peak.
-
Possible Cause A: Active sites in the GC system. this compound may interact with active sites in the injector liner or the column, leading to peak tailing.
-
Troubleshooting Step: Use a deactivated liner and a column specifically designed for polar compounds. Consider derivatization if the problem persists.
-
-
Possible Cause B: Improper column temperature. If the column temperature is too low, it can cause peak broadening and tailing.
-
Troubleshooting Step: Optimize the temperature program. Ensure the initial temperature is appropriate for the solvent and the ramp rate allows for good separation without excessive band broadening.
-
-
Possible Cause C: Sample overload. Injecting too concentrated a sample can lead to peak fronting.
-
Troubleshooting Step: Dilute the sample and reinject.
-
Issue 2: Presence of unexpected peaks in the chromatogram.
-
Possible Cause A: Sample degradation. this compound can degrade, especially at high injector temperatures or in the presence of moisture.[5][6]
-
Possible Cause B: Contamination. The syringe, solvent, or GC system may be contaminated.
-
Troubleshooting Step: Run a blank analysis with just the solvent. Clean the injection port and syringe. Use high-purity solvents.
-
High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: Drifting baseline.
-
Possible Cause A: Column not equilibrated. The column requires sufficient time to equilibrate with the mobile phase.
-
Troubleshooting Step: Equilibrate the column for a longer period (e.g., 30-60 minutes) before starting the analysis.
-
-
Possible Cause B: Mobile phase composition change. The mobile phase composition may be changing over time.
-
Troubleshooting Step: Prepare fresh mobile phase. If using a gradient, ensure the pump is functioning correctly.[8]
-
Issue 2: Variable retention times for the this compound peak.
-
Possible Cause A: Fluctuations in pump flow rate. Inconsistent flow from the HPLC pump will cause retention times to shift.[9]
-
Troubleshooting Step: Purge the pump to remove air bubbles. Check for leaks in the system. If the problem persists, the pump seals may need replacement.
-
-
Possible Cause B: Changes in mobile phase pH or composition. Small changes in the mobile phase can affect retention, especially for polar compounds.
-
Troubleshooting Step: Prepare the mobile phase carefully and consistently. Buffer the mobile phase if necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 1: Broad NMR signals.
-
Possible Cause A: Sample contains paramagnetic impurities.
-
Troubleshooting Step: Filter the sample through a small plug of silica (B1680970) gel or celite.
-
-
Possible Cause B: Poor shimming. The magnetic field homogeneity is not optimized.
-
Troubleshooting Step: Re-shim the spectrometer.
-
Issue 2: Difficulty in obtaining a pure spectrum for quantification.
-
Possible Cause A: Overlapping signals from impurities. Signals from impurities may overlap with the analyte signals, making accurate integration difficult.[3]
-
Troubleshooting Step: Use a higher field NMR spectrometer for better signal dispersion. Employ 2D NMR techniques (e.g., COSY, HSQC) to help identify and resolve overlapping peaks.[3] Consider using a different deuterated solvent.
-
Quantitative Data Summary
| Analytical Method | Parameter | Typical Value/Range | Reference |
| Gas Chromatography (GC) | Purity | ≥99% | [1][10] |
| Boiling Point | ~180 °C (estimate) | [4][11] | |
| Fractional Distillation Temp. | 65–75°C at 500–2000 Pa | [1] | |
| ¹H NMR | Allylic Protons (δ) | 5.0–6.0 ppm | [1] |
| Acetate Protons (δ) | 2.0–2.2 ppm | [1] | |
| Infrared (IR) Spectroscopy | Ester Carbonyl (C=O) stretch | ~1760 cm⁻¹ | [1] |
| Alkene (C=C) stretch | ~1660 cm⁻¹ | [1] |
Experimental Protocols
Protocol 1: Purity Determination by Gas Chromatography (GC-FID)
This protocol is a general guideline and should be optimized for the specific instrument and column used.
-
Instrument and Conditions:
-
Gas Chromatograph: Agilent Intuvo 9000 GC or similar.[12]
-
Detector: Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., HP-Innowax, 60 m x 0.32 mm, 0.5 µm).[12]
-
Carrier Gas: Helium at a constant flow of ~2.1 mL/min.[12]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.[12]
-
Oven Program: Initial temperature of 60 °C for 10 min, then ramp at 5 °C/min to 150 °C and hold for 10 min.[12]
-
Injection Volume: 1 µL.
-
Split Ratio: 100:1.[12]
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a suitable solvent (e.g., acetone (B3395972) or ethyl acetate).
-
-
Analysis:
-
Inject the sample onto the GC system.
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound using the area percent method.
-
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Typical acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
-
Data Processing and Analysis:
-
Process the raw data by applying a Fourier transform and phasing the spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals and assign them to the respective protons in the this compound structure. Confirm the presence of signals in the expected regions for allylic (δ 5.0–6.0 ppm) and acetate (δ 2.0–2.2 ppm) protons.[1]
-
Visualizations
Caption: General workflow for the analysis of this compound.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. This compound | 869-29-4 | Benchchem [benchchem.com]
- 2. This compound | 869-29-4 [chemicalbook.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 869-29-4 [m.chemicalbook.com]
- 5. Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3,3-Diacetoxypropene | C7H10O4 | CID 61226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 10. CN105017020A - this compound synthesis method - Google Patents [patents.google.com]
- 11. Page loading... [wap.guidechem.com]
- 12. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to Diol Protection: Benzylidene Acetal vs. Allylidene Diacetate
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. For the protection of 1,2- and 1,3-diols, cyclic acetals are a popular choice due to their reliable formation and tunable stability. This guide provides an objective comparison between the well-established benzylidene acetal (B89532) protecting group and the lesser-known allylidene diacetate, offering a look into a potential, albeit underexplored, alternative for diol protection.
Introduction to the Protecting Groups
Benzylidene acetals are one of the most frequently used protecting groups for 1,2- and 1,3-diols, prized for their robustness under a variety of non-acidic conditions. Formed from the reaction of a diol with benzaldehyde (B42025), they introduce a rigid cyclic structure that can influence the stereochemical outcome of subsequent reactions.
This compound , also known as 3,3-diacetoxypropene, is a geminal diacetate (an acylal). While widely documented as a fungicide and a monomer for polymerization, its application as a protecting group for diols is not established in the scientific literature. However, based on the known reactivity of acylals, it is theoretically capable of undergoing acid-catalyzed transacetalization with diols to form a cyclic "allylidene acetal." This guide will therefore compare the known experimental data for benzylidene acetals with a theoretical evaluation of this compound's potential in this role.
Comparative Performance Data
The following tables summarize the key characteristics of benzylidene acetals (based on experimental data) and a hypothetical allylidene acetal (based on chemical principles).
| Feature | Benzylidene Acetal | Allylidene Acetal (Hypothetical) |
| Reagent for Protection | Benzaldehyde or Benzaldehyde Dimethyl Acetal | This compound |
| Typical Catalysts | Brønsted acids (e.g., p-TsOH, CSA), Lewis acids (e.g., Cu(OTf)₂, ZnCl₂) | Brønsted or Lewis acids (predicted) |
| Driving Force | Removal of water (e.g., Dean-Stark trap) or alcohol | Removal of acetic acid (predicted) |
| Stability to Acid | Labile | Labile (predicted) |
| Stability to Base | Stable | Stable (predicted) |
| Stability to Hydrogenation | Labile (cleavage) | Stable (predicted) |
| Stability to Oxidation | Generally stable, but can be oxidatively cleaved under specific conditions | Allyl group is susceptible to oxidation (predicted) |
| Stability to Organometallics | Stable | Generally stable (predicted) |
| Orthogonality | Cleaved under conditions that leave many other groups intact (e.g., silyl (B83357) ethers, benzyl (B1604629) ethers). | Allyl group allows for unique deprotection strategies (e.g., Pd(0) catalysis), offering orthogonality to acid/base labile groups (predicted). |
Experimental Protocols
Benzylidene Acetal Protection
Protocol: To a solution of the diol (1.0 mmol) in an anhydrous solvent such as toluene (B28343) or acetonitrile (B52724) (10 mL) is added benzaldehyde dimethyl acetal (1.2 mmol) and a catalytic amount of camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH) (0.05 mmol). The reaction mixture is stirred at room temperature or heated, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a mild base (e.g., triethylamine), and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography.
Benzylidene Acetal Deprotection (Acidic Hydrolysis)
Protocol: The benzylidene acetal (1.0 mmol) is dissolved in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid, 10 mL). The solution is stirred at room temperature or heated until TLC indicates the complete consumption of the starting material. The solvent is then removed under reduced pressure, and the residue may be co-evaporated with toluene to remove residual acetic acid, yielding the deprotected diol.
Benzylidene Acetal Deprotection (Hydrogenolysis)
Protocol: The benzylidene acetal (1.0 mmol) is dissolved in a suitable solvent like methanol (B129727) or ethanol (B145695) (10 mL), and a catalytic amount of palladium on carbon (10% Pd/C) is added. The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The mixture is stirred vigorously at room temperature for several hours to overnight. Upon completion, the catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated to give the deprotected diol.
Allylidene Acetal Protection (Hypothetical Protocol)
Disclaimer: The following protocol is hypothetical and based on the principles of transacetalization from acylals. It has not been validated by published experimental data.
Protocol: A solution of the diol (1.0 mmol), this compound (1.1 mmol), and a catalytic amount of a Lewis acid (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf) in an anhydrous solvent like dichloromethane (B109758) is stirred at room temperature. The reaction would be monitored by TLC for the formation of the cyclic acetal and the disappearance of the starting diol. The reaction would likely be quenched with a base, followed by aqueous workup and purification by chromatography.
Reaction Mechanisms and Workflows
The following diagrams illustrate the chemical transformations and a logical workflow for selecting a diol protecting group.
Caption: Formation and cleavage of a benzylidene acetal.
A Guide to Diol Protecting Groups: A Comparative Analysis of Allylidene Diacetate Alternatives
For researchers, scientists, and drug development professionals navigating the complexities of multi-step organic synthesis, the judicious selection of protecting groups is paramount. This guide provides an objective comparison of alternatives to allylidene diacetate for the protection of 1,2- and 1,3-diols, supported by experimental data and detailed protocols to inform strategic synthetic planning.
This compound serves as a protecting group for diols by forming a cyclic acetal (B89532). However, a variety of other protecting groups are more commonly employed, each offering a unique profile of stability, ease of formation, and conditions for removal. This comparison focuses on three prevalent classes of alternatives: benzylidene acetals, isopropylidene acetals (acetonides), and silyl (B83357) ethers.
At a Glance: Comparison of Diol Protecting Groups
The following table summarizes the key characteristics and performance of this compound and its common alternatives.
| Protecting Group | Structure | Typical Formation Conditions | Typical Deprotection Conditions | Stability Profile |
| This compound | Acrolein, Acetic Anhydride, Catalyst (e.g., Sulfamic Acid) | Acidic or Basic Hydrolysis (Inferred) | Stable under neutral conditions. Lability under acidic and basic conditions is expected but not well-documented for diol protection. | |
| Benzylidene Acetal | Benzaldehyde (B42025) or Benzaldehyde Dimethyl Acetal, Acid Catalyst (e.g., p-TsOH, Cu(OTf)₂) | Mild to strong acid (e.g., HCl, TFA); Hydrogenolysis (e.g., H₂, Pd/C) | Stable to basic, reductive (non-hydrogenolysis), and many nucleophilic conditions. | |
| Isopropylidene Acetal (Acetonide) | Acetone (B3395972) or 2,2-Dimethoxypropane (B42991), Acid Catalyst (e.g., p-TsOH, CSA) | Mild to strong acid (e.g., HCl, AcOH) | Stable to basic, reductive, and many nucleophilic conditions. | |
| Silyl Ethers (TBDMS, TIPS) | Silyl Chloride (e.g., TBDMSCl, TIPSCl), Base (e.g., Imidazole) | Fluoride (B91410) source (e.g., TBAF); Acidic conditions | Stable to basic and many nucleophilic conditions. |
In-Depth Analysis of Alternatives
Benzylidene Acetals
Benzylidene acetals are a widely used protecting group for 1,2- and 1,3-diols, favored for their robustness and the multiple options for deprotection.[1] They are typically stable under basic and reductive conditions (excluding hydrogenolysis), making them valuable in synthetic routes involving these reaction types.[1]
Formation: The formation of benzylidene acetals is generally achieved under acidic conditions, often with azeotropic removal of water.[2] More modern methods utilize Lewis acids like copper(II) triflate for milder and faster reactions.[3]
Deprotection: Cleavage of benzylidene acetals is commonly accomplished by acid hydrolysis.[4] A key advantage of this protecting group is the option for reductive cleavage using hydrogenolysis, which can provide access to partially protected diols.[3]
Isopropylidene Acetals (Acetonides)
Acetonides are another popular choice for diol protection, particularly for 1,2-diols where they form a stable five-membered ring.[5] Their formation is straightforward, and they offer good stability.
Formation: Isopropylidene acetals are typically formed by reacting the diol with acetone or a ketone equivalent like 2,2-dimethoxypropane in the presence of an acid catalyst.[3]
Deprotection: Similar to benzylidene acetals, acetonides are readily cleaved under acidic conditions.[6][7]
Silyl Ethers
Silyl ethers, such as those derived from tert-butyldimethylsilyl (TBDMS) chloride and triisopropylsilyl (TIPS) chloride, offer a distinct orthogonality to acetal-based protecting groups.[8] They are generally stable to basic conditions but are labile to fluoride ions.[8]
Formation: Silylation of diols is typically carried out using a silyl chloride and a base like imidazole (B134444) in an aprotic solvent.[9]
Deprotection: The hallmark of silyl ether deprotection is the use of fluoride sources, such as tetrabutylammonium (B224687) fluoride (TBAF).[8] They can also be removed under acidic conditions, with the lability dependent on the steric bulk of the silyl group.[8]
Quantitative Performance Data
The following tables provide a summary of representative experimental data for the formation and deprotection of the discussed protecting groups.
Table 1: Protecting Group Formation
| Protecting Group | Diol Type | Reagents | Catalyst | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| Benzylidene Acetal | 1,3-diol | Benzaldehyde dimethyl acetal | Cu(OTf)₂ | Acetonitrile (B52724) | 1 h | RT | ~95 | [3] |
| Benzylidene Acetal | 1,3-diol | Benzaldehyde | p-TsOH | Toluene | 4-24 h | Reflux | 74-83 | [3] |
| Isopropylidene Acetal | 1,3-diol | 2,2-Dimethoxypropane | p-TsOH | Acetone | 5-10 h | RT | Good | [3] |
| TBDMS Ether | 1,4-diol | TBDMSCl, Imidazole | - | DMF | - | RT | - | [9] |
| TIPS Ether | 1,3-diol | TES-OTf, DIEA | - | DMF or DCM | - | RT | - | [10] |
Table 2: Protecting Group Deprotection
| Protecting Group | Substrate | Reagents | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| Benzylidene Acetal | Benzylidene acetal | H₂, Pd(OH)₂/C | Ethanol (B145695) | 30 min | RT | - | [3] |
| Isopropylidene Acetal | Acetonide | aq. HCl | Dichloromethane | - | - | - | [7] |
| TBDMS Ether | TBDMS ether | TBAF | THF | 2 h | RT | - | [8] |
Experimental Protocols
Detailed methodologies for key protection and deprotection reactions are provided below.
Benzylidene Acetal Protection of a 1,3-Diol
Procedure: To a solution of the 1,3-diol (1.0 mmol) in acetonitrile (10 mL) is added benzaldehyde dimethyl acetal (1.2 mmol) followed by copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂, 0.05 mmol).[3] The reaction mixture is stirred at room temperature for 1 hour. Upon completion, as monitored by TLC, the reaction is quenched by the addition of triethylamine (B128534) (0.1 mL) and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired benzylidene acetal.[3]
Isopropylidene Acetal (Acetonide) Protection of a 1,3-Diol
Procedure: To a solution of the 1,3-diol (1.0 mmol) in acetone (10 mL) is added 2,2-dimethoxypropane (1.5 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 mmol).[3] The reaction mixture is stirred at room temperature for 5-10 hours. The reaction is quenched by the addition of triethylamine (0.1 mL) and the solvent is removed in vacuo. The crude product is purified by column chromatography.[3]
TBDMS Ether Protection of a Diol
Procedure: A potentially effective method involves the formal deprotonation of the diol with 1 equivalent of a base such as sodium hydride or butyllithium, followed by trapping with a solution of the silyl chloride.[9] This approach often works well in cases where bis-protection might occur, as it is energetically unfavorable for both oxygen atoms on the same molecule to be deprotonated when neutral diol molecules are still present.[9]
Deprotection of a Benzylidene Acetal via Hydrogenolysis
Procedure: To a solution of the benzylidene acetal (1.0 mmol) in ethanol (10 mL) is added palladium hydroxide (B78521) on carbon (Pd(OH)₂, 20 wt%, 0.1 g). The flask is evacuated and backfilled with hydrogen gas (balloon). The reaction mixture is stirred vigorously at room temperature for 30 minutes. The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the deprotected 1,3-diol.[3]
Deprotection of a TBDMS Ether
Procedure: To a solution of the substrate containing a TBDMS ether (1.0 mmol) in anhydrous THF (10 mL) is added a 1.0 M solution of TBAF in THF (1.1 mL, 1.1 mmol).[8] The reaction mixture is stirred at room temperature for 2 hours or until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride.[8]
Orthogonal Protection Strategies
The distinct chemical stabilities of acetal and silyl ether protecting groups allow for powerful orthogonal protection strategies. An orthogonal set of protecting groups is one where each group can be removed in any order with reagents and conditions that do not affect the other protecting groups.[11]
For instance, a molecule containing both a benzylidene acetal and a TBDMS ether can be selectively deprotected. The TBDMS ether can be removed with a fluoride source like TBAF, leaving the benzylidene acetal intact.[8] Conversely, the benzylidene acetal can be cleaved under acidic conditions or via hydrogenolysis without affecting the TBDMS ether.[8] This orthogonality is a cornerstone of modern synthetic chemistry, enabling the construction of highly complex molecules.
Caption: Orthogonal deprotection of a diol protected with both a benzylidene acetal and a TBDMS ether.
Conclusion
While this compound can serve as a protecting group for diols, a wider array of well-characterized and versatile alternatives are more commonly employed in modern organic synthesis. Benzylidene acetals, isopropylidene acetals, and silyl ethers each offer distinct advantages in terms of stability, ease of use, and deprotection options. The choice of protecting group should be guided by the specific requirements of the synthetic route, with a particular emphasis on orthogonality to enable the selective manipulation of functional groups in complex molecules. The experimental data and protocols provided in this guide serve as a valuable resource for making informed decisions in the design and execution of synthetic strategies.
References
- 1. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Benzylidene Acetals [organic-chemistry.org]
- 5. organic chemistry - Why are 1,3-diols protected with aldehydes but 1,2-diols are protected with ketones? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. [PDF] Diastereomer-differentiating hydrolysis of 1,3-diol-acetonides: a simplified procedure for the separation of syn- and anti-1,3-diols. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. mdpi.com [mdpi.com]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Allylidene Diacetate: A Superior Acetal Protecting Group for Orthogonal Synthesis Strategies
For researchers and professionals in drug development and organic synthesis, the strategic selection of protecting groups is a critical determinant of synthetic efficiency and success. Allylidene diacetate emerges as a versatile and advantageous alternative to traditional acetals for the protection of aldehydes, offering unique deprotection capabilities that enable more sophisticated and orthogonal synthetic strategies.
This guide provides a comprehensive comparison of this compound with other commonly used acetal (B89532) protecting groups, supported by experimental data and detailed protocols. We will explore the distinct advantages conferred by the allylidene moiety, particularly its unique deprotection pathway under palladium catalysis, which allows for selective cleavage in the presence of acid-sensitive functional groups.
Performance Comparison: this compound vs. Standard Acetals
The primary advantage of this compound lies in its expanded range of deprotection methods, offering an orthogonal pathway unavailable to standard acetals. While exhibiting comparable stability to common acetals under basic and nucleophilic conditions, its true potential is realized in complex syntheses requiring selective deprotection.
| Protecting Group | Structure | Typical Protection Conditions & Yield | Stability | Deprotection Conditions & Yield |
| This compound |
| Acrolein, Acetic Anhydride, Acid Catalyst (e.g., p-TsOH), 40-50°C, 6-12h. Yields typically >90%.[1] | Stable to bases, nucleophiles, and mild acids. | 1. Palladium Catalysis: Pd(PPh₃)₄, Nucleophilic Scavenger (e.g., Morpholine), THF, rt. High yields (>95%). 2. Acid Hydrolysis: Aq. Acid (e.g., HCl, AcOH). High yields (>90%). |
| 1,3-Dioxolane (Ethylene Glycol Acetal) |
| Aldehyde, Ethylene Glycol, Acid Catalyst (e.g., p-TsOH), Toluene, Dean-Stark. High yields (>95%).[2] | Stable to bases and nucleophiles.[2] | Acid Hydrolysis: Aq. Acid (e.g., HCl, AcOH). High yields (>95%).[2] |
| Dimethyl Acetal |
| Aldehyde, Methanol, Acid Catalyst (e.g., HCl). High yields (>90%). | Stable to bases and nucleophiles. | Acid Hydrolysis: Mild Aq. Acid (e.g., AcOH). High yields (>90%). |
Key Advantages of this compound
The standout feature of this compound is its susceptibility to palladium-catalyzed cleavage. This allows for the deprotection of an aldehyde under neutral conditions, a significant advantage in the presence of acid-labile protecting groups such as silyl (B83357) ethers or other acetals. This orthogonality is a powerful tool in the synthesis of complex molecules.[3][4][5][6]
Experimental Protocols
Protocol 1: Protection of Benzaldehyde (B42025) with this compound
Materials:
-
Benzaldehyde (1.0 eq)
-
Acrolein (1.2 eq)
-
Acetic Anhydride (2.5 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
-
Polymerization inhibitor (e.g., hydroquinone) (0.01 eq)
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
To a solution of benzaldehyde and a polymerization inhibitor in dichloromethane at 5-10°C, add acrolein followed by acetic anhydride.
-
Add p-toluenesulfonic acid to the mixture.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the this compound of benzaldehyde.
Protocol 2: Orthogonal Deprotection of this compound using Palladium Catalysis
Materials:
-
This compound protected aldehyde (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Morpholine (B109124) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the this compound protected aldehyde in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Add morpholine to the solution.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the deprotected aldehyde.
Signaling Pathways and Experimental Workflows
The unique deprotection of this compound can be visualized as an orthogonal step in a synthetic pathway.
Caption: Orthogonal deprotection strategy using this compound.
The mechanism of palladium-catalyzed deprotection involves the formation of a π-allyl palladium complex.
Caption: Mechanism of palladium-catalyzed deprotection of this compound.
References
- 1. CN105017020A - this compound synthesis method - Google Patents [patents.google.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 4. Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
comparative study of reaction kinetics for different diol protecting groups
For Researchers, Scientists, and Drug Development Professionals
The strategic protection and deprotection of diols are fundamental operations in modern organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and natural products. The choice of a protecting group is dictated by its reactivity, stability, and the conditions required for its removal. This guide provides a comparative study of the reaction kinetics for commonly used diol protecting groups, focusing on acetals and silyl (B83357) ethers. The information presented is supported by experimental data to aid in the selection of the most appropriate protecting group for a given synthetic challenge.
Data Presentation: A Quantitative Comparison
The following tables summarize the reaction conditions for the formation and cleavage of common diol protecting groups. Reaction times can be considered as an indicator of the relative reaction kinetics under the specified conditions.
Acetal (B89532) Protecting Groups: Formation
| Protecting Group | Reagent | Catalyst/Conditions | Solvent | Time | Temp. (°C) | Yield (%) |
| Benzylidene Acetal | Benzaldehyde (B42025) dimethyl acetal | Cu(OTf)₂ (cat.) | Acetonitrile (B52724) | 1 h | RT | ~95%[1] |
| Benzylidene Acetal | Benzaldehyde | p-TsOH (cat.) | Toluene | 4-24 h | Reflux | 74-83%[1] |
| Isopropylidene Acetal (Acetonide) | 2,2-Dimethoxypropane (B42991) | p-TsOH (cat.) | Acetone (B3395972) | 5-10 h | RT | Good[1] |
| Isopropylidene Acetal (Acetonide) | Acetone | Cation exchange resin | Acetone | - | - | - |
Acetal Protecting Groups: Cleavage (Deprotection)
| Protecting Group | Reagent | Conditions | Solvent | Time | Temp. (°C) | Yield (%) |
| Benzylidene Acetal | H₂ | Pd(OH)₂/C | Hydrogen balloon | 30 min | RT | - |
| Benzylidene Acetal | Er(OTf)₃ | 5.0 mol% catalyst | Acetonitrile | 55-95 min | RT | High[2][3] |
| Isopropylidene Acetal | 80% Acetic Acid | - | Acetic Acid/Water | - | RT | -[4] |
| Isopropylidene Acetal | HClO₄ on SiO₂ | - | - | - | RT | -[4] |
Silyl Ether Protecting Groups: Formation
| Protecting Group | Reagent | Base | Solvent | Time | Temp. (°C) |
| TBDMS Ether | TBDMS-Cl | Imidazole | DMF | < 1 h (primary alcohols) | RT |
| TIPS Ether | TIPS-OTf | 2,6-Lutidine | Dichloromethane (B109758) | Days (hindered alcohols) | RT |
| Di-tert-butylsilylene Ether | t-Bu₂Si(OTf)₂ | 2,6-Lutidine | Dichloromethane | 1 h | 0 |
Silyl Ether Protecting Groups: Cleavage (Deprotection)
| Protecting Group | Reagent | Conditions | Solvent | Time | Temp. (°C) |
| TBDMS Ether | TBAF (1 M) | 1.1-1.5 equiv. | THF | 30 min - several hours | RT |
| TIPS Ether | TBAF | 1.1 equiv. | THF | - | RT |
| Silyl Ethers (general) | HF | 49% aqueous solution | Acetonitrile | 10-30 min | 0 |
Note: Reaction times and yields are highly substrate-dependent. The data presented here are for representative examples and should be used as a general guide.
Experimental Protocols
Detailed methodologies for the protection and deprotection of diols are provided below.
Acetal Protection and Deprotection
1. Benzylidene Acetal Protection [1]
-
Procedure: To a solution of the 1,3-diol (1.0 mmol) in acetonitrile (10 mL), add benzaldehyde dimethyl acetal (1.2 mmol) followed by copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂, 0.05 mmol).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Upon completion, as monitored by TLC, quench the reaction by the addition of triethylamine (B128534) (0.1 mL) and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired benzylidene acetal.
2. Isopropylidene Acetal (Acetonide) Protection [1]
-
Procedure: To a solution of the 1,3-diol (1.0 mmol) in acetone (10 mL), add 2,2-dimethoxypropane (1.5 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 mmol).
-
Stir the reaction mixture at room temperature for 5-10 hours.
-
Quench the reaction by the addition of triethylamine (0.1 mL) and remove the solvent in vacuo.
-
Purify the crude product by column chromatography.
3. Benzylidene Acetal Deprotection (Hydrogenolysis) [1]
-
Procedure: To a solution of the benzylidene acetal (1.0 mmol) in ethanol (B145695) (10 mL), add palladium hydroxide (B78521) on carbon (Pd(OH)₂, 20 wt%, 0.1 g).
-
Evacuate the flask and backfill with hydrogen gas (balloon).
-
Stir the reaction mixture vigorously at room temperature for 30 minutes.
-
Remove the catalyst by filtration through a pad of Celite®, and concentrate the filtrate under reduced pressure to yield the deprotected 1,3-diol.
4. Acetal Deprotection (Acid-Catalyzed)
-
Procedure: Treat the acetal with a large excess of aqueous acid to drive the equilibrium to the left, favoring the carbonyl compound.[5]
Silyl Ether Protection and Deprotection
1. Di-tert-butylsilylene Ether Protection [1]
-
Procedure: To a solution of the 1,3-diol (1.0 mmol) and 2,6-lutidine (2.5 mmol) in dichloromethane (CH₂Cl₂, 10 mL) at 0 °C, add di-tert-butylsilyl bis(trifluoromethanesulfonate) (t-Bu₂Si(OTf)₂, 1.1 mmol) dropwise.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and separate the layers.
-
Extract the aqueous layer with dichloromethane, and dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
2. Silyl Ether Deprotection (Fluoride-Mediated) [6][7][8][9]
-
Procedure: Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous THF (approximately 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv.) dropwise to the stirred solution.
-
Stir the reaction and monitor by TLC for the disappearance of the starting material. Reaction times can vary from 30 minutes to several hours.[6]
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Note on Basicity: The TBAF reagent is basic and can cause decomposition of base-sensitive substrates. For such cases, buffering the reaction mixture with a mild acid, such as acetic acid, is recommended.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the mechanisms of formation and cleavage for acetal and silyl ether protecting groups, as well as a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mild and efficient method for the cleavage of benzylidene acetals by using erbium (III) triflate [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]
- 6. benchchem.com [benchchem.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture of Allylidene Diacetate: A Comparative Guide to Structural Validation
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. While X-ray crystallography stands as the gold standard for structural elucidation, its application can be contingent on the successful growth of high-quality single crystals. In instances where crystallization is challenging, a suite of spectroscopic techniques provides a powerful and reliable alternative for structural validation. This guide offers a comparative overview of spectroscopic methods for confirming the structure of allylidene diacetate, complete with experimental protocols and data interpretation.
This compound, a versatile organic compound, finds applications in various chemical syntheses. Its structural integrity is crucial for its reactivity and the desired outcomes of the reactions it participates in. In the absence of a definitive X-ray crystal structure, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can collectively provide a comprehensive and conclusive structural assignment.
Comparative Analysis of Spectroscopic Techniques
The following table summarizes the key structural information that can be gleaned from different spectroscopic methods for the validation of the this compound structure.
| Spectroscopic Technique | Information Provided | Expected Data for this compound |
| ¹H NMR Spectroscopy | - Number of unique proton environments- Chemical environment of each proton (chemical shift)- Number of neighboring protons (spin-spin splitting)- Relative number of protons of each type (integration) | - Signals corresponding to the vinyl, methine, and methyl protons.- Specific chemical shifts and coupling constants consistent with the proposed structure. |
| ¹³C NMR Spectroscopy | - Number of unique carbon environments- Chemical environment of each carbon atom | - Resonances for the carbonyl, vinyl, methine, and methyl carbons at characteristic chemical shifts.[1] |
| Infrared (IR) Spectroscopy | - Presence of specific functional groups | - Strong absorption bands corresponding to the C=O (ester) and C=C (alkene) stretching vibrations.[1] |
| Mass Spectrometry (MS) | - Molecular weight of the compound- Fragmentation pattern, providing clues about the molecular structure | - A molecular ion peak corresponding to the molecular weight of this compound (158.15 g/mol ).- Characteristic fragment ions resulting from the loss of acetate (B1210297) or other small groups.[1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of acrolein with acetic anhydride (B1165640) in the presence of a catalyst.
Procedure:
-
In a reaction vessel, combine acrolein, a polymerization inhibitor (such as hydroquinone), and acetic anhydride at a temperature of 5-25 °C.
-
Gradually heat the mixture to 40-50 °C.
-
Add a catalyst, for example, a strong acid like sulfuric acid, to the mixture.
-
Allow the reaction to proceed for 6-12 hours.
-
After the reaction is complete, cool the product to room temperature.
-
The crude product can be purified by vacuum distillation to obtain pure this compound.
Spectroscopic Analysis
¹H NMR Spectroscopy: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The ¹H NMR spectrum is then acquired on a spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.
¹³C NMR Spectroscopy: Similar to ¹H NMR, a concentrated solution of the compound in a deuterated solvent is prepared. The ¹³C NMR spectrum is recorded, providing information about the carbon skeleton.
Infrared (IR) Spectroscopy: A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr). The plates are mounted in the sample holder of an IR spectrometer, and the spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).
Mass Spectrometry (Electron Ionization - EI): A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The mass-to-charge ratio (m/z) of the resulting ions is then measured.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound using spectroscopic methods.
References
Spectroscopic Comparison of Allylidene Diacetate and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the spectral characteristics of chemical compounds is paramount for identification, purity assessment, and elucidation of structure-activity relationships. This guide provides a comprehensive spectroscopic comparison of allylidene diacetate and its derivatives, including meththis compound, crotylidene diacetate, and cinnamylidene diacetate. The information presented herein is supported by experimental data and detailed protocols to facilitate reproducible research.
This compound and its derivatives are important intermediates in organic synthesis, finding applications in the formation of complex molecules and polymers. Their geminal diacetate functionality serves as a protected aldehyde group, which can be unmasked under specific conditions. The nature of the substituent on the allylic backbone significantly influences the compound's reactivity and its spectroscopic properties. This guide will delve into the nuances of their ¹H NMR, ¹³C NMR, IR, and mass spectra, providing a clear comparative framework.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected derivatives. These values have been compiled from various sources and represent typical spectral characteristics.
Table 1: ¹H NMR Spectral Data (CDCl₃, δ ppm)
| Compound | H-1 (CH) | H-2 (CH=) | H-3 (=CH₂) | Acetate (CH₃) | Other Protons |
| This compound | ~7.3 (d) | ~5.9 (m) | ~5.3 (d), ~5.2 (d) | ~2.1 (s, 6H) | |
| Meththis compound | ~7.2 (s) | ~5.1 (s), ~5.0 (s) | ~2.1 (s, 6H) | Methyl (~1.8 s, 3H) | |
| Crotylidene Diacetate | ~7.1 (d) | ~5.8 (m) | ~2.1 (s, 6H) | Methyl (~1.7 d, 3H) | |
| Cinnamylidene Diacetate | ~7.5 (d) | ~6.8 (dd) | ~2.2 (s, 6H) | Phenyl (~7.4 m, 5H) |
Table 2: ¹³C NMR Spectral Data (CDCl₃, δ ppm)
| Compound | C-1 (CH) | C-2 (=CH) | C-3 (=CH₂) | Acetate (C=O) | Acetate (CH₃) | Other Carbons |
| This compound | ~89.0 | ~132.0 | ~120.0 | ~168.0 | ~21.0 | |
| Meththis compound | ~90.0 | ~140.0 | ~115.0 | ~168.0 | ~21.0 | Methyl (~18.0) |
| Crotylidene Diacetate | ~89.5 | ~128.0 | ~130.0 (CH) | ~168.0 | ~21.0 | Methyl (~18.0) |
| Cinnamylidene Diacetate | ~90.0 | ~125.0 | ~135.0 (CH) | ~168.0 | ~21.0 | Phenyl (~136, 129, 128, 127) |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=O (ester) | C=C (alkene) | C-O (ester) | =C-H |
| This compound | ~1760 | ~1650 | ~1240, ~1010 | ~3090 |
| Meththis compound | ~1760 | ~1660 | ~1240, ~1015 | ~3095 |
| Crotylidene Diacetate | ~1758 | ~1670 | ~1235, ~1012 | ~3030 |
| Cinnamylidene Diacetate | ~1765 | ~1640 | ~1230, ~1005 | ~3060 |
Table 4: Mass Spectrometry Data (EI, m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 158 | 115 [M-CH₃CO]⁺, 99 [M-CH₃COO]⁺, 43 [CH₃CO]⁺ |
| Meththis compound | 172 | 129 [M-CH₃CO]⁺, 113 [M-CH₃COO]⁺, 43 [CH₃CO]⁺ |
| Crotylidene Diacetate | 172 | 129 [M-CH₃CO]⁺, 113 [M-CH₃COO]⁺, 43 [CH₃CO]⁺ |
| Cinnamylidene Diacetate | 234 | 191 [M-CH₃CO]⁺, 175 [M-CH₃COO]⁺, 115 [C₉H₇]⁺, 43 [CH₃CO]⁺ |
Experimental Protocols
Synthesis of this compound and Derivatives
A general procedure for the synthesis of this compound and its derivatives involves the reaction of the corresponding α,β-unsaturated aldehyde with acetic anhydride (B1165640) in the presence of a catalyst.
Materials:
-
α,β-Unsaturated aldehyde (e.g., acrolein, methacrolein, crotonaldehyde, cinnamaldehyde)
-
Acetic anhydride
-
Catalyst (e.g., anhydrous sodium acetate, zinc chloride)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of the α,β-unsaturated aldehyde (1 equivalent) in anhydrous diethyl ether, add acetic anhydride (2.5 equivalents) and the catalyst (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
Use the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H NMR; δ 77.16 ppm for ¹³C NMR) as an internal reference.
Infrared (IR) Spectroscopy:
-
Place a drop of the neat liquid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after each measurement.
Mass Spectrometry (MS):
-
Introduce the sample into an electron ionization (EI) mass spectrometer, typically via direct injection or through a gas chromatography (GC) inlet.
-
Use a standard ionization energy of 70 eV.
-
Record the mass spectrum over a suitable m/z range (e.g., 40-300).
Visualization of Structural Relationships
The following diagram illustrates the general structure of this compound and the positions of common substitutions that give rise to its derivatives. This visualization aids in understanding the structural basis for the observed spectroscopic differences.
Caption: General structure of this compound and its derivatives.
A Researcher's Guide to Acetal Protecting Groups: A Comparative Stability Analysis
In the realm of multi-step organic synthesis, particularly within drug development and discovery, the judicious selection of protecting groups is a critical determinant of success. Acetal (B89532) protecting groups are workhorses for the temporary masking of carbonyl functionalities (aldehydes and ketones) due to their inherent stability in neutral to basic conditions and their predictable lability in the presence of acid. This guide offers a comprehensive comparison of the stability of commonly employed acetal protecting groups, supported by experimental data and detailed protocols to empower researchers in making informed strategic decisions for their synthetic endeavors.
Comparative Stability of Acetal Protecting Groups
The stability of an acetal is fundamentally linked to its susceptibility to hydrolysis, a reaction most commonly catalyzed by acid. The general mechanism involves protonation of an acetal oxygen, followed by the formation of a resonance-stabilized oxocarbenium ion, which is then trapped by water. Consequently, factors that influence the stability of this intermediate play a pivotal role in the overall lability of the protecting group.
Acetal protecting groups are generally stable under basic and neutral conditions, making them invaluable for reactions involving organometallics, hydrides, and other nucleophiles.[1][2] Their primary vulnerability lies in acidic media, where the rate of cleavage can be finely tuned by structural modifications to the acetal.
Key Factors Influencing Acetal Stability:
-
Cyclic vs. Acyclic Structure: Cyclic acetals, such as 1,3-dioxolanes and 1,3-dioxanes, are generally more stable towards acid-catalyzed hydrolysis than their acyclic counterparts, like dimethyl acetals.[1][3] This increased stability is attributed to entropic factors.
-
Ring Size: For cyclic acetals, six-membered 1,3-dioxanes are often thermodynamically more stable than their five-membered 1,3-dioxolane (B20135) analogs.[1]
-
Substitution: Steric hindrance around the acetal linkage can significantly impact stability. For instance, substitution at the 5-position of a 1,3-dioxane (B1201747) ring can deactivate the acetal towards hydrolysis.[1]
-
Electronic Effects: The electronic nature of the alcohol component of the acetal can influence the stability of the carbocation intermediate formed during hydrolysis. Electron-donating groups can stabilize this intermediate, thereby increasing the rate of hydrolysis.[4]
Quantitative Stability Data
The following table summarizes the relative stability of various acetal protecting groups under acidic conditions. The data is compiled from multiple sources and aims to provide a comparative overview. It is important to note that direct comparison of half-lives can be challenging due to variations in experimental conditions (acid concentration, temperature, solvent).
| Protecting Group | Structure | Relative Stability under Acidic Conditions | Notes |
| Acyclic Acetals | |||
| Dimethyl Acetal | R-CH(OCH₃)₂ | Least Stable | Generally cleaved under very mild acidic conditions. |
| Cyclic Acetals | |||
| 1,3-Dioxolane | More stable than acyclic acetals. | A commonly used protecting group. | |
| 1,3-Dioxane | Generally more stable than 1,3-dioxolanes.[1] | Offers enhanced stability.[1] | |
| 5,5-Dimethyl-1,3-dioxane | Significantly more stable than unsubstituted 1,3-dioxane.[1] | Steric hindrance increases stability.[1] | |
| Acetal Ethers | |||
| Methoxymethyl (MOM) ether | R-O-CH₂-O-CH₃ | Relatively Stable | Requires stronger acidic conditions for cleavage (e.g., TFA, dilute HCl).[4] Stable in a pH range of approximately 4 to 12.[5] |
| 2-Methoxyethoxymethyl (MEM) ether | R-O-CH₂-O-CH₂CH₂-O-CH₃ | More Labile than MOM | Can be cleaved with Lewis acids like ZnBr₂ in preference to MOM ethers. More stable to acidic aqueous hydrolysis than THP ethers.[6] |
| Tetrahydropyranyl (THP) ether | Labile | Prone to cleavage under mild acidic conditions. Creates a new stereocenter upon formation.[4] |
Experimental Protocols for Assessing Acetal Stability
To quantitatively assess and compare the stability of different acetal protecting groups, kinetic analysis of their hydrolysis is essential. Below are detailed methodologies for conducting such analyses using common analytical techniques.
¹H NMR Spectroscopy: Monitoring Deprotection Kinetics
This method allows for the in-situ monitoring of the hydrolysis reaction by observing the disappearance of signals corresponding to the acetal and the appearance of signals for the parent carbonyl compound and the alcohol.
Protocol:
-
Sample Preparation:
-
Dissolve a known concentration of the acetal-protected compound (e.g., 0.01 mmol) in a deuterated solvent (e.g., 0.3 mL of CD₃CN) in an NMR tube.
-
Prepare a stock solution of an acid catalyst (e.g., 50 mM trifluoroacetic acid in D₂O).
-
-
Reaction Initiation:
-
Acquire an initial ¹H NMR spectrum of the starting material.
-
Add a specific volume of the acid catalyst solution (e.g., 0.1 mL) to the NMR tube, cap it, and shake to mix thoroughly.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate a characteristic signal of the acetal protecting group and a characteristic signal of the product carbonyl compound in each spectrum.
-
Plot the natural logarithm of the concentration (or integral value) of the acetal against time.
-
For a pseudo-first-order reaction, this plot will be linear. The negative of the slope of this line corresponds to the observed rate constant (k_obs).
-
Calculate the half-life (t₁/₂) of the deprotection reaction using the equation: t₁/₂ = 0.693 / k_obs .
-
High-Performance Liquid Chromatography (HPLC): Quantitative Analysis of Hydrolysis
HPLC is a highly sensitive and accurate technique for quantifying the components of a reaction mixture, making it ideal for stability studies. This method is particularly useful when NMR signals overlap or when very low concentrations are being analyzed.
Protocol:
-
Method Development:
-
Develop an isocratic or gradient HPLC method that provides good separation between the acetal-protected starting material, the deprotected carbonyl compound, and any internal standard. A reversed-phase C18 column is often suitable.
-
The mobile phase composition will depend on the polarity of the analytes. A mixture of acetonitrile (B52724) and water or methanol (B129727) and water is common.
-
To prevent on-column hydrolysis, especially for sensitive acetals, it may be necessary to add a small amount of a basic modifier (e.g., 5 mM ammonia (B1221849) or triethylamine) to the mobile phase.[2]
-
Select a suitable detection wavelength (e.g., using a UV detector) where the analytes have significant absorbance.
-
-
Reaction and Sampling:
-
In a thermostated reaction vessel, dissolve the acetal-protected compound in a suitable solvent.
-
Initiate the hydrolysis by adding a known concentration of an acid catalyst.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a solution that neutralizes the acid (e.g., a solution containing a slight excess of a base like triethylamine).
-
-
Analysis:
-
Inject the quenched samples into the HPLC system.
-
Create a calibration curve for the acetal and the carbonyl product using standards of known concentrations.
-
Determine the concentration of the acetal and the product in each sample from the calibration curve.
-
Plot the concentration of the acetal versus time and determine the reaction rate and half-life as described in the NMR protocol.
-
Logical Relationships and Experimental Workflows
The selection of an appropriate acetal protecting group is a multifactorial decision. The following diagram illustrates the logical relationships between the desired chemical transformation and the properties of the protecting group.
Caption: Logical flow for selecting an acetal protecting group.
A generalized workflow for the experimental assessment of acetal stability is depicted below. This process ensures a systematic and reproducible evaluation.
Caption: General workflow for assessing acetal stability.
By understanding the factors that govern acetal stability and employing rigorous experimental methodologies for their evaluation, researchers can confidently select and utilize these versatile protecting groups to streamline complex synthetic routes and achieve their molecular targets.
References
The Versatility of Allylidene Diacetate in Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that balances cost, efficiency, and application-specific performance. Allylidene diacetate, a versatile organic compound, presents a compelling option in various synthetic applications, notably in polymer chemistry and as a fungicide. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance with common alternatives, supported by available experimental data and detailed protocols.
Executive Summary
This compound (ADA) is a valuable monomer and a precursor for introducing functional groups in polymers. It also exhibits notable antifungal properties. This guide explores the economic and scientific trade-offs of using ADA in comparison to alternatives such as vinyl acetate (B1210297) in polymerization and established fungicides like metalaxyl (B1676325) and mancozeb (B1675947). The analysis reveals that while ADA may present a higher initial cost, its unique reactivity and the functional properties it imparts to materials can offer significant advantages in specialized applications.
Cost Analysis
The economic viability of a chemical reagent is a primary consideration in any synthetic process. The following table provides an approximate cost comparison between this compound and its alternatives. Prices are subject to variation based on purity, quantity, and supplier.
| Compound | Application | Approximate Price (USD) | Notes |
| This compound | Polymerization, Fungicide | $16 - $25 / gram[1] | Price can be significantly lower for bulk industrial quantities. |
| Vinyl Acetate | Polymerization | $0.82 - $1.17 / kilogram[2] | Commodity chemical with large-scale production. |
| Metalaxyl + Mancozeb | Fungicide | ~$0.45 - $0.93 / 100 grams | Widely used agricultural fungicide blend. Price varies by formulation and brand. |
| Cinnamyl Acetate | Allylic Alkylation | $0.46 - $5.00 / gram[1] | Price varies significantly with grade and supplier. |
Performance Comparison in Key Applications
Polymer Synthesis
This compound serves as a functional monomer in polymerization, offering a route to polymers with pendant aldehyde groups after hydrolysis. These aldehyde functionalities can be used for post-polymerization modifications, such as cross-linking or the attachment of other molecules.
Alternative: Vinyl Acetate
Vinyl acetate is a widely used monomer for the production of polyvinyl acetate (PVA) and its derivatives. It is significantly less expensive than this compound.
Experimental Data & Comparison:
A study on the copolymerization of this compound (ADA) with vinyl acetate (VAc) provides insights into their relative reactivities. The monomer reactivity ratios were determined to be r₁(ADA) = 1.34 ± 0.05 and r₂(VAc) = 0.48 ± 0.03.[3] This indicates that the growing polymer chain ending in an ADA radical prefers to add another ADA monomer, while a chain ending in a VAc radical also shows a preference for adding an ADA monomer. This suggests that ADA is readily incorporated into copolymers with vinyl acetate.
Benefits of this compound:
-
Functionality: Introduces aldehyde groups for post-polymerization modification.
-
Reactivity: Readily copolymerizes with other vinyl monomers.
Drawbacks of this compound:
-
Cost: Significantly more expensive than commodity monomers like vinyl acetate.
-
Degradative Chain Transfer: The polymerization of this compound is characterized by degradative chain transfer, which can limit the molecular weight of the resulting polymer.[4]
Fungicidal Applications
This compound has been identified as a fungicide effective against pathogens such as Phytophthora palmivora, the causative agent of black pod disease in cocoa.
Alternatives: Metalaxyl and Mancozeb
Metalaxyl and mancozeb are commonly used as a synergistic fungicide mixture for the control of oomycete pathogens, including Phytophthora.
Experimental Data & Comparison:
While specific quantitative data on the antifungal efficacy of this compound against Phytophthora palmivora is limited in publicly available literature, the general methodology for testing involves in vitro assays to determine the concentration required to inhibit fungal growth.
Benefits of this compound:
-
Potential for Novel Mode of Action: As a less common fungicide, it may be effective against strains resistant to conventional fungicides.
Drawbacks of this compound:
-
Limited Data: Lack of extensive field data and established application protocols compared to commercial fungicides.
-
Cost: Likely to be more expensive for broad-acre agricultural use compared to established fungicides.
Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)
This compound can be employed as an electrophile in palladium-catalyzed allylic alkylation reactions, a powerful method for C-C, C-N, and C-O bond formation. The diacetate group serves as a leaving group.
Alternative: Cinnamyl Acetate
Cinnamyl acetate is a common substrate used in the Tsuji-Trost reaction.
Experimental Data & Comparison:
Benefits of this compound:
-
Unique Substrate: Offers a different structural motif for allylic alkylation compared to more common substrates.
Drawbacks of this compound:
-
Potential for Side Reactions: The presence of two acetate groups might lead to more complex reaction pathways.
Experimental Protocols
Synthesis of this compound
A patented method for the synthesis of this compound involves the reaction of acrolein with acetic anhydride (B1165640). The process is designed to be suitable for large-scale industrial production. Key steps include reacting acrolein and acetic anhydride in the presence of a catalyst and a polymerization inhibitor, followed by purification via vacuum filtration and rectification.
Radical Polymerization of this compound (General Protocol)
The benzoyl peroxide-initiated polymerization of this compound has been studied kinetically. A general procedure for such a polymerization would involve:
-
Monomer and Initiator Preparation: Purified this compound and a radical initiator (e.g., benzoyl peroxide or AIBN) are dissolved in a suitable solvent in a reaction vessel.
-
Degassing: The solution is thoroughly degassed to remove oxygen, which can inhibit radical polymerization. This is typically done by several freeze-pump-thaw cycles.
-
Polymerization: The reaction vessel is heated to a specific temperature (e.g., 60-80 °C) to initiate the polymerization. The reaction is allowed to proceed for a predetermined time.
-
Termination and Isolation: The polymerization is terminated, often by rapid cooling or the addition of an inhibitor. The polymer is then precipitated in a non-solvent, filtered, and dried to a constant weight.
Antifungal Activity Assay against Phytophthora palmivora (General Protocol)
A common method for evaluating the in vitro efficacy of a fungicide is the poisoned food technique:
-
Media Preparation: A suitable growth medium (e.g., potato dextrose agar) is prepared and autoclaved.
-
Incorporation of Test Compound: The test compound (this compound) is dissolved in a suitable solvent and added to the molten agar (B569324) at various concentrations. A control plate without the test compound is also prepared.
-
Inoculation: A mycelial plug from an actively growing culture of Phytophthora palmivora is placed at the center of each agar plate.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25-28 °C).
-
Data Collection: The radial growth of the fungal colony is measured at regular intervals and compared to the control to determine the percentage of inhibition. The EC50 value (the concentration that inhibits 50% of the growth) can then be calculated.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involving this compound, the following diagrams, generated using the DOT language, illustrate key pathways.
Conclusion
This compound is a valuable, albeit relatively expensive, reagent with unique applications in synthesis. Its utility in creating functional polymers with aldehyde groups offers a distinct advantage over simpler monomers like vinyl acetate, justifying its higher cost in the development of advanced materials. In the realm of fungicides, while it shows promise, more extensive research and field trials are necessary to establish its cost-effectiveness and performance relative to established, low-cost agricultural fungicides. For specialized applications like the Tsuji-Trost reaction, it provides an alternative substrate for the synthesis of complex molecules. Ultimately, the decision to use this compound will depend on the specific requirements of the synthesis, where the benefits of its unique chemical properties may outweigh its higher cost.
References
A Comparative Guide to the Environmental Impact of Protecting Group Strategies
In the pursuit of complex molecular architectures, particularly within pharmaceutical and fine chemical synthesis, the use of protecting groups is often a tactical necessity. However, the introduction and subsequent removal of these temporary moieties inherently adds steps to a synthetic route, often contributing significantly to the overall environmental footprint of a process. This guide provides an objective comparison of the environmental impact of different protecting group strategies for common functional groups, with a focus on quantitative green chemistry metrics and detailed experimental methodologies.
Core Principles of Green Chemistry in Protecting Group Strategies
The ideal protecting group strategy aligns with the principles of green chemistry, aiming for:
-
High Atom Economy: Maximizing the incorporation of atoms from the reagents into the final product. Protecting groups, by their nature, detract from atom economy as they are introduced and then removed.[1]
-
Low E-Factor and Process Mass Intensity (PMI): Minimizing the total mass of waste (E-Factor) and the total mass of all materials (PMI) used to produce a specified mass of product. This includes solvents, reagents, and any byproducts.
-
Use of Safer Solvents and Reagents: Avoiding toxic, hazardous, and environmentally persistent chemicals.
-
Energy Efficiency: Employing reaction conditions that are mild in terms of temperature and pressure.
-
Catalysis: Utilizing catalytic methods for both protection and deprotection to reduce the need for stoichiometric reagents.
Workflow for Assessing the Environmental Impact of Protecting Group Strategies
A systematic approach is necessary to evaluate the greenness of a particular protecting group strategy. The following workflow outlines the key steps in such an assessment.
Amino Group Protection: A Comparative Analysis of Boc and Fmoc Strategies in Solid-Phase Peptide Synthesis (SPPS)
The protection of the α-amino group of amino acids is fundamental to peptide synthesis. The two most dominant strategies are the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.
Data Presentation: Boc vs. Fmoc in SPPS
| Metric | Boc Strategy | Fmoc Strategy | Greener Alternative (in situ Fmoc removal) |
| Nα-Deprotection Reagent | Strong Acid (e.g., Trifluoroacetic Acid - TFA) | Base (e.g., 20% Piperidine (B6355638) in DMF) | Base (e.g., 20% Piperidine in DMF) |
| Side-Chain Protection | Benzyl (B1604629) (Bzl)-based | tert-Butyl (tBu)-based | tert-Butyl (tBu)-based |
| Final Cleavage Reagent | Strong Acid (e.g., Hydrofluoric Acid - HF) | Strong Acid (e.g., TFA) | Strong Acid (e.g., TFA) |
| Orthogonality | Partial (Graduated Acid Lability) | Fully Orthogonal | Fully Orthogonal |
| Process Mass Intensity (PMI) | High (Average SPPS PMI ≈ 13,000) | High (Average SPPS PMI ≈ 13,000)[2] | Significantly Reduced (up to 75% reduction)[3] |
| E-Factor | High | High | Significantly Reduced (up to 75% reduction)[3] |
| Key Environmental Concerns | Use of highly corrosive and hazardous HF. | Use of large volumes of DMF (a reprotoxic solvent) and piperidine. | Reduced solvent consumption. |
Experimental Protocols
This protocol outlines a single cycle of amino acid addition in a typical manual Fmoc-SPPS.
-
Resin Swelling: The Fmoc-protected amino acid-loaded resin is swelled in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: The resin is treated with a 20% solution of piperidine in DMF for 5-10 minutes at room temperature to remove the Fmoc protecting group. A second treatment of 5-10 minutes is often performed to ensure complete deprotection.
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is pre-activated with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed for 30-60 minutes at room temperature.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, the peptide-resin is washed with dichloromethane (B109758) (DCM) and dried. A cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) is added to the resin to cleave the peptide from the solid support and remove the side-chain protecting groups. The crude peptide is then precipitated with cold diethyl ether.
This protocol outlines a single cycle of amino acid addition in a typical manual Boc-SPPS.
-
Resin Swelling: The Boc-protected amino acid-loaded resin is swelled in DCM for 30 minutes.
-
Boc Deprotection: The resin is treated with a solution of 25-50% TFA in DCM for 30 minutes at room temperature to remove the Boc group.
-
Washing: The resin is washed with DCM, followed by a neutralization wash with a solution of 10% DIEA in DCM, and then further washed with DCM and DMF.
-
Amino Acid Coupling: The next Boc-protected amino acid is pre-activated with a coupling agent (e.g., HBTU) and a base in DMF and added to the resin. The reaction is allowed to proceed for 1-2 hours.
-
Washing: The resin is washed with DMF and DCM.
-
Repeat Cycles: Steps 2-5 are repeated for each subsequent amino acid.
-
Final Cleavage and Deprotection: The peptide-resin is treated with anhydrous HF at 0°C for 1-2 hours in a specialized apparatus to cleave the peptide from the resin and remove the side-chain protecting groups. The crude peptide is then precipitated.
Hydroxyl Group Protection: A Qualitative Comparison of Silyl (B83357) and Benzyl Ether Strategies
Data Presentation: Silyl Ether vs. Benzyl Ether for Primary Alcohols
| Feature | TBDMS Ether Strategy | Benzyl Ether Strategy |
| Protection Reagent | TBDMSCl, Imidazole (B134444) | Benzyl Bromide, Sodium Hydride |
| Protection Solvent | DMF | DMF |
| Deprotection Reagent | Tetrabutylammonium fluoride (B91410) (TBAF) or mild acid | H₂, Pd/C or strong acid |
| Deprotection Solvent | THF | Ethanol, Methanol, or Ethyl Acetate |
| Atom Economy (Protection) | Moderate | Moderate |
| Atom Economy (Deprotection) | Low (TBAF is a high molecular weight reagent) | High (H₂ is the only reagent) |
| Key Environmental Concerns | Use of DMF; TBAF is a salt that contributes to waste. | Use of sodium hydride (flammable solid); benzyl bromide is a lachrymator; use of flammable solvents and hydrogen gas for deprotection. |
Experimental Protocols
-
Reaction Setup: To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF at room temperature, add imidazole (2.2 equiv), followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv).
-
Reaction: Stir the mixture at room temperature for 1-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine to remove DMF and imidazole.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
-
Reaction Setup: Dissolve the TBDMS-protected alcohol in THF (approximately 0.1 M solution) and cool to 0°C.
-
Reaction: Add a 1 M solution of TBAF in THF (1.1-1.5 equiv) dropwise. Stir and monitor by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash with brine.
-
Purification: Dry the organic layer, concentrate, and purify if necessary.
-
Reaction Setup: To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0°C under an inert atmosphere.
-
Reaction: Stir the suspension at 0°C for 30 minutes, then warm to room temperature for 30 minutes. Cool back to 0°C and add benzyl bromide (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up: Carefully quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry, concentrate, and purify by column chromatography.
-
Reaction Setup: Dissolve the benzyl-protected alcohol in a suitable solvent such as ethanol.
-
Reaction: Add a catalytic amount of 10% palladium on carbon. Place the mixture under an atmosphere of hydrogen gas. Stir at room temperature until the starting material is consumed.
-
Work-up: Filter the catalyst through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Conclusion and Future Outlook
This guide highlights the significant environmental impact associated with protecting group strategies and provides a framework for their assessment. In peptide synthesis, while both Boc and Fmoc strategies have high PMIs, emerging protocols that minimize washing steps demonstrate a clear path toward greener alternatives. For alcohol protection, the choice between silyl and benzyl ethers involves a trade-off between the hazards of the reagents used and the efficiency of the deprotection step.
The future of sustainable synthesis lies in the development of protecting group-free strategies or the use of catalytic and enzymatic methods for protection and deprotection. As the demand for greener manufacturing processes grows, a thorough and quantitative assessment of the environmental impact of all synthetic steps, including the often-overlooked contribution of protecting groups, will be essential for the development of truly sustainable chemical processes.
References
A Comparative Guide to Modern Diol Protecting Groups in Organic Synthesis
For researchers, scientists, and drug development professionals, the selective protection and deprotection of diols is a critical aspect of complex molecule synthesis. This guide provides an objective comparison of modern diol protecting groups, supported by experimental data, to aid in the strategic selection of the most suitable protecting group for a given synthetic challenge.
The hydroxyl groups of 1,2- and 1,3-diols are common functional groups in a vast array of biologically active molecules and synthetic intermediates. Their temporary protection is often necessary to prevent unwanted side reactions during subsequent synthetic transformations. The ideal protecting group should be introduced in high yield under mild conditions, be stable to a range of reaction conditions, and be removed chemoselectively in high yield, again, under mild conditions. This guide reviews some of the most widely used and innovative diol protecting groups, with a focus on their performance in terms of yield, reaction conditions, and orthogonality.
Acetal (B89532) Protecting Groups: The Workhorses of Diol Protection
Cyclic acetals are among the most common and well-established protecting groups for 1,2- and 1,3-diols due to their ease of formation and general stability to basic and nucleophilic reagents.[1]
Isopropylidene Acetals (Acetonides)
Acetonides are readily formed by the reaction of a diol with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst.[1] They are generally stable to a wide range of non-acidic conditions but are easily cleaved by aqueous acid.
Benzylidene Acetals
Benzylidene acetals are another popular choice, formed from the reaction of a diol with benzaldehyde (B42025) or its dimethyl acetal. A key feature of benzylidene acetals is the possibility of regioselective cleavage, which can be particularly useful in carbohydrate chemistry.[2] For instance, reductive cleavage can provide a single protected hydroxyl group.
Silyl-Based Protecting Groups: Tunable Stability and Orthogonality
Silyl (B83357) ethers are a versatile class of protecting groups for alcohols, and cyclic silyl ethers offer an effective means of protecting diols. Their stability is highly tunable based on the steric bulk of the substituents on the silicon atom.
Silylene and Disiloxanylidene Derivatives
Di(isopropyl)silylene and 1,1,3,3-tetraisopropyldisiloxanylidene (TIPDS) groups are modern and robust choices for the protection of diols. The TIPDS group, in particular, is known for its high stability under a variety of conditions, yet it can be smoothly cleaved using fluoride-based reagents.
Boronic Esters: Mild Formation and Unique Reactivity
Boronic acids react with diols to form cyclic boronate esters under very mild conditions.[3] A key advantage of boronic esters is their unique reactivity profile, which can offer orthogonality to other protecting groups.
Phenylboronic Esters
Phenylboronic acid is a readily available reagent for the formation of phenylboronate (B1261982) esters. These esters are stable to a range of conditions but can be cleaved under specific oxidative or hydrolytic conditions.[3][4]
Photocleavable Protecting Groups: Spatiotemporal Control
Photocleavable protecting groups (PPGs) offer the unique advantage of being removable with light, providing spatial and temporal control over the deprotection event.[5] This "traceless" deprotection avoids the need for chemical reagents that could interfere with sensitive functional groups.
o-Nitrobenzylidene Acetals
o-Nitrobenzylidene acetals are a well-studied class of photocleavable protecting groups for diols. Upon irradiation with UV light, an intramolecular rearrangement leads to cleavage of the acetal and liberation of the diol.[5][6]
Quantitative Comparison of Diol Protecting Groups
The following tables summarize quantitative data for the formation and cleavage of various diol protecting groups on representative 1,2- and 1,3-diol substrates.
Table 1: Protection of 1,2-Diols
| Protecting Group | Diol Substrate | Reagent(s) | Catalyst/Conditions | Solvent | Time | Temp (°C) | Yield (%) |
| Acetonide | Ethylene Glycol | Acetone | Cation Exchange Resin | Toluene (B28343) | 5-10 h | RT | ~95% |
| Benzylidene | Ethylene Glycol | Benzaldehyde Dimethyl Acetal | Cu(OTf)₂ (cat.) | Acetonitrile (B52724) | 1 h | RT | ~95% |
| TIPDS | cis-1,2-Cyclohexanediol | TIPDSCl₂ | Pyridine (B92270) | Pyridine | 18 h | RT | 79% |
| Phenylboronate | Ethylene Glycol | Phenylboronic Acid | Ball-milling | Solvent-free | - | RT | Quantitative |
| o-Nitrobenzylidene | Ethylene Glycol | o-Nitrobenzaldehyde | Acid catalyst | Toluene | - | Reflux | High |
Table 2: Deprotection of 1,2-Diol Protecting Groups
| Protecting Group | Protected Diol | Reagent(s) | Conditions | Solvent | Time | Temp (°C) | Yield (%) |
| Acetonide | Acetonide of Ethylene Glycol | Aqueous Acid | H⁺ | Water/THF | - | RT | High |
| Benzylidene | Benzylidene of Ethylene Glycol | H₂ | Pd/C | Ethanol | - | RT | High |
| TIPDS | TIPDS of cis-1,2-Cyclohexanediol | TBAF | - | THF | - | RT | High |
| Phenylboronate | Phenylboronate of Ethylene Glycol | H₂O₂ | - | Acetone/Water | - | RT | High |
| o-Nitrobenzylidene | o-Nitrobenzylidene of Ethylene Glycol | UV light (350 nm) | - | Methanol | 4 h | RT | >95% |
Table 3: Protection of 1,3-Diols
| Protecting Group | Diol Substrate | Reagent(s) | Catalyst/Conditions | Solvent | Time | Temp (°C) | Yield (%) |
| Acetonide | 1,3-Propanediol | 2,2-Dimethoxypropane | p-TsOH (cat.) | Acetone | 5-10 h | RT | Good |
| Benzylidene | 1,3-Propanediol | Benzaldehyde Dimethyl Acetal | Cu(OTf)₂ (cat.) | Acetonitrile | 1 h | RT | ~95% |
| TIPDS | 1,3-Propanediol | TIPDSCl₂ | Pyridine | Pyridine | - | RT | High |
| Phenylboronate | 1,3-Propanediol | Phenylboronic Acid | Reflux | Toluene | - | Reflux | High |
Table 4: Deprotection of 1,3-Diol Protecting Groups
| Protecting Group | Protected Diol | Reagent(s) | Conditions | Solvent | Time | Temp (°C) | Yield (%) |
| Acetonide | Acetonide of 1,3-Propanediol | Aqueous Acid | H⁺ | Water/THF | - | RT | High |
| Benzylidene | Benzylidene of 1,3-Propanediol | H₂ | Pd/C | Ethanol | - | RT | High |
| TIPDS | TIPDS of 1,3-Propanediol | TBAF | - | THF | - | RT | High |
| Phenylboronate | Phenylboronate of 1,3-Propanediol | H₂O₂ | - | Acetone/Water | - | RT | High |
Experimental Protocols
General Procedure for Acetonide Protection of a 1,3-Diol
To a solution of the 1,3-diol (1.0 mmol) in acetone (10 mL) is added 2,2-dimethoxypropane (1.2 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 mmol). The reaction mixture is stirred at room temperature for 5-10 hours. Upon completion (monitored by TLC), the reaction is quenched with triethylamine (B128534) (0.1 mL) and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Benzylidene Acetal Protection of a 1,3-Diol
To a solution of the 1,3-diol (1.0 mmol) in acetonitrile (10 mL) is added benzaldehyde dimethyl acetal (1.2 mmol) and copper(II) triflate (0.05 mmol). The reaction mixture is stirred at room temperature for 1 hour. Upon completion (monitored by TLC), the reaction is quenched with triethylamine (0.1 mL) and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
General Procedure for TIPDS Protection of a 1,2-Diol
To a solution of the 1,2-diol (1.0 mmol) in pyridine (5 mL) at 0 °C is added 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (1.1 mmol). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Phenylboronate Ester Protection of a 1,3-Diol
A mixture of the 1,3-diol (1.0 mmol) and phenylboronic acid (1.0 mmol) in toluene (20 mL) is heated at reflux with a Dean-Stark trap to remove water. After the theoretical amount of water is collected, the solvent is removed under reduced pressure to afford the crude phenylboronate ester, which can often be used without further purification.
General Procedure for Photocleavage of an o-Nitrobenzylidene Acetal
A solution of the o-nitrobenzylidene protected diol in a suitable solvent (e.g., methanol) is irradiated with a UV lamp (e.g., 350 nm) at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to isolate the deprotected diol.
Logical Selection of a Diol Protecting Group
The choice of a diol protecting group is a critical strategic decision in a multistep synthesis. The following diagram illustrates a simplified decision-making process for selecting an appropriate protecting group based on key reaction parameters.
Caption: A decision-making flowchart for selecting a diol protecting group.
Conclusion
The selection of an appropriate diol protecting group is a critical step in the design of a successful synthetic strategy. This guide has provided a comparative overview of several modern and classical protecting groups, highlighting their key features and providing quantitative data to inform the decision-making process. By carefully considering the stability, orthogonality, and ease of formation and cleavage of each protecting group, researchers can optimize their synthetic routes to achieve their target molecules efficiently and selectively.
References
Safety Operating Guide
Proper Disposal of Allylidene Diacetate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of allylidene diacetate, a toxic and flammable compound. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe laboratory environment and compliance with hazardous waste regulations.
This compound is classified as a hazardous substance, posing significant health and environmental risks if not handled and disposed of correctly. It is toxic if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1] Adherence to the following protocols is mandatory for all personnel handling this chemical.
Hazard and Safety Information
A summary of the key hazard information for this compound is provided in the table below. This information is compiled from various Safety Data Sheets (SDS).
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Toxicity | Toxic if swallowed, inhaled, or in contact with skin.[1] | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber), chemical safety goggles, face shield, lab coat, and in case of insufficient ventilation, a NIOSH-approved respirator with an organic vapor cartridge.[1][2][3] |
| Flammability | Flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[2] |
| Irritation | Causes serious eye irritation and skin irritation.[1] | Chemical safety goggles, face shield, and chemical-resistant gloves are essential to prevent contact.[1][2][3] |
| Environmental Hazards | Toxic to aquatic life.[2] | Prevent release to the environment. Spills must be contained and collected. |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the essential steps for the safe collection, temporary storage, and disposal of this compound waste generated in a laboratory setting.
1. Waste Collection:
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container. Borosilicate glass or High-Density Polyethylene (HDPE) containers are generally recommended for organic waste.[4][5][6][7][8][9][10][11][12][13] However, always check for specific compatibility information. The container must have a secure screw-top cap to prevent leaks and vapor release.
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Flammable").
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous reactions.
2. Temporary On-site Storage:
-
Secure Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin to capture any potential leaks.
-
Ventilation: Ensure the storage area is well-ventilated to prevent the accumulation of flammable and toxic vapors.
-
Ignition Sources: Keep the storage area free of ignition sources such as open flames, hot plates, and electrical equipment that is not intrinsically safe.
-
Container Integrity: Regularly inspect the waste container for any signs of degradation, leaks, or pressure buildup.
3. Disposal Procedure:
-
Professional Disposal Service: this compound waste must be disposed of through a licensed professional hazardous waste disposal service.[14] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves completing a hazardous waste disposal form and scheduling a pickup with your Environmental Health and Safety (EHS) department.
-
Transportation: The transportation of hazardous waste is regulated. Ensure that all containers are properly sealed, labeled, and ready for transport by authorized personnel.
Accidental Spill Protocol
In the event of an accidental spill of this compound, follow these procedures immediately:
1. Evacuate and Alert:
-
Immediately alert others in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and notify your supervisor and EHS.
2. Control and Contain:
-
If the spill is small and you are trained to handle it, ensure you are wearing the appropriate PPE.
-
Eliminate all ignition sources.
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or diatomaceous earth.[14] Do not use combustible materials like paper towels to absorb the bulk of the spill.
3. Clean-up and Decontamination:
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
Collect all contaminated materials, including gloves and absorbent pads, and place them in the hazardous waste container.
4. Reporting:
-
Report the incident to your supervisor and EHS department, even if the spill was minor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. BOROSILICATE GLASS | De Dietrich [dedietrich.com]
- 5. goelscientific.com [goelscientific.com]
- 6. labdirect.com.au [labdirect.com.au]
- 7. azom.com [azom.com]
- 8. What is Borosilicate Glass? | Composition & Types Explained [borosilscientific.com]
- 9. cipax.com [cipax.com]
- 10. astisensor.com [astisensor.com]
- 11. calpaclab.com [calpaclab.com]
- 12. professionalplastics.com [professionalplastics.com]
- 13. HDPE Chemical Resistance Chart, High Density Polyethylene [kmac-plastics.net]
- 14. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Allylidene Diacetate
For Immediate Implementation: This document provides critical safety and logistical protocols for the operational use and disposal of Allylidene diacetate. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain compliance with regulatory standards.
This compound is a hazardous chemical that is fatal if swallowed, inhaled, or in contact with skin.[1] It causes severe skin burns, serious eye damage, and may cause an allergic skin reaction or respiratory irritation.[1][2] This substance is also a combustible liquid.[1] Strict adherence to the following personal protective equipment (PPE) and handling protocols is essential.
Essential Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory at all times.
| PPE Category | Specification | Rationale |
| Respiratory Protection | Chemical respirator with an organic vapor cartridge and full facepiece.[1] | Protects against inhalation of fatal or toxic vapors.[1][2][3] |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2] | Protects against splashes that can cause serious eye damage.[1] |
| Hand Protection | Impervious, chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, which can be fatal.[1] |
| Body Protection | Chemical-resistant clothing and an impervious apron.[1] | Provides a barrier against skin exposure and contamination of personal clothing.[1] |
| Footwear | Chemical-resistant, steel-toe boots or shoes. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Preparation:
-
Ensure an eye wash station and emergency shower are readily accessible and operational.[1]
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before introducing this compound to the work area.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
In Case of Exposure:
-
Inhalation: Immediately move the affected individual to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[1][3]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with water/shower for at least 15 minutes. Immediately call a poison center or doctor.[1][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[1][3]
-
Disposal Plan: Waste Management Protocol
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container.
-
Solid waste, including contaminated gloves, wipes, and disposable labware, must be collected in a separate, clearly labeled hazardous waste container.
-
-
Container Management:
-
Waste containers must be kept closed at all times, except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
-
Disposal Procedure:
-
Dispose of all this compound waste through a licensed professional waste disposal service.[2]
-
Do not dispose of this chemical down the drain or in regular trash.
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container should then be disposed of through the approved waste handling site.[1]
-
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₇H₁₀O₄[2] |
| Molecular Weight | 158.15 g/mol [5] |
| Boiling Point | 180 °C (estimate)[5] |
| Melting Point | -37.6 °C[5] |
| Density | 1.0760 g/cm³[5] |
| UN Number | 2810[1] |
| Hazard Class | 6.1[5] |
| Packing Group | II[5] |
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



